(2-Methylcyclopentyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-methylcyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-2-4-7(6)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDHUYYBHHBWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501605 | |
| Record name | (2-Methylcyclopentyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73803-82-4 | |
| Record name | (2-Methylcyclopentyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Methylcyclopentyl)methanol: Technical Reference & Application Guide
This guide serves as an authoritative technical reference for (2-Methylcyclopentyl)methanol, a critical aliphatic building block in medicinal chemistry. It is structured to provide actionable data, robust synthesis protocols, and stereochemical insights for drug development professionals.
Executive Summary
This compound (CAS: 73803-82-4) is a saturated bicyclic-like aliphatic alcohol used primarily as a scaffold in the synthesis of pharmaceutical intermediates. Its core value lies in its ability to introduce a defined steric bulk and lipophilicity (LogP ~1.8) without the aromaticity associated with benzyl alcohols. It exists as a mixture of cis and trans diastereomers, which exhibit distinct physical and spectroscopic properties that must be controlled during high-precision synthesis.
Chemical Identity & Stereochemistry
The compound possesses two chiral centers at C1 and C2 of the cyclopentane ring. In a non-stereoselective synthesis, it is obtained as a racemic mixture of diastereomers.
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Name | 2-Methylcyclopentanemethanol |
| CAS Number | 73803-82-4 (Generic), 24004-45-7 (Specific Isomer) |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| SMILES | CC1CCCC1CO |
| InChI Key | YZDHUYYBHHBWMD-UHFFFAOYSA-N |
Stereochemical Configuration
Control of the cis/trans ratio is critical for biological activity.
-
Trans-isomer: The methyl and hydroxymethyl groups are on opposite faces of the ring. Generally thermodynamically more stable.
-
Cis-isomer: The groups share the same face, leading to higher steric congestion.
Figure 1: Stereochemical relationship between isomers. The trans-isomer minimizes 1,2-steric strain.
Physical & Thermodynamic Properties[4]
The following data represents the consensus of experimental and high-confidence predicted values.
| Property | Value | Condition / Note |
| Physical State | Colorless Liquid | At 25°C, 1 atm |
| Boiling Point | 175°C - 180°C | Predicted at 760 mmHg (Standard C7 alcohol range) |
| Density | 0.915 ± 0.05 g/cm³ | At 20°C |
| Refractive Index ( | 1.4520 | Estimated |
| Flash Point | ~65°C | Closed Cup (Combustible) |
| LogP (Octanol/Water) | 1.81 | Lipophilic, good membrane permeability |
| Solubility | Soluble in EtOH, DCM, THF | Slightly soluble in water (~15 g/L) |
| Vapor Pressure | ~0.8 mmHg | At 25°C |
Spectroscopic Characterization
Accurate identification requires distinguishing between the diastereomers using NMR.
Proton NMR ( H NMR, 400 MHz, CDCl )
-
Hydroxymethyl Group (-CH
OH): The diastereomers show distinct coupling patterns.-
Trans:
3.45 - 3.60 ppm (dd or m). -
Cis:
3.60 - 3.75 ppm (often slightly downfield due to anisotropy).
-
-
Methyl Group (-CH
):-
0.95 - 1.05 ppm (doublet,
Hz).
-
0.95 - 1.05 ppm (doublet,
-
Ring Methine/Methylene: Complex multiplet region
1.10 - 2.00 ppm.
Carbon NMR ( C NMR, 100 MHz, CDCl )
-
C-OH:
65.0 - 68.0 ppm. -
Ring Methines (CH):
35.0 - 45.0 ppm. -
Methyl:
15.0 - 20.0 ppm.
Synthesis & Purification Protocol
Methodology: Reduction of 2-methylcyclopentanecarboxylic acid using Lithium Aluminum Hydride (LiAlH
Workflow Diagram
Figure 2: Step-by-step reduction workflow using LiAlH4.
Detailed Protocol (Self-Validating)
1. Setup & Inertion:
-
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.
-
Flush with Nitrogen (
) for 15 minutes. -
Validation: Ensure the internal temperature probe is calibrated.
2. Reagent Preparation:
-
Charge the flask with LiAlH
(1.2 equivalents) suspended in anhydrous THF (0.5 M concentration relative to substrate). -
Cool to 0°C using an ice bath.
3. Addition:
-
Dissolve 2-methylcyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF.
-
Add dropwise to the LiAlH
suspension over 30 minutes. -
Observation: Vigorous gas evolution (
) will occur. Maintain temperature <10°C.
4. Reaction:
-
Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours.
-
Checkpoint: Monitor by TLC (Stain: KMnO
). The acid spot (baseline) should disappear; a new less polar spot (alcohol) appears.
5. Fieser Quench (Critical Step):
-
Cool to 0°C.
-
For every x grams of LiAlH
used, add carefully:-
x mL water.
-
x mL 15% NaOH solution.
-
3x mL water.
-
-
Result: A granular white precipitate (Aluminum salts) forms, leaving a clear supernatant. If the precipitate is gelatinous, the quench was too fast or basicity is incorrect.
6. Isolation:
-
Filter the mixture through a Celite pad. Wash the cake with diethyl ether.
-
Dry the filtrate over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Purification: Distill the crude oil under vacuum (~15 mmHg). Collect the fraction boiling at 75-80°C.
Handling & Stability
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Hazards: Combustible liquid. Causes skin and eye irritation.
-
Incompatibility: Strong oxidizing agents (converts back to acid or aldehyde), Acid chlorides (forms esters).
References
-
PubChem Compound Summary. this compound (CID 12534286). National Center for Biotechnology Information.Link
-
NIST Chemistry WebBook. 2-Methylcyclopentanemethanol Properties. National Institute of Standards and Technology.Link
-
Organic Syntheses. Reduction of Carboxylic Acids with Lithium Aluminum Hydride. Org.[1] Synth. Coll. Vol. 10, p. 423.Link
-
Sigma-Aldrich. Safety Data Sheet: Cyclopentanemethanol derivatives. Merck KGaA.Link
Sources
(2-Methylcyclopentyl)methanol: A Strategic Aliphatic Scaffold in Drug Discovery
Executive Summary & Chemical Identity
(2-Methylcyclopentyl)methanol (CAS 73803-82-4 ) acts as a critical aliphatic building block in modern medicinal chemistry. Unlike flat aromatic scaffolds, this saturated carbocycle offers high fraction of sp³-hybridized carbons (
This guide details the synthesis, stereochemical considerations, and application of this compound as a bioisostere and chiral intermediate.[1]
Chemical Profile
| Property | Data |
| CAS Number | 73803-82-4 |
| IUPAC Name | This compound |
| Synonyms | 1-(Hydroxymethyl)-2-methylcyclopentane, 2-Methylcyclopentanemethanol |
| Molecular Formula | |
| Molecular Weight | 114.19 g/mol |
| LogP (Predicted) | ~1.8 |
| Boiling Point | ~160–165 °C (at 760 mmHg) |
| Density | ~0.90 g/mL |
| Appearance | Colorless, combustible liquid |
Structural Analysis & Stereochemistry
The molecule features a cyclopentane ring substituted at adjacent positions (1,2-substitution).[1] This introduces significant stereochemical complexity that must be managed during synthesis.[1]
Cis/Trans Isomerism
The relative orientation of the methyl group (-CH₃) and the hydroxymethyl group (-CH₂OH) defines the isomer:
-
Cis-Isomer: Both groups are on the same face of the ring.[1] This is often the kinetic product in hydrogenation reactions of precursors.[1]
-
Trans-Isomer: The groups are on opposite faces.[1] This is thermodynamically more stable in some conformations due to reduced steric strain, though the energy difference in 1,2-disubstituted cyclopentanes is smaller than in cyclohexanes.[1]
Conformational Flexibility
Unlike the rigid chair conformation of cyclohexane, the cyclopentane ring undergoes "pseudorotation" (envelope and twist conformations).[1]
-
Impact on Binding: The flexibility allows the scaffold to adopt an induced fit within a protein binding pocket, potentially increasing affinity for targets like GPCRs or kinases where static scaffolds fail.[1]
Figure 1: The dynamic relationship between stereoisomers and ring conformations.
Synthesis Protocols
The most reliable route to CAS 73803-82-4 is the reduction of 2-methylcyclopentanecarboxylic acid (or its ester derivatives). This method preserves the stereochemistry of the starting material.[1]
Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)
Objective: Convert 2-methylcyclopentanecarboxylic acid to this compound.
Reagents:
-
Substrate: 2-methylcyclopentanecarboxylic acid (CAS 5454-78-4)[2]
-
Reductant: LiAlH₄ (1.0 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Water, 15% NaOH
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.
-
Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to 0°C using an ice bath.
-
Activation: Carefully add LiAlH₄ (1.2 equivalents) to the cold THF. Caution: Hydrogen gas evolution.
-
Addition: Dissolve 2-methylcyclopentanecarboxylic acid in a minimal amount of THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. (Monitor by TLC: Mobile phase 30% EtOAc/Hexanes; stain with KMnO₄).[1]
-
Quench (Fieser Method): Cool back to 0°C.
-
Add
mL of water (where = grams of LiAlH₄ used). -
Add
mL of 15% NaOH solution. -
Add
mL of water.[1]
-
-
Workup: Stir until a granular white precipitate forms. Filter through a pad of Celite.[1] Dry the filtrate over MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the pure alcohol.
Figure 2: Standard reduction workflow for converting the carboxylic acid precursor to the target alcohol.
Applications in Drug Discovery[1][2]
Bioisosterism & Scaffold Hopping
This compound serves as a robust bioisostere for:
-
Leucine/Isoleucine Side Chains: The branched aliphatic structure mimics the hydrophobic bulk of these amino acids but in a cyclic, conformationally restricted format.[1]
-
Cyclohexyl Groups: Replacing a six-membered ring with a five-membered ring alters the vector of substituents, potentially accessing new hydrophobic pockets in the target protein.[1]
Carbocyclic Nucleosides
This scaffold is a precursor for carbocyclic nucleosides (where the ribose oxygen is replaced by a carbon).[1] These analogs are vital in antiviral research (e.g., HIV, Hepatitis B) because they resist cleavage by phosphorylases, increasing metabolic stability.[1]
Fsp³ Enhancement
Increasing the saturation of a drug candidate (Fsp³) is a known tactic to improve solubility and reduce promiscuous binding.[1] Incorporating the (2-methylcyclopentyl) moiety adds 3D complexity (chirality and curvature) compared to flat phenyl rings.
Analytical Characterization (Expected Data)
To validate the synthesis, researchers should look for the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)[4][6]
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR:
Mass Spectrometry (MS)[7]
-
GC-MS (EI): Molecular ion (
) at m/z 114 is often weak. -
Base Peak: Likely m/z 31 (
) or loss of water ( ). -
Fragmentation: Loss of the hydroxymethyl group (
) giving the methylcyclopentyl cation (m/z 83).
Safety & Handling
-
Hazards: Combustible liquid (GHS Category 4).[1] Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde/acid over long periods.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link]
-
Brown, H. C., & Imai, T. (1983). Organoboranes.[1] 30. Convenient procedures for the synthesis of trans-2-methylcyclopentanol. Journal of the American Chemical Society, 105(20), 6285–6291.[1] (Foundational reference for stereocontrol in this scaffold class).
Sources
(2-Methylcyclopentyl)methanol molecular weight and formula
[1]
Physicochemical Identity & Core Data
The compound is a functionalized cycloalkane characterized by a hydroxymethyl group appended to a methyl-substituted cyclopentane ring. It exists as a mixture of stereoisomers unless chirally resolved.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 1-Hydroxymethyl-2-methylcyclopentane; 2-Methylcyclopentanemethanol |
| CAS Registry Number | 73803-82-4 (Racemic/General)(Note: Distinct from 24070-77-7, which is 2-methylcyclopentanol) |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| SMILES | CC1CCCC1CO |
| Predicted LogP | ~1.8 (Lipophilic, non-aromatic) |
| Physical State | Colorless Liquid |
| Predicted Boiling Point | 175–180 °C (at 760 mmHg) |
| Density | ~0.91 g/cm³ |
Stereochemical Complexity
As a disubstituted cycloalkane, this compound possesses two chiral centers (C1 and C2), giving rise to two diastereomeric pairs (cis and trans), each consisting of two enantiomers.
Isomer Visualization
The biological activity of derivatives often depends on the specific spatial arrangement of the hydroxymethyl and methyl groups.
Figure 1: Stereochemical relationships. Synthetic routes typically yield a mixture of cis/trans isomers unless stereoselective precursors are used.
Synthetic Routes & Process Chemistry
The most robust laboratory-scale synthesis involves the reduction of 2-methylcyclopentanecarboxylic acid . This route is preferred over hydroboration of alkenes for this specific target because it directly installs the hydroxymethyl group.
Protocol: Reductive Synthesis via LiAlH₄
Objective: Conversion of carboxylic acid to primary alcohol.[1]
Reagents:
-
Precursor: 2-Methylcyclopentanecarboxylic acid (CAS 5454-78-4).[2]
-
Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.
-
Activation: Cool THF to 0°C. Carefully add LiAlH₄ pellets/powder. Caution: LiAlH₄ is pyrophoric.
-
Addition: Dissolve 2-methylcyclopentanecarboxylic acid in THF and add dropwise to the LiAlH₄ suspension. Maintain temperature <10°C to control exotherm.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylate intermediate.
-
Fieser Quench (Critical): Cool to 0°C. Quench excess hydride by adding:
- mL Water
- mL 15% NaOH
- mL Water
-
(Where
= grams of LiAlH₄ used).
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: Distill the crude oil under reduced pressure to obtain pure this compound.
Figure 2: Reductive synthesis pathway converting the carboxylic acid moiety to the primary alcohol.
Applications in Drug Discovery
This compound is utilized primarily as a saturated bioisostere and chiral scaffold .
Fsp³ Saturation Strategy
In modern drug design, increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing "flat" aromatic character. This molecule introduces a 3D-shaped, lipophilic core that can replace planar phenyl rings.
Fragment-Based Drug Design (FBDD)
The hydroxymethyl group serves as a "warhead" for further functionalization:
-
Tosylation/Mesylation: Converts the alcohol to a leaving group for nucleophilic substitution (creating amines or ethers).
-
Oxidation: Converts to the aldehyde for reductive amination.
Metabolic Stability
Unlike linear alkyl chains, the cyclopentyl ring restricts conformational entropy and blocks metabolic oxidation at the internal carbons, potentially extending the half-life of the parent drug.
Safety & Handling
-
Flammability: As a C7 alcohol, it is combustible. Store away from open flames.
-
Reactivity: Incompatible with strong oxidizing agents (e.g., Chromic acid, PCC) unless oxidation is intended.
-
Toxicology: Data is limited. Treat as a potential irritant to skin and eyes.[3] Use standard PPE (nitrile gloves, safety glasses).
References
-
PubChem Compound Summary. "this compound (CID 12534286)."[4] National Center for Biotechnology Information. Accessed Jan 2026.[4] Link
-
Brown, H. C., & Imai, T. (1983).[4] "Organoboranes. 30. Convenient procedures for the preparation of alkylboronic acids and esters." Journal of the American Chemical Society, 105(20), 6285–6289. (Describes hydroboration routes to related cyclopentyl alcohols). Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for LiAlH4 reduction mechanisms).
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Methylcyclohexyl)methanol | C8H16O | CID 14515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2-Methylcyclopentyl)methanol IUPAC name and synonyms
This technical guide details the chemical identity, stereochemistry, synthesis, and applications of (2-Methylcyclopentyl)methanol .
Executive Summary
This compound is a cyclic primary alcohol serving as a critical chiral building block in organic synthesis, particularly in the development of fragrance ingredients (sandalwood odorants) and pharmaceutical scaffolds. It is characterized by a cyclopentane ring substituted with a methyl group at position 2 and a hydroxymethyl group at position 1.
Critical Distinction: Researchers frequently confuse this molecule with 2-methylcyclopentanol (CAS 25144-04-1). The distinction is structural: the former has an exocyclic methylene group (
Chemical Identity & Nomenclature
The following table consolidates the essential identification data for the generic (racemic/unspecified) compound.
| Parameter | Data |
| IUPAC Name | This compound |
| Preferred Synonym | 2-Methylcyclopentanemethanol |
| CAS Number | 73803-82-4 (Generic/Unspecified) |
| Molecular Formula | |
| Molecular Weight | 114.19 g/mol |
| SMILES | CC1CCCC1CO |
| InChIKey | YZDHUYYBHHBWMD-UHFFFAOYSA-N |
| Common Synonyms | 1-Hydroxymethyl-2-methylcyclopentane; (2-Methylcyclopentyl)methyl alcohol |
Stereochemical Analysis
The molecule possesses two chiral centers at C1 and C2 , giving rise to four stereoisomers (two enantiomeric pairs). The relative configuration is defined as cis or trans based on the orientation of the methyl and hydroxymethyl groups.
Isomer Visualization
The following diagram illustrates the stereochemical relationships between the isomers.
Figure 1: Stereochemical hierarchy of this compound isomers.
Synthetic Methodology
The most robust laboratory synthesis involves the reduction of 2-methylcyclopentanecarboxylic acid (or its ester derivatives). This pathway ensures the retention of the ring substitution pattern while converting the carbonyl to a primary alcohol.
Reaction Pathway
The synthesis typically proceeds via Lithium Aluminum Hydride (
Figure 2: Synthetic route via hydride reduction.
Experimental Protocol (Standard Reduction)
Objective: Synthesis of this compound from 2-methylcyclopentanecarboxylic acid.
Reagents:
-
2-Methylcyclopentanecarboxylic acid (1.0 eq)
-
Lithium Aluminum Hydride (
) (1.2 - 1.5 eq) -
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate (
)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with nitrogen (
). Add anhydrous THF and cool to 0°C in an ice bath. -
Activation: Carefully add
pellets or powder to the THF. Caution: reacts violently with moisture. -
Addition: Dissolve the carboxylic acid in a minimal amount of anhydrous THF. Add this solution dropwise to the
suspension over 30 minutes, maintaining the temperature below 5°C. -
Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 2–4 hours to ensure complete reduction.
-
Quench (Fieser Method): Cool the reaction to 0°C. Carefully quench by adding:
-
mL water (where
= grams of used). - mL 15% NaOH solution.
- mL water.
-
mL water (where
-
Isolation: A granular white precipitate (aluminum salts) will form. Filter the mixture through a pad of Celite.
-
Purification: Dry the filtrate over
, filter, and concentrate under reduced pressure. Purify the resulting oil via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc gradient).
Applications in Drug Development & Fragrance
Pharmacophore Scaffold
In medicinal chemistry, the this compound moiety is utilized to modulate the lipophilicity (LogP) and steric bulk of drug candidates.
-
Peptidomimetics: Used as a conformationally restricted analog of acyclic amino alcohols.
-
Fragment-Based Drug Discovery (FBDD): The scaffold serves as a rigid core to orient functional groups in specific vectors for enzyme binding pockets.
Fragrance Industry
Cyclopentane derivatives are prominent in the fragrance industry, specifically for woody and sandalwood notes.
-
Structural Analogs: This alcohol is a precursor to or structural analog of "Rosaphen" (2-methyl-5-phenylpentan-1-ol) type odorants. The 2-methyl substitution on the ring is critical for the "diffusive" quality of the scent.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Combustible liquid.
-
Storage: Store in a cool, dry place under inert gas (
or Ar). Hygroscopic. -
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link][1]
-
NIST Chemistry WebBook. 2-Methylcyclopentanecarboxylic acid (Precursor Data). Retrieved from [Link]
Sources
Stereochemical Engineering of (2-Methylcyclopentyl)methanol: A Technical Guide
Executive Summary & Stereochemical Landscape[2][3][4]
(2-Methylcyclopentyl)methanol (
This guide addresses the precise control of the two chiral centers at C1 and C2. The molecule exists as four stereoisomers forming two diastereomeric pairs: the cis-isomers (meso-like spatial arrangement but chiral) and the trans-isomers.[1][2][3][4]
The Stereoisomer Matrix[1][2][4]
| Configuration | IUPAC Designation | Thermodynamic Stability | Synthetic Access |
| Cis (Racemic) | (1R, 2S) & (1S, 2R) | Kinetic Product | Hydrogenation of 2-methylcyclopent-1-enecarbaldehyde |
| Trans (Racemic) | (1R, 2R) & (1S, 2S) | Thermodynamic Product | Reduction of equilibrated esters/acids |
Technical Note on Conformational Analysis: In 1,2-disubstituted cyclopentanes, the trans isomer is generally more stable due to reduced steric repulsion between the vicinal substituents, adopting a pseudo-diequatorial conformation.[1][2][3][4] The cis isomer suffers from higher torsional strain (eclipsing interactions), making it the higher-energy diastereomer.[1][2][3][4]
Synthetic Architecture
To achieve high diastereomeric excess (de), we utilize a divergent synthetic strategy. The protocol below details the separation of the diastereomers before enzymatic resolution of the enantiomers.
Diagram 1: Divergent Synthesis Pathways
The following workflow illustrates the logic flow for accessing specific diastereomers.
Caption: Divergent synthesis of cis and trans diastereomers starting from the unsaturated aldehyde.
Protocol A: Synthesis of Cis-(2-Methylcyclopentyl)methanol
Mechanism: Heterogeneous catalytic hydrogenation typically proceeds via syn-addition of hydrogen across the double bond from the least hindered face.[1][2][3][4]
-
Substrate Preparation: Dissolve 2-methylcyclopent-1-enecarbaldehyde (10.0 mmol) in anhydrous Methanol (50 mL).
-
Catalyst Loading: Add 5% Pd/C (10 wt% loading). Caution: Pyrophoric.[1][3][4]
-
Hydrogenation: Purge with
gas and maintain at 1 atm (balloon pressure) at 25°C for 4 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.[1][2][3][4]
-
Reduction: The resulting saturated aldehyde is immediately reduced with
(0.5 eq) in situ at 0°C to yield the alcohol.[1][2][3][4] -
Validation: GC-MS should show a single major peak (
114). NMR will reveal the carbinol protons ( ) as a multiplet distinct from the trans isomer.[1][2][3][4]
Kinetic Resolution: The Self-Validating Protocol
Once the diastereomers (cis or trans) are separated, the enantiomers must be resolved.[1][2][3][4] For primary alcohols where the chiral center is at the
The "Ping-Pong" Bi-Bi Mechanism
The lipase utilizes a catalytic triad (Ser-His-Asp).[1][2][3][4] The serine attacks the acyl donor (vinyl acetate), forming an acyl-enzyme intermediate.[1][2][3][4] The fast-reacting enantiomer of the alcohol then attacks this intermediate, releasing the chiral acetate.[1][2][3][4]
Diagram 2: Enzymatic Resolution Workflow
Caption: Kinetic resolution workflow using CAL-B, validated by Chiral GC checkpoints.
Detailed Protocol: Lipase-Catalyzed Resolution
Objective: Resolve trans-(2-methylcyclopentyl)methanol.
-
Reaction Setup:
-
Incubation:
-
Checkpoint (Self-Validating Step):
-
Workup:
-
Separation:
-
Hydrolysis: Treat the acetate with
in MeOH to recover the enantiopure alcohol.
Analytical Characterization
Distinguishing these isomers requires high-field NMR and specific chromatographic conditions.[1][2][3][4]
NMR Fingerprinting
The chemical shift of the hydroxymethyl protons (
| Isomer | Multiplicity Note | ||
| Cis | ~42.5 ppm | Complex multiplet due to steric crowding | |
| Trans | ~46.0 ppm | Distinct doublet (typically |
Note: Shifts are approximate relative to TMS in
Chiral Gas Chromatography[1][2][3][4]
-
Column:
-Cyclodextrin derivative (e.g., Agilent Cyclosil-B).[1][2][3][4] -
Conditions: Isothermal 90°C or ramp 2°C/min.
-
Elution Order (Typical for CAL-B resolution):
References
-
Chemical Structure & Properties: National Center for Biotechnology Information.[1][2][3][4] (2025).[1][2][3][4][5] PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link]
-
Lipase Catalysis Strategy: Cambou, B., & Klibanov, A. M. (1984).[1][2][3][4][6] Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols. Biotechnology and Bioengineering.[1][2][3][4][6][7] Retrieved from [Link]
-
Analytical Separation: Ghanem, A. (2003).[1][2][3][4] Lipase-catalyzed Irreversible Transesterification of Secondary Alcohols Using Isopropenyl Acetate. University of Geneva.[1][2][3][4] Retrieved from [Link]
-
Pharmaceutical Context: European Food Safety Authority.[1][2][3][4] (2021).[1][2][3][4][8] Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether. ResearchGate. Retrieved from [Link]
Sources
- 1. 2-Methylcyclopentanol | C6H12O | CID 32205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentyl-(2-methylcyclopentyl)methanol | C12H22O | CID 107193055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-2-Methylcyclopentanol | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Methylcyclopropyl)methanol | C5H10O | CID 138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of methanol on lipases: molecular, kinetic and process issues in the production of biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the Role of Methanol in Pharma Processes [purosolv.com]
Comprehensive Spectroscopic Characterization: (2-Methylcyclopentyl)methanol
Executive Summary
This technical guide provides an in-depth analysis of the
Structural Analysis & Stereochemistry
This compound possesses two chiral centers at C1 and C2. The relative configuration determines the spectroscopic footprint.
-
Trans-isomer: The substituents (methyl and hydroxymethyl) generally adopt a pseudo-equatorial conformation to minimize steric strain.
-
Cis-isomer: One substituent is forced into a pseudo-axial position, or both adopt a conformation that increases steric crowding.
Visualization of Connectivity
The following diagram illustrates the carbon numbering scheme used throughout this guide.
Experimental Protocol
To ensure reproducibility and minimize solvent effects on chemical shifts, the following acquisition parameters are recommended.
Sample Preparation[2]
-
Solvent: Deuterated Chloroform (
) is the standard.-
Calibration: Reference the central peak of the
triplet to 77.16 ppm .
-
-
Concentration: 15–30 mg of analyte in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for quaternary or slow-relaxing carbons, though this molecule lacks quaternary carbons.
-
Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to prevent shimming artifacts.
Acquisition Parameters (Typical 100 MHz Carbon Frequency)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (or equivalent) | Standard proton-decoupled |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds | Ensures full relaxation of methyl/methylene carbons for quantitative integration accuracy. |
| Scans (NS) | 256 - 1024 | Sufficient S/N ratio for resolving impurity peaks. |
| Temperature | 298 K (25°C) | Standard ambient temperature to prevent conformational broadening. |
Spectral Data Interpretation
The assignment of this compound relies on distinguishing the specific chemical environment of the cyclopentane ring carbons.[1]
Representative C NMR Chemical Shifts (ppm)
Note: Values are typical for
| Carbon Label | Type | Approx. Shift ( | DEPT-135 Phase | Assignment Logic |
| C6 | 65.0 – 68.0 | Negative (Down) | Deshielded by Oxygen (Hydroxyl group). Distinctive region. | |
| C1 | 44.0 – 48.0 | Positive (Up) | Methine. | |
| C2 | 35.0 – 39.0 | Positive (Up) | Methine. | |
| C3 | 30.0 – 34.0 | Negative (Down) | Ring methylene. | |
| C5 | 25.0 – 29.0 | Negative (Down) | Ring methylene. | |
| C4 | 20.0 – 24.0 | Negative (Down) | Ring methylene. Most shielded ring carbon (remote from substituents). | |
| C7 | 14.0 – 20.0 | Positive (Up) | Methyl group. Highly diagnostic for stereochemistry. |
Advanced Assignment Strategy: Stereochemical Differentiation
The most critical aspect of analyzing this molecule is distinguishing between the cis and trans diastereomers. This is achieved via the
The Mechanism: -Gauche Effect
In the cis isomer, the methyl group (C7) and the hydroxymethyl group (C6) are on the same face of the ring. This proximity creates steric compression (van der Waals repulsion), which increases the electron density around the carbon nuclei.
-
Result: The signals for the carbons involved in the steric clash (C7, C1, C2) are shielded (shifted upfield/lower ppm) in the cis isomer compared to the trans isomer.[2]
Diagnostic Comparison Table
| Carbon | Trans-Isomer ( | Cis-Isomer ( | Shift Difference ( |
| C7 (Methyl) | ~18.5 - 19.5 | ~14.5 - 15.5 | ~4.0 ppm (Upfield) |
| C6 ( | ~67.5 | ~65.5 | ~2.0 ppm (Upfield) |
| C1/C2 (Ring) | Downfield | Upfield | ~1-3 ppm (Upfield) |
Key Takeaway: If you observe the methyl signal near 15 ppm , you likely have the cis isomer. If it appears near 19 ppm , you have the trans isomer.
Assignment Workflow
The following decision tree outlines the logical process for assigning the spectrum and determining stereopurity.
Synthetic Context & Impurity Profiling
Researchers often synthesize this compound via the reduction of 2-methylcyclopentanecarboxylic acid or its esters. Understanding the synthetic origin helps in identifying impurities.
-
Precursor: 2-Methylcyclopentanecarboxylic acid.[3]
-
Impurity Marker: Carbonyl peak (
) around 180-185 ppm .
-
-
Solvent Residues:
-
Ethanol: ~58 ppm (
) and ~18 ppm ( ). -
Diethyl Ether: ~65 ppm (
) and ~15 ppm ( ). Note: These overlap dangerously with the product peaks. Use HSQC to distinguish.
-
References
-
Oregon St
C NMR Chemical Shift Ranges and Principles. [Link] -
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534286, this compound. [Link]
-
Doc Brown's Chemistry. Interpretation of C-13 NMR spectra of cyclopentane derivatives. [Link]
Sources
- 1. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Proton NMR Analysis of (2-Methylcyclopentyl)methanol
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation of (2-Methylcyclopentyl)methanol (
This document details the spectral assignment of the diastereotopic hydroxymethyl protons, the differentiation of cis and trans diastereomers via Nuclear Overhauser Effect (NOE), and the specific acquisition parameters required to resolve second-order coupling effects.
Structural Dynamics & Stereochemical Complexity[1]
Before interpreting the spectrum, one must understand the geometric constraints of the analyte. This compound exists as two diastereomers, each having a pair of enantiomers. In an achiral solvent like
The Stereochemical Challenge
-
Cis-isomer: The methyl group and the hydroxymethyl group are on the same face of the ring.
-
Trans-isomer: The groups are on opposite faces.
-
Conformation: The cyclopentane ring is not planar.[1][2] It rapidly pseudorotates between envelope and twist conformations to minimize torsional strain. This averaging effect complicates the coupling constants (
-values) compared to rigid cyclohexane systems.
Critical NMR Feature: Diastereotopicity
The carbon bearing the hydroxyl group is attached to a chiral center (C1). Consequently, the two protons on the hydroxymethyl group (
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and resolution of the multiplet structures, the following protocol is recommended.
Reagents and Equipment[1]
-
Analyte: ~10-15 mg of this compound.
-
Solvent: 0.6 mL Chloroform-d (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference. -
Instrument: 400 MHz or higher field strength is recommended to resolve the ring methylene envelope.
Step-by-Step Methodology
-
Dissolution: Weigh the sample into a clean vial. Add
and vortex until fully dissolved. Ensure no suspended solids remain, as these cause field inhomogeneity. -
Transfer: Filter the solution through a glass wool plug into a high-precision 5mm NMR tube to remove particulate matter.
-
Shimming: Perform gradient shimming. The linewidth of the TMS signal should be
Hz. -
Acquisition Parameters:
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Relaxation Delay (D1): Set to
seconds. The methyl protons have longer relaxation times; insufficient delay will reduce integration accuracy. -
Scans (NS): 16 to 64 scans (sufficient for S/N > 100).
-
Temperature: 298 K (25°C).
-
Workflow Diagram
Figure 1: Optimized sample preparation and acquisition workflow for quantitative NMR analysis.
Spectral Assignment & Interpretation[1][3][4][5]
The following data corresponds to the typical commercial mixture or the major diastereomer (often trans due to thermodynamic synthesis control), referenced against SDBS Data No. 6563.
Chemical Shift Table (CDCl )
| Region | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| Methyl | 0.93 | Doublet ( | 3H | The doublet arises from vicinal coupling with the single methine proton at C2. | |
| Ring Methylene | 1.10 – 1.90 | Multiplet (Envelope) | 7H | Ring | Overlapping signals from C3, C4, C5 methylenes and C1, C2 methines. Strong coupling makes individual assignment difficult without 2D NMR. |
| Hydroxyl | ~1.50 | Broad Singlet | 1H | Variable position. Concentration and temperature dependent.[1] No coupling seen due to rapid exchange. | |
| Hydroxymethyl (A) | 3.47 | dd ( | 1H | Diastereotopic proton A. Large | |
| Hydroxymethyl (B) | 3.56 | dd ( | 1H | Diastereotopic proton B. Distinct shift confirms the chiral environment of the adjacent ring. |
Detailed Analysis of Key Signals[1]
1. The Methyl Doublet (0.93 ppm)
This is the diagnostic handle for the molecule.
-
Validation: If this signal appears as a singlet, the structure is incorrect (likely 1-methyl substitution). If it appears as two overlapping doublets of unequal intensity, the sample is a mixture of cis and trans diastereomers.
2. The Diastereotopic Methylene (3.40 – 3.60 ppm)
This region proves the substitution pattern.
-
Observation: You will see two distinct sets of peaks (an ABX system approximation).
-
Causality: The pro-R and pro-S protons of the
group "feel" the magnetic anisotropy of the ring differently because C1 is chiral. -
Coupling: The 10.4 Hz coupling is the geminal coupling (
) between the two protons. The 6-7 Hz coupling is the vicinal coupling ( ) to the ring methine (H1).
Advanced Stereochemical Differentiation (Cis vs. Trans)
Distinguishing the cis and trans isomers requires analyzing the spatial proximity of the substituents. Standard 1D NMR is often insufficient for definitive assignment without reference standards. 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is the self-validating protocol of choice.
The NOE Logic
-
Cis-Isomer: The Methyl group (C2) and the Hydroxymethyl group (C1) are on the same side. Irradiating the Methyl frequency (0.93 ppm) should enhance the Hydroxymethyl signals (3.4-3.6 ppm).
-
Trans-Isomer: The groups are on opposite sides.[1] No significant NOE enhancement should be observed between these two specific signals.
Logic Tree for Isomer Assignment
Figure 2: Decision matrix for stereochemical assignment using Nuclear Overhauser Effect (NOE).
Troubleshooting & Common Pitfalls
-
Water Contamination:
-
Overlap of Ring Protons:
-
Exchangeable Protons:
References
-
AIST (National Institute of Advanced Industrial Science and Technology). (n.d.).[4] Spectral Database for Organic Compounds (SDBS): SDBS No. 6563. Retrieved January 28, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on coupling constants and diastereotopicity).
-
PubChem. (n.d.).[7] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOE and stereochemical assignment protocols).
Sources
Mass Spectrometry Fragmentation of (2-Methylcyclopentyl)methanol: A Mechanistic Guide
An in-depth technical guide on the mass spectrometry fragmentation of (2-Methylcyclopentyl)methanol, tailored for researchers and drug development professionals.
Executive Summary
This compound (C₇H₁₄O, MW 114.[1]19) is a functionalized cycloalkane often utilized as a chiral building block in pharmaceutical synthesis. Its identification via Electron Ionization Mass Spectrometry (EI-MS) relies on a distinct fragmentation pattern driven by the interplay between the primary hydroxymethyl group and the substituted cyclopentane ring.
This guide provides a comprehensive mechanistic analysis of the fragmentation pathways of this compound. It details the formation of diagnostic ions—specifically m/z 31 , m/z 83 , and m/z 96 —and differentiates this compound from isomeric cyclohexanols, ensuring robust structural validation in metabolic and impurity profiling.
Chemical Structure & Properties
Before interpreting the mass spectrum, the structural context must be established to predict bond lability.
| Property | Details |
| IUPAC Name | This compound |
| Formula | C₇H₁₄O |
| Exact Mass | 114.1045 Da |
| Structure Type | Primary Alcohol (Exocyclic), Disubstituted Cyclopentane |
| Key Lability | C1–C(alpha) bond (Alpha Cleavage), C–O bond (Dehydration) |
Instrumentation & Methodology
To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure the generation of standard library-matchable spectra.
Experimental Protocol: GC-MS Acquisition
-
Sample Preparation: Dilute 1 µL of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
-
Inlet Conditions: Splitless mode at 250°C to minimize thermal degradation prior to ionization.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
-
Ionization Source: Electron Ionization (EI) at 70 eV .
-
Note: 70 eV is critical for standard library comparison (NIST/Wiley). Lower energies (e.g., 20 eV) will enhance the molecular ion but alter fragment ratios.
-
-
Scan Range: m/z 29–300.
Mechanistic Fragmentation Analysis
The fragmentation of this compound is dominated by two competing pathways: Alpha-Cleavage (characteristic of primary alcohols) and Dehydration (characteristic of cyclic alcohols).
The Molecular Ion (M⁺[3][4]•, m/z 114)
-
Observation: The molecular ion at m/z 114 is typically weak or absent.
-
Mechanism: Alcohols have low ionization potentials but the resulting radical cation is unstable. The radical electron on the oxygen atom rapidly triggers fragmentation to stabilize the charge.
Pathway A: Alpha-Cleavage (Diagnostic Peak m/z 31)
This is the most definitive pathway for identifying the primary alcohol functionality.
-
Mechanism: The radical site on the oxygen induces homolytic cleavage of the C–C bond adjacent to the hydroxyl group (the exocyclic bond connecting the ring to the CH₂OH).
-
Fragment: The formation of the oxonium ion [CH₂=OH]⁺ at m/z 31 .
-
Significance: A high-intensity peak at m/z 31 confirms the presence of a primary alcohol (-CH₂OH). Isomeric methylcyclohexanols (secondary alcohols) will NOT show this peak; they instead cleave to form alkyl-substituted oxonium ions (e.g., m/z 45, 59).
Pathway B: Dehydration (m/z 96)
-
Mechanism: Thermal or electron-induced elimination of water (H₂O).
-
Fragment: [M – 18]⁺• at m/z 96 .
-
Structure: The resulting ion is a radical cation of a methyl-substituted cyclopentene or methylenecyclopentane isomer (C₇H₁₂).
-
Causality: The entropy-driven loss of neutral water is highly favorable in cyclic alcohols.
Pathway C: Loss of Hydroxymethyl (m/z 83)
-
Mechanism: Heterolytic cleavage or radical loss of the hydroxymethyl group (•CH₂OH).[1][2][3][4][5]
-
Fragment: [M – 31]⁺ at m/z 83 .
-
Structure: The 2-methylcyclopentyl cation (C₆H₁₁⁺).
-
Stability: This secondary carbocation is stabilized by the ring structure and inductive effect of the methyl group, making m/z 83 a prominent high-mass peak.
Secondary Fragmentation (Ring Opening)
The m/z 83 and m/z 96 ions undergo further fragmentation:
-
m/z 81 ([M-18-15]⁺): Loss of a methyl radical from the dehydrated ion (m/z 96).
-
m/z 67 (C₅H₇⁺): A characteristic cycloalkenyl fragment formed by complex ring rearrangement and hydrogen shifts, often losing ethylene (28 Da) or methyl groups.
Visualization of Fragmentation Pathways[2][3][4][8][9][10]
The following diagram illustrates the logical flow of fragmentation from the molecular ion to the key diagnostic fragments.
Figure 1: Mechanistic flowchart of this compound fragmentation under 70 eV EI conditions.
Differentiation from Isomers
In drug development, distinguishing regioisomers is critical. This compound can be confused with 2-Methylcyclohexanol (C₇H₁₄O).
| Feature | This compound | 2-Methylcyclohexanol |
| Alcohol Type | Primary | Secondary |
| Base Peak | Often m/z 31 (CH₂OH⁺) or m/z 67/81 | Often m/z 57 or m/z 45 |
| m/z 31 Presence | Strong / Diagnostic | Absent / Negligible |
| Alpha Cleavage | Loss of Ring (forms m/z 31) | Ring opening (forms m/z 57,[2][6] 71) |
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Alcohols. National Institute of Standards and Technology.[7][8][9] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Cyclopentyl-(2-methylcyclopentyl)methanol | C12H22O | CID 107193055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylcyclopentanol | C6H12O | CID 32205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylcyclopropanemethanol [webbook.nist.gov]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Methyl Alcohol [webbook.nist.gov]
- 8. Cyclopentanol, 2-methyl- [webbook.nist.gov]
- 9. 2-Pentanol, 2-methyl- [webbook.nist.gov]
Technical Guide: Infrared Spectroscopic Analysis of (2-Methylcyclopentyl)methanol
Executive Summary
(2-Methylcyclopentyl)methanol (C₇H₁₄O) serves as a critical chiral building block in the synthesis of complex pharmaceutical intermediates and fragrances. Its structural integrity—specifically the ratio of cis and trans diastereomers—directly impacts the efficacy of downstream nucleophilic substitutions and coupling reactions.
This guide provides a definitive protocol for the Infrared (IR) spectroscopic characterization of this compound. Unlike standard library matching, this document focuses on mechanistic band assignment , enabling researchers to validate structure and purity even in the absence of a perfect reference standard. We prioritize the differentiation of the hydroxymethyl group's environment and the cyclopentane ring conformations.
Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, one must first understand the vibrational degrees of freedom and the steric environment of the functional groups.
-
Core Scaffold: A puckered cyclopentane ring (envelope or twist conformation) reduces symmetry, making most vibrational modes IR active.
-
Substituents:
-
Stereochemistry: The molecule exists as cis (Z) and trans (E) diastereomers.
-
Trans-isomer: Sterically favored; substituents are anti-periplanar (pseudo-equatorial/equatorial).
-
Cis-isomer: Substituents are syn-clinal (pseudo-equatorial/axial), leading to potential steric compression observable in the fingerprint region.
-
Experimental Protocol: Data Acquisition
Reliable spectral data requires controlling the hydrogen-bonding network. The following dual-method approach is mandatory for full characterization.
Method A: Neat Liquid Film (ATR)
-
Purpose: Rapid ID, assessment of bulk hydrogen bonding, and detection of gross impurities (e.g., oxidation to aldehyde).
-
Crystal: Diamond or ZnSe (Single Reflection).
-
Scans: 32 (minimum).
Method B: Dilute Solution (CCl₄ or CHCl₃)
-
Purpose: Stereochemical differentiation. By breaking intermolecular H-bonds, isolated O-H stretching frequencies reveal intramolecular interactions specific to the isomer.
-
Concentration: < 0.005 M.
-
Cell: NaCl or CaF₂ transmission cell (1.0 mm pathlength).
Spectral Interpretation & Band Assignment
The spectrum of this compound is defined by four distinct zones.
Zone I: The Hydroxyl Region (3600–3200 cm⁻¹)
This is the primary indicator of functional group integrity.
-
Neat Film: A broad, intense band centered at 3300–3350 cm⁻¹ . This represents polymeric intermolecular hydrogen bonding (O-H···O).
-
Dilute Solution: A sharp, weak band appears at 3630–3640 cm⁻¹ (free O-H stretch).
-
Insight: If a shoulder persists at ~3550 cm⁻¹ in dilute solution, it indicates intramolecular hydrogen bonding, which is sterically more feasible in the cis isomer where the -CH₂OH and -CH₃ groups crowd each other, potentially trapping the hydroxyl proton near the ring system.
-
Zone II: C-H Stretching Region (3000–2800 cm⁻¹)
The cyclopentane ring and methyl group create a complex overlapping pattern.
-
2950–2960 cm⁻¹: Asymmetric C-H stretch of the methyl group (-CH₃).
-
2920–2930 cm⁻¹: Asymmetric C-H stretch of the ring methylene (-CH₂-).
-
2870–2880 cm⁻¹: Symmetric C-H stretch of the methyl group .
-
2850–2860 cm⁻¹: Symmetric C-H stretch of the ring methylene .
Diagnostic Check: A distinct "shoulder" or peak at ~2820 cm⁻¹ is a red flag. It indicates the C-H stretch of an aldehyde (CHO), suggesting the sample has oxidized to 2-methylcyclopentanecarbaldehyde.
Zone III: The Fingerprint Region (1500–900 cm⁻¹)
This region confirms the primary alcohol structure and ring substitution.
-
1450–1465 cm⁻¹: Scissoring deformation of methylene (-CH₂-) groups in the ring.
-
1375–1380 cm⁻¹: Symmetric methyl deformation (Umbrella mode). This is a crucial confirmation of the 2-methyl substituent.
-
1030–1050 cm⁻¹: C-O Stretching Vibration .
-
For primary alcohols (-CH₂OH), this band is strong and sharp.
-
Shift: In the cis isomer, steric strain often shifts this band to a slightly lower frequency compared to the trans isomer due to subtle bond angle distortions.
-
Quantitative Summary Table
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Diagnostic Note |
| 3300–3400 | ν(O-H) | Alcohol (H-bonded) | Broad, Strong | Disappears in dilute solution. |
| 3630–3640 | ν(O-H) | Alcohol (Free) | Sharp, Weak | Only visible in dilute solution. |
| 2950–2960 | ν_as(C-H) | Methyl (-CH₃) | Strong | Characteristic of alkyl substitution. |
| 2850–2870 | ν_s(C-H) | Methylene (-CH₂-) | Medium | Cyclopentane ring backbone. |
| 1450–1460 | δ(CH₂) | Ring Scissoring | Medium | Overlaps with methyl asymmetric bend. |
| 1375–1380 | δ_s(CH₃) | Methyl Rocking | Medium | Key ID for methyl group. |
| 1030–1050 | ν(C-O) | Primary Alcohol | Very Strong | Position confirms -CH₂OH (vs secondary -CHOH). |
| ~1720 | ν(C=O) | Carbonyl | Weak/None | Impurity: Indicates oxidation to aldehyde/acid. |
Workflow Visualization
The following diagram outlines the logical decision tree for validating this compound using IR spectroscopy.
Caption: Logical workflow for the structural validation and purity assessment of this compound via IR spectroscopy.
References
-
National Institute of Standards and Technology (NIST). Cyclopentanol, 2-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][5][6] Available at: [Link]
- Relevance: Provides the foundational vibrational data for the 2-methylcyclopentyl core scaffold used to derive ring bre
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12534286, this compound. Available at: [Link]
-
Relevance: Authoritative source for CAS (73803-82-4), physical properties, and structural identifiers.[7]
-
- Relevance: Used for comparative analysis of isomeric methylcyclopentyl methanol deriv
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004.
Sources
- 1. synchem.de [synchem.de]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. Cyclopentane, methyl- [webbook.nist.gov]
- 4. Methyl Alcohol [webbook.nist.gov]
- 5. Methyl Alcohol [webbook.nist.gov]
- 6. Cyclopentanol, 2-methyl- [webbook.nist.gov]
- 7. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of (2-Methylcyclopentyl)methanol: Stereocontrol and Synthetic Utility
Executive Summary
(2-Methylcyclopentyl)methanol (CAS: 73803-82-4) represents a privileged scaffold in modern organic synthesis, characterized by a rigid cyclopentane core that offers precise stereochemical control over attached functional groups. Unlike flexible aliphatic chains, this building block restricts conformational freedom, making it invaluable for peptidomimetics (as a bioisostere for leucine/isoleucine) and medicinal chemistry (specifically in NK1 receptor antagonist design).
This technical guide provides a rigorous analysis of its stereoselective synthesis, enzymatic resolution, and application in high-value chemical space.
Stereochemical Architecture
The utility of this compound stems from its two chiral centers at C1 and C2. The molecule exists as four stereoisomers, grouped into cis and trans pairs. Control over this relative stereochemistry is the first critical decision in any synthetic campaign.
| Isomer Pair | Configuration | Thermodynamic Stability | Synthetic Access |
| Trans | (1R,2R) & (1S,2S) | More Stable | Hydroboration-Oxidation of 1-methylcyclopentene |
| Cis | (1R,2S) & (1S,2R) | Less Stable | Hydrogenation of 2-methylcyclopent-1-enecarboxylates |
Key Insight: The trans-isomer is generally preferred in medicinal chemistry for creating extended, rod-like molecular geometries, whereas the cis-isomer favors turn-inducing conformations in peptidomimetics.
Diagram 1: Stereochemical Decision Tree
Caption: Decision matrix for selecting synthetic routes based on target stereochemistry.
Synthetic Routes & Causality
Route A: Trans-Selective Hydroboration (The Brown Method)
For the trans-isomer, the most reliable route involves the hydroboration of 1-methylcyclopentene.
-
Mechanism: Borane adds across the double bond in a syn fashion. However, due to the steric bulk of the methyl group, the boron atom preferentially attacks from the face opposite to the methyl group (anti-Markovnikov addition is standard, but the stereocontrol is steric).
-
Oxidation: Subsequent oxidation with alkaline hydrogen peroxide proceeds with retention of configuration, yielding the trans-alcohol.
Route B: Biocatalytic Kinetic Resolution (High-Purity Access)
Chemical synthesis typically yields racemates (e.g., (±)-trans). To isolate the single enantiomer required for drug development (e.g., (1R,2R)), enzymatic kinetic resolution is the industry standard.
-
Logic: CAL-B shows high enantioselectivity for primary alcohols with
-chiral centers. It selectively acylates one enantiomer (usually the R-isomer) while leaving the S-isomer as the free alcohol.
Experimental Protocol: Lipase-Catalyzed Resolution
Self-Validating System: This protocol includes in-process controls (IPC) to ensure termination at optimal conversion.
Objective: Separation of (±)-trans-(2-methylcyclopentyl)methanol into (1R,2R)-acetate and (1S,2S)-alcohol.
Materials
-
Substrate: (±)-trans-(2-Methylcyclopentyl)methanol (10 mmol)
-
Acyl Donor: Vinyl acetate (30 mmol) - Excess drives equilibrium.
-
Catalyst: Immobilized CAL-B (Novozym 435), 20 mg/mmol substrate.
-
Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) - Hydrophobic solvents preserve lipase activity.
Step-by-Step Workflow
-
Preparation: Dissolve 1.14 g (10 mmol) of the racemic alcohol in 20 mL of dry MTBE. Add 2.6 g (30 mmol) of vinyl acetate.
-
Initiation: Add 200 mg of Novozym 435. Incubate in an orbital shaker at 30°C (200 rpm).
-
IPC (Critical Step): Monitor reaction via GC or TLC every 2 hours.
-
Stop Condition: When conversion reaches exactly 50% (theoretical maximum yield for resolution).
-
Validation: If conversion stalls <45%, add 10% more enzyme. If conversion >52%, enantiomeric purity of the product decreases (kinetic law).
-
-
Termination: Filter off the immobilized enzyme (can be washed and reused).
-
Separation: Evaporate solvent. Separate the (1S,2S)-alcohol from the (1R,2R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
-
Hydrolysis: The acetate can be hydrolyzed (K2CO3/MeOH) to yield the antipodal alcohol.
Diagram 2: Kinetic Resolution Workflow
Caption: Biocatalytic separation of enantiomers using CAL-B.
Pharmaceutical & Industrial Applications[1][3][4]
A. NK1 Receptor Antagonists
The this compound scaffold serves as a critical precursor for Neurokinin-1 (NK1) receptor antagonists .
-
Mechanism: Drugs in this class (e.g., analogues of Aprepitant or cyclopentane-based candidates) often require a bulky, hydrophobic core to occupy the binding pocket of the NK1 receptor.
-
Role: The chiral cyclopentyl ring provides a rigid spacer that orients the ether/phenyl rings in a specific vector, enhancing binding affinity (sub-nanomolar) compared to flexible linear analogues [1].
B. Peptidomimetics
In peptide drug design, proteolytic stability is a major challenge.
-
Bioisostere: The (2-methylcyclopentyl) moiety acts as a conformationally constrained analogue of the Leucine or Isoleucine side chain.
-
Application: Incorporating this unit into a peptide backbone restricts the
(chi) torsion angles, locking the peptide into a bioactive conformation (e.g., -turn) and preventing enzymatic degradation [2].
C. Fragrance Chemistry (Contextual Note)
While this guide focuses on pharma, it is notable that this alcohol is a structural precursor to high-value sandalwood odorants (e.g., Javanol precursors). However, the pharmaceutical grade requires significantly higher optical purity (>99% ee) than fragrance grades.
References
-
Meurer, L. C., et al. (2006).[3] Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives.[3] Bioorganic & Medicinal Chemistry Letters, 16(17), 4504-4511.[3] Link
-
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. Link
-
Anderson, E. M., et al. (1998). Lipase-catalyzed kinetic resolution of primary alcohols. Journal of the American Chemical Society, 120, 5941. Link
-
National Center for Biotechnology Information. (2024).[4][5][6] PubChem Compound Summary for CID 12534286, this compound.[5] Link
Sources
- 1. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [(1R,2R)-2-Methylcyclohexyl]methanol | C8H16O | CID 13094853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2022058595A1 - Cyclopropanated sandalwood type compounds - Google Patents [patents.google.com]
The Synthetic Evolution and Industrial Utility of (2-Methylcyclopentyl)methanol: A Technical Monograph
Executive Summary & Chemical Identity[1][2]
Topic: (2-Methylcyclopentyl)methanol CAS Registry Number: 2455-08-5 (General), 18335-62-1 (cis-precursor related) IUPAC Name: this compound Molecular Formula: C₇H₁₄O Molecular Weight: 114.19 g/mol [1][2]
This compound represents a foundational "privileged scaffold" in the fields of fragrance chemistry and pharmaceutical design.[3][1][2] Unlike commodity solvents, its value lies in its stereochemical information .[3][1] The molecule possesses two chiral centers (C1 and C2), allowing for cis and trans diastereomers.[3][1] This geometric rigidity makes it an ideal building block for:
-
Fragrance Chemistry: Serving as a lipophilic core for woody/sandalwood odorants (e.g., Javanol analogs) where the cyclopentane ring mimics bulky terpene structures.[3][1]
-
Medicinal Chemistry: Acting as a conformationally restricted linker in peptidomimetics, particularly in the design of NK1 receptor antagonists and kinase inhibitors.[3][1]
This guide details the historical evolution of its synthesis, the engineering of its stereochemistry, and validated protocols for its production.[3]
Historical Evolution of Synthesis
The history of this compound is not defined by a single discovery event but by the evolution of reduction methodologies in organic synthesis.[3][1][2] The molecule has served as a benchmark substrate for testing the stereoselectivity of reducing agents throughout the 20th century.[3]
Phase I: The Bouveault-Blanc Era (Early 1900s)
Before the advent of complex hydrides, the primary route to converting 2-methylcyclopentanecarboxylic esters to alcohols was the Bouveault-Blanc reduction (Sodium in Ethanol).[2]
-
Mechanism: Single electron transfer (SET) generating radical anion intermediates.[3][1]
-
Outcome: This method was thermodynamically driven, often leading to a mixture of isomers with poor control over the cis/trans ratio.[3] It was hazardous and difficult to scale due to the use of metallic sodium.[3][1]
Phase II: The Hydride Revolution (1940s-1960s)
The discovery of Lithium Aluminum Hydride (LiAlH₄) by Schlesinger and Finholt in 1947 revolutionized the synthesis of this molecule.[3]
-
Impact: LiAlH₄ allowed for the rapid, quantitative reduction of the carboxylic acid or ester precursor under mild conditions.[3]
-
Stereochemistry: Researchers found that the stereochemical integrity of the starting material (e.g., trans-2-methylcyclopentanecarboxylic acid) was largely retained during reduction, allowing for the targeted synthesis of specific isomers.[2]
Phase III: Catalytic & Enantioselective Modernity (1980s-Present)
Modern industrial synthesis focuses on Catalytic Hydrogenation using Ruthenium or Rhodium catalysts under high pressure.[3][1][2] This avoids stoichiometric aluminum waste.[3][1] Furthermore, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) allows for the isolation of enantiopure (1R, 2R) or (1S, 2S) variants, crucial for high-value pharmaceutical intermediates.[3]
Stereochemical Engineering: Cis vs. Trans
The utility of this compound is dictated by its geometry.[3][1][2] The trans isomer is generally more thermodynamically stable, while the cis isomer is often required to mimic specific biological folding patterns.[3]
Thermodynamic vs. Kinetic Control[1][2]
-
Trans-Isomer: The methyl group and the hydroxymethyl group are on opposite faces of the ring.[3][2] This minimizes 1,2-diaxial interactions (steric clash).[3][1][2]
-
Cis-Isomer: Both groups share the same face.[3][1][2] This is higher in energy but can be accessed via kinetic control or by reducing lactones (e.g., 2-methyl-δ-valerolactone derivatives) which lock the conformation.[1][2]
Visualization of Stereochemical Pathways[1][3]
Figure 1: Divergent pathways for stereochemical control. Thermodynamic conditions favor the Trans isomer, while specific catalytic hydrogenation can favor the Cis form.[3]
Technical Utility & Applications
Data Summary: Physical & Chemical Properties[1][2][4][5][6][7][8][9][10]
| Property | Value | Context |
| Boiling Point | 146–147 °C | @ 760 mmHg |
| Density | 0.905 g/mL | @ 25 °C |
| LogP | ~1.3 | Moderately Lipophilic |
| Solubility | Soluble in Ethanol, Ether | Sparingly soluble in water |
| Odor Profile | Faint, Camphoraceous | Derivatives are woody/floral |
Fragrance Chemistry: The "Sandalwood" Connection
This compound itself is not a high-impact odorant.[1][2] However, it is a critical primary alcohol scaffold .[3][1]
-
Esterification: Reacting this alcohol with complex acids (e.g., substituted butenoic acids) creates esters that mimic the structure of Santalol (the main component of Sandalwood oil).[3]
-
Mechanism: The cyclopentane ring acts as a "spacer" that positions the polar headgroup (ester/alcohol) at the correct distance from the lipophilic tail to trigger olfactory receptors.[3]
Pharmaceutical Development
In drug design, the molecule is used to introduce a chiral twist .[3][1]
-
Peptidomimetics: Replacing a linear alkyl chain with a 2-methylcyclopentyl group restricts the rotation of the drug molecule.[3][1][2] This "rigidification" often increases binding affinity to receptors (reducing the entropic penalty of binding).[3][1]
-
Key Example: NK1 antagonists (Substance P inhibitors) often utilize cyclopentane rings to orient aromatic rings in specific spatial vectors.[3][1]
Experimental Monograph: Synthesis Protocol
Objective: Reduction of Ethyl 2-methylcyclopentanecarboxylate to this compound using Lithium Aluminum Hydride (LiAlH₄).
Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water.[3][1] All operations must be performed under an inert atmosphere (Nitrogen or Argon).[3][1]
Reagents
-
Ethyl 2-methylcyclopentanecarboxylate (10.0 g, 64 mmol)[1][2]
-
Lithium Aluminum Hydride (2.5 g, 65 mmol, 1.05 eq)[3]
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Sodium Sulfate (Na₂SO₄), anhydrous[3]
Step-by-Step Workflow
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen.[3][1][4]
-
Solvation: Add LiAlH₄ (2.5 g) to the flask followed by 60 mL of anhydrous THF. Cool the grey suspension to 0°C using an ice bath.[3][1]
-
Addition: Dissolve the starting ester (10.0 g) in 40 mL of THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Controlled evolution of Hydrogen gas will occur.[3][2]
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. (Monitor via TLC: SiO₂, 20% EtOAc/Hexane; Stain: KMnO₄).[3][1]
-
Quenching (Fieser Method):
-
Cool back to 0°C.
-
Add 2.5 mL Water (very slowly).
-
Add 2.5 mL 15% NaOH solution.
-
Add 7.5 mL Water .
-
-
Workup: A white, granular precipitate of Aluminum salts will form.[3][1] Warm to room temperature and stir for 15 minutes.
-
Filtration: Filter the mixture through a pad of Celite. Wash the pad with diethyl ether.[3][1]
-
Purification: Dry the combined filtrate over Na₂SO₄, filter, and concentrate under reduced pressure (Rotary Evaporator).
-
Distillation: Purify the crude oil via vacuum distillation (approx. 65°C at 15 mmHg) to obtain the pure alcohol as a colorless liquid.
Reaction Pathway Diagram[1][2]
Figure 2: The reduction mechanism converting the ester functionality to the primary alcohol.[2]
References
-
PubChem. "this compound | C7H14O."[3][1][2] National Library of Medicine.[3][1] Available at: [Link][3][1]
-
NIST Chemistry WebBook. "2-Methylcyclopentanemethanol."[3][1][2] National Institute of Standards and Technology.[3][1] Available at: [Link][3][1][5]
-
Brown, H. C., & Imai, T. (1983).[3][1] "Organoboranes.[3][1] 33. Synthesis of chiral 2-substituted cyclopentanols." Journal of the American Chemical Society.[3][1] (Foundational work on stereoselective synthesis of cyclopentane derivatives).
-
The Good Scents Company. "2-methyl cyclopentanol."[3][1][2] (Fragrance safety and property data). Available at: [Link][3][1]
-
Bouveault, L., & Blanc, G. (1903).[3][1] "Préparation des alcools primaires au moyen des acides correspondants."[3][1] Comptes Rendus. (Historical context for ester reduction).
Sources
- 1. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]
- 5. 2-methyl cyclopentanol, 24070-77-7 [thegoodscentscompany.com]
Theoretical Conformational Analysis of (2-Methylcyclopentyl)methanol: A Computational Protocol
Executive Summary
This technical guide outlines a rigorous computational framework for determining the conformational landscape of (2-Methylcyclopentyl)methanol (MCM) . As a chiral 1,2-disubstituted cyclopentane, MCM presents unique challenges due to the high flexibility of the five-membered ring (pseudorotation) coupled with the rotational freedom of the exocyclic hydroxymethyl group. Accurate modeling of these conformers is critical for predicting the stereochemical outcomes in drug design and asymmetric synthesis where MCM serves as a scaffold. This guide synthesizes stochastic sampling with high-level Density Functional Theory (DFT) to ensure energetic accuracy and spectroscopic validation.
Structural Complexity and Stereochemistry
This compound contains two contiguous stereocenters (C1 and C2), resulting in two diastereomers, each existing as an enantiomeric pair:
-
cis-MCM: Substituents on the same face (e.g.,
). -
trans-MCM: Substituents on opposite faces (e.g.,
).
Unlike cyclohexane, which resides in a deep "chair" energy well, the cyclopentane ring exists in a dynamic equilibrium between envelope (E) and twist (T) conformations. The low barrier to pseudorotation (
Key Conformational Drivers[1]
-
Ring Puckering: The ring adopts specific
or shapes to maximize substituent spacing (pseudo-equatorial positioning). -
Gauche Interactions: In cis-MCM, the methyl and hydroxymethyl groups are forced into a gauche relationship, creating steric strain.
-
Intramolecular Hydrogen Bonding: The hydroxyl group (
) can act as a donor to the ring -system (weak) or interact sterically with the methyl group. The orientation of the bond and the bond defines the local minima.
Computational Methodology: The Protocol
To ensure Scientific Integrity and Trustworthiness , this protocol utilizes a "funnel" approach: starting with low-cost exhaustive sampling and refining with high-level quantum mechanics.
Phase 1: Conformational Ensemble Generation
Objective: Identify all potential local minima without bias.
-
Method: Monte Carlo (MC) or Molecular Dynamics (MD) conformational search.
-
Force Field: MMFF94s or OPLS4 (optimized for organic small molecules).
-
Causality: Rigid rotation scans often miss correlated motions between the ring puckering and side-chain rotation. Stochastic methods overcome this by randomly perturbing all rotatable bonds and ring coordinates.
Phase 2: Geometry Optimization & Frequency Analysis
Objective: Locate true stationary points and obtain thermodynamic corrections.
-
Theory Level: DFT B3LYP or
B97X-D (includes dispersion corrections). -
Basis Set: 6-311++G(d,p) or def2-TZVP.
-
Validation: Frequency analysis must yield zero imaginary frequencies for minima.
-
Self-Validating Step: If an imaginary frequency is found, the structure is a transition state (TS), not a minimum. Displace along the imaginary mode and re-optimize.
Phase 3: High-Accuracy Energy Refinement
Objective: Resolve subtle energy differences (< 1 kcal/mol) between conformers.
-
Method: Single Point Energy (SPE) calculation on optimized geometries.
-
Theory: CCSD(T)/cc-pVTZ or DLPNO-CCSD(T).
-
Rationale: DFT can struggle with exact H-bonding energies; Coupled Cluster theory provides the "gold standard" for electronic energy.
Phase 4: Spectroscopic Prediction (NMR/VCD)
Objective: Generate observables for experimental comparison.
-
NMR: GIAO method at mPW1PW91/6-311+G(2d,p) level (PCM solvent model).
-
VCD: Vibrational Circular Dichroism for absolute configuration assignment.
Workflow Visualization
The following diagram illustrates the decision logic and data flow for the MCM conformational analysis.
Caption: Figure 1. Automated computational workflow for identifying and validating this compound conformers.
Conformational Landscape Analysis
Ring Pseudorotation
The cyclopentane ring in MCM is not planar. The trans-isomer typically prefers a conformation where both the methyl and hydroxymethyl groups occupy pseudo-equatorial positions to minimize 1,2-steric repulsion.
-
Trans-MCM: Global minimum often adopts a twist conformation (
or similar) allowing substituents to be anti-periplanar. -
Cis-MCM: One substituent is often pseudo-axial while the other is pseudo-equatorial (
) to avoid eclipsing interactions, or a distorted envelope where the C1-C2 bond is part of the flap.
Exocyclic Rotors
The hydroxymethyl group introduces three critical dihedral angles:
- (Ring-C1-CH2-OH): Determines if the OH group points "in" (towards the methyl) or "out".
- (C1-CH2-O-H): The orientation of the hydroxyl proton.
Table 1: Predicted Relative Stabilities of MCM Conformers (B3LYP/6-311++G(d,p))
| Isomer | Conformation | Ring Shape | Relative Energy ( | Population (298K) |
| Trans | Diequatorial, OH-out | Twist | 0.00 (Global Min) | ~65% |
| Trans | Diequatorial, OH-in | Twist | +0.45 | ~30% |
| Cis | Axial/Equatorial | Envelope | +1.20 | < 5% |
| Cis | Diaxial (Steric Clash) | Envelope | +3.50 | ~0% |
Note: Data represents theoretical trends based on standard 1,2-disubstituted cyclopentane behavior [1][2].
Spectroscopic Validation Protocols
To verify the theoretical model, experimental data must be compared against calculated values.
VCD for Absolute Configuration
Vibrational Circular Dichroism (VCD) is the most reliable method for distinguishing enantiomers of MCM.
-
Protocol: Calculate IR and VCD spectra for the Boltzmann-weighted ensemble.
-
Key Region: 1000–1400 cm
(C-H bending and C-O stretching modes). -
Comparison: The sign of the VCD bands will invert for the enantiomer. A high similarity score (SimVCD > 0.8) confirms the absolute configuration.
NMR Shift Prediction
Intramolecular H-bonding (if present) causes a downfield shift in the hydroxyl proton.
-
Protocol: Compute isotropic shielding tensors (
) using the GIAO method. -
Scaling: Convert to chemical shift (
) using linear scaling factors derived from a test set (e.g., TMS reference).
Application in Drug Design
Understanding the MCM conformational bias is vital when using it as a fragment in Fragment-Based Drug Discovery (FBDD) .
-
Rigidification: If the bioactive conformation matches the global minimum (trans-diequatorial), the scaffold is pre-organized for binding, reducing the entropic penalty (
). -
Vector Alignment: The vector angle between the methyl and the alcohol oxygen defines how substituents project into a protein binding pocket.
References
-
Conformational Analysis of Cyclopentanes: RSC Publishing. Conformational analysis.[1][2][3][4][5] Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. [6]
-
Disubstituted Ring Stability: Chemistry LibreTexts. 2.16: Conformations of Disubstituted Cyclohexanes (Applied to Cycloalkanes).
-
Advanced Conformational Sampling (CENSO/CREST): Grimme, S., et al. Emerging conformational analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set.
-
Intramolecular Hydrogen Bonding in Cyclopentanols: MDPI. Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol.
-
Chemical Data & Identifiers: PubChem. This compound Compound Summary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. kbfi.ee [kbfi.ee]
- 4. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Stereoselective synthesis of (R)-(2-Methylcyclopentyl)methanol
Technical Application Note: High-Purity Stereoselective Synthesis of (1R,2R)-(2-Methylcyclopentyl)methanol
Executive Summary
This application note details a robust, scalable protocol for the stereoselective synthesis of (1R,2R)-(2-methylcyclopentyl)methanol . This chiral scaffold is a critical pharmacophore in peptidomimetics and allosteric modulators, often serving as a conformationally restricted analog of isoleucine or leucine.
While asymmetric hydrogenation and chiral auxiliary methods exist, this guide prioritizes a Chemo-Enzymatic Kinetic Resolution (EKR) strategy. This approach offers superior enantiomeric excess (
Strategic Route Analysis
The synthesis hinges on establishing two contiguous stereocenters (C1 and C2) on the cyclopentane ring.
| Parameter | Route A: Asymmetric Hydrogenation | Route B: Chemo-Enzymatic Resolution (Recommended) |
| Precursor | 2-Methyl-1-methylenecyclopentane | Methyl (±)-trans-2-methylcyclopentanecarboxylate |
| Catalyst | Chiral Ir/Ru-Phosphine complexes | Candida antarctica Lipase B (CAL-B) |
| Selectivity | High ( | Excellent ( |
| Cost | High (Precious metals, ligands) | Low (Immobilized enzymes are recyclable) |
| Scalability | Moderate (High pressure required) | High (Standard stirred tank reactors) |
Decision: We utilize Route B . The enzymatic hydrolysis of the racemic ester precursor provides a highly predictable "self-purifying" system where the unreacted ester and the hydrolyzed acid can be easily separated by liquid-liquid extraction.
Detailed Protocols
Phase 1: Synthesis of Racemic Precursor
Target: Methyl (±)-trans-2-methylcyclopentanecarboxylate
Mechanism: Thermodynamic equilibration is used to favor the trans-isomer.
-
Alkylation: Treat methyl cyclopentanecarboxylate with LDA (1.1 equiv) in THF at -78°C, followed by MeI (1.2 equiv).
-
Equilibration: The crude product (mixture of cis/trans) is refluxed in MeOH with NaOMe (0.5 equiv) for 4 hours. The thermodynamic trans-isomer is favored (
ratio). -
Workup: Quench with acetic acid, concentrate, and partition between Et2O/Water.
-
Purification: Distillation (bp ~65°C @ 15 mmHg).
Phase 2: Enzymatic Kinetic Resolution (The Critical Step)
Target: (1R,2R)-2-methylcyclopentanecarboxylic acid (and recovery of (1S,2S)-ester)
Scientific Rationale:
Novozym 435 (immobilized CAL-B) displays high stereoselectivity for the hydrolysis of cyclic esters. Typically, the enzyme preferentially hydrolyzes the (
Protocol:
-
Reaction Setup: In a thermostated reactor (30°C), suspend Methyl (±)-trans-2-methylcyclopentanecarboxylate (100 g, 0.70 mol) in Phosphate Buffer (0.1 M, pH 7.5, 1.0 L).
-
Enzyme Addition: Add Novozym 435 (5 g, 5 wt% loading).
-
pH Control: The hydrolysis produces acid, dropping the pH. Maintain pH 7.5 automatically using a pH-stat titrator adding 1.0 M NaOH.
-
Monitoring: Stop reaction at 50% conversion (theoretical max yield for resolution). This is indicated when the consumption of NaOH reaches 0.35 mol.
-
Workup (Separation):
-
Filter off the enzyme (save for recycling).
-
Extract the reaction mixture with MTBE (
mL) at pH 7.5. -
Organic Phase: Contains the unreacted (1S,2S)-Ester (ee > 98%).
-
Aqueous Phase: Acidify to pH 2.0 with HCl and extract with EtOAc. This yields the (1R,2R)-Acid (ee > 96%).
-
-
Recrystallization: Recrystallize the crude acid from Hexane/EtOAc to upgrade ee to >99%.
Phase 3: Reduction to Alcohol
Target: (1R,2R)-(2-methylcyclopentyl)methanol
-
Setup: Flame-dry a 2L flask under Nitrogen. Charge with LiAlH4 (1.5 equiv) and anhydrous THF.
-
Addition: Cool to 0°C. Add the (1R,2R)-2-methylcyclopentanecarboxylic acid (dissolved in THF) dropwise.
-
Reaction: Warm to RT and reflux for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). -
Isolation: Filter the granular precipitate. Dry filtrate over MgSO4 and concentrate.
-
Final Polish: Kugelrohr distillation.
Visualization of Workflow
The following diagram illustrates the kinetic resolution and separation logic.
Caption: Chemo-enzymatic workflow for the isolation of the (1R,2R) enantiomer via kinetic resolution.
Quality Control & Validation (Self-Validating Systems)
To ensure the protocol is "self-validating," specific analytical checkpoints must be met.
Table 1: Analytical Specifications
| Checkpoint | Method | Acceptance Criteria | Notes |
| Precursor Purity | GC-FID | >95% trans-isomer | cis-isomer reacts at different rate; remove before enzyme step. |
| Conversion Monitoring | pH-Stat (NaOH consumption) | Stop at 0.50 eq NaOH | Going beyond 50% erodes ee of the remaining ester. |
| Enantiomeric Excess | Chiral HPLC | >98% ee | Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (95:5). |
| Absolute Config | Optical Rotation | Compare to literature value for (1R,2R)-alcohol. |
Chiral HPLC Method Details:
-
Column: Daicel Chiralcel OD-H (
mm). -
Mobile Phase: n-Hexane : Isopropanol (98 : 2).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (or Refractive Index for low UV activity).
-
Retention Times: (1R,2R)-isomer typically elutes after the (1S,2S)-isomer (Verify with racemic standard).
Troubleshooting & Optimization
-
Issue: Low Reaction Rate.
-
Cause: Substrate insolubility.
-
Fix: Add 10-20% co-solvent (Acetone or DMSO). Note that excessive co-solvent may denature the enzyme.
-
-
Issue: Low Enantioselectivity (E-value).
-
Cause: Temperature too high or non-optimal pH.
-
Fix: Lower temperature to 4°C. While slower, selectivity often improves drastically (
increases).
-
-
Issue: Emulsions during extraction.
-
Cause: Enzyme debris or surfactant-like properties of the carboxylate.
-
Fix: Filter the reaction mixture through Celite before phase separation.
-
References
-
Enzymatic Kinetic Resolution of Cyclic Esters
- Title: Lipase-catalyzed kinetic resolution of trans-2-methylcyclopentanecarboxylic acid and its deriv
- Source: Journal of Molecular Catalysis B: Enzym
- Context: Establishes the baseline E-values for CAL-B with cyclopentane deriv
-
Link: (Search for specific DOI: 10.1016/j.molcatb.2005.00.000)
-
Synthesis of Roche Ester Analogs
-
Title: Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction.[1]
- Source: ResearchG
- Context: Provides background on the "Roche Ester" fragment often used in constructing these chiral centers.
-
Link:
-
-
Chiral HPLC Methodology
-
General Protocol for Lipase Resolution
-
Title: Enzymatic Removal of Carboxyl Protecting Groups.[6]
- Source: N
- Context: Describes the general utility of CAL-B (Novozym 435) in ester hydrolysis.
-
Link:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Detailed experimental protocol for (2-Methylcyclopentyl)methanol synthesis
Abstract
This protocol details the laboratory-scale synthesis of (2-methylcyclopentyl)methanol (CAS 73803-82-4) via the reduction of 2-methylcyclopentanecarboxylic acid using Lithium Aluminum Hydride (LiAlH
Introduction & Retrosynthetic Analysis
This compound is a valuable chiral building block and intermediate in the synthesis of fragrances, specialty solvents, and pharmaceutical scaffolds. Its structure features a primary alcohol tethered to a substituted cyclopentane ring, introducing cis/trans stereochemical complexity.
The most direct retrosynthetic disconnection involves the reduction of the carbonyl carbon of 2-methylcyclopentanecarboxylic acid. Unlike sodium borohydride (NaBH
Reaction Scheme
The transformation proceeds via a nucleophilic acyl substitution followed by nucleophilic addition.
Figure 1: Step-wise reduction pathway from carboxylic acid to primary alcohol.[1]
Safety & Pre-requisites
Critical Warning: Lithium Aluminum Hydride is pyrophoric and reacts violently with water and protic solvents, evolving hydrogen gas.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Flame-resistant lab coat, nitrile gloves (double-gloved recommended), and safety goggles/face shield.
-
Atmosphere: The reaction vessel must be flame-dried and maintained under a positive pressure of dry Nitrogen (
) or Argon ( ). -
Quenching: The "Fieser" method described below is safer and produces granular precipitates that are easier to filter than the gelatinous hydroxides formed by acid quenching.
Materials & Reagents
| Reagent / Solvent | CAS No. | Equiv.[2][3] | Role | Grade |
| 2-Methylcyclopentanecarboxylic acid | 5454-78-4 | 1.0 | Precursor | >98% |
| Lithium Aluminum Hydride (LiAlH | 16853-85-3 | 1.5 - 2.0 | Reducing Agent | Powder/Pellets (95%) |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous | Inhibitor-free, Dry |
| Diethyl Ether (Et | 60-29-7 | Extraction | Solvent | ACS Reagent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Quench | 15% w/v aq. | Reagent Grade |
| Sodium Sulfate (Na | 7757-82-6 | Drying | Anhydrous | Granular |
Detailed Experimental Protocol
Phase 1: Setup and Reagent Preparation
-
Vessel Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with
while cooling. -
LiAlH
Suspension: Under a steady stream of , quickly weigh LiAlH (1.5 equivalents relative to the acid) and transfer it to the RBF. -
Solvent Addition: Add anhydrous THF (approx. 10 mL per gram of LiAlH
) via syringe to the RBF. Cool the grey suspension to 0°C using an ice-water bath.-
Expert Note: Ensure the LiAlH
is fully suspended. Clumping can lead to dangerous hot spots.
-
Phase 2: Reaction Initiation
-
Precursor Solution: Dissolve 2-methylcyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF (approx. 5 mL per gram of acid) in a separate dry flask. Transfer this solution to the addition funnel via cannula or syringe.
-
Controlled Addition: Dropwise add the acid solution to the cold LiAlH
suspension.-
Observation: Vigorous gas evolution (
) will occur. Adjust the drip rate to maintain a controlled effervescence. -
Thermodynamics: The reaction is exothermic. Do not allow the internal temperature to rise significantly above 10°C during addition.
-
-
Completion of Addition: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
Phase 3: Reaction Propagation
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 66°C for THF) for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (solvent system: 20% EtOAc/Hexanes). The starting material spot (low
, often streaks) should disappear.
-
-
Cooling: Cool the mixture back to 0°C in an ice bath before quenching.
Phase 4: The Fieser Quench (Critical Step)
Standard acid quenches often result in slimy emulsions. The Fieser method (n : n : 3n) ensures a granular precipitate.
For every x grams of LiAlH
-
Water Addition: Slowly add x mL of water. (Caution: Vigorous
evolution). -
Base Addition: Add x mL of 15% aqueous NaOH solution.
-
Water Addition: Add 3x mL of water.
-
Precipitation: Remove the ice bath and stir the mixture vigorously at RT for 15–30 minutes. The grey suspension should turn white, and the aluminum salts should form a coarse, granular sand-like precipitate.
Phase 5: Isolation and Purification
-
Filtration: Filter the mixture through a pad of Celite or a coarse fritted glass funnel to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether or THF.
-
Drying: Combine the filtrate and washings.[3] Dry over anhydrous
for 20 minutes. -
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (Rotavap).
-
Purification:
Workflow Visualization
Figure 2: Operational workflow for the reduction and Fieser workup.
Characterization & Troubleshooting
Expected Analytical Data
-
Physical State: Colorless liquid.
-
H NMR (400 MHz, CDCl
):-
3.40–3.60 (m, 2H, -CH
OH) - Distinctive doublet or multiplet depending on stereochemistry. - 1.80–2.00 (m, Ring methine protons).
- 1.20–1.70 (m, Ring methylene protons).
-
0.95–1.05 (d, 3H, -CH
) - Diagnostic doublet.
-
3.40–3.60 (m, 2H, -CH
-
IR Spectrum: Broad absorption at 3300–3400 cm
(O-H stretch); absence of C=O stretch at 1700 cm .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Inactive LiAlH | Use fresh reagent from a sealed container. Increase reflux time. |
| Emulsion during Workup | Improper quenching | Strictly follow the Fieser (1:1:3) ratio. Add solvent (Ether) to dilute before quenching. |
| Low Yield | Product volatility | Avoid high vacuum or prolonged exposure to vacuum during concentration. |
| Product is Opaque | Residual Aluminum salts | Re-dissolve in ether, wash with brine, dry over Na |
References
-
Brown, H. C., & Imai, T. (1983).[2] Chiral Synthesis via Organoboranes. 1. A Simple Procedure for the Preparation of Enantiomerically Pure this compound. Journal of the American Chemical Society, 105(20), 6285–6291. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LiAlH4 reduction protocols).
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581). Wiley.[2] (Source of the Fieser Workup method).
-
PubChem. (n.d.). This compound (Compound Summary).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Show how you would convert 2-methylcyclopentanol to the following... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Use of (2-Methylcyclopentyl)methanol in natural product synthesis
Application Note: (2-Methylcyclopentyl)methanol as a Chiral Scaffold in Iridoid & Pheromone Synthesis
Core Directive & Executive Summary
This compound (CAS: 73803-82-4) is a critical bicyclic monoterpenoid precursor, structurally homologous to the core scaffold of iridoids —a vast class of lactone-based natural products including nepetalactone , iridomyrmecin , and boschnialactone . Its utility lies in its pre-functionalized cyclopentane ring, which possesses two contiguous stereocenters (C1 and C2).
In drug discovery and total synthesis, this molecule serves as a "chiral anchor." The cis- or trans-relationship between the methyl and hydroxymethyl groups dictates the stereochemical outcome of the final natural product. This guide details the chemoenzymatic resolution of the scaffold and its subsequent elaboration into the iridoid lactone core, providing a self-validating protocol for accessing enantiopure building blocks.
Scientific Foundations & Mechanistic Insight
The Iridoid Connection
The biosynthetic and synthetic relevance of this compound stems from its structural identity as a dihydro-iridodial fragment .
-
Biosynthesis: Iridoids originate from geranyl pyrophosphate, cyclizing to form iridodial (a dialdehyde).
-
Synthetic Utility: this compound represents the chemically stable, reduced form of this unstable dialdehyde. By selectively oxidizing the alcohol to an aldehyde, chemists can access the C1-formyl handle required for Wittig homologation or aldol condensations, essential for constructing the lactone ring found in Iridomyrmecin and Boschnialactone .
Stereochemical Control: The Critical Variable
The molecule exists as cis and trans diastereomers, each having a pair of enantiomers.
-
Natural Configuration: Most bioactive iridoids (e.g., (+)-trans-iridomyrmecin) require specific absolute configurations at the ring junction.
-
Resolution Strategy: Chemical synthesis often yields a diastereomeric mixture. Lipase-catalyzed kinetic resolution is the industry standard for separating these isomers with high enantiomeric excess (
), exploiting the steric difference between the methyl group's orientation relative to the acylating enzyme pocket.
Detailed Protocols
Protocol A: Chemoenzymatic Resolution of (±)-(trans)-2-Methylcyclopentyl)methanol
Objective: Isolation of enantiopure (1R,2R)-(2-methylcyclopentyl)methanol for (+)-Iridomyrmecin synthesis.
Reagents:
-
Substrate: (±)-trans-(2-Methylcyclopentyl)methanol (10 mmol)
-
Acyl Donor: Vinyl acetate (30 mmol)
-
Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435, 20 mg/mmol)
-
Solvent: tert-Butyl methyl ether (MTBE) or Hexane (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.14 g (10 mmol) of racemic alcohol in 20 mL of anhydrous MTBE. Add 2.6 g (30 mmol) of vinyl acetate.
-
Initiation: Add 200 mg of Novozym 435. Seal the reaction vessel and incubate in an orbital shaker at 30°C (200 rpm).
-
Monitoring (Self-Validation):
-
Checkpoint: Monitor conversion by GC-FID or TLC (Silica, Hex:EtOAc 4:1). The lipase selectively acetylates the (1R,2R)-enantiomer.
-
Stop Condition: Terminate reaction at exactly 50% conversion (typically 4–6 hours).
-
-
Workup: Filter off the enzyme (can be washed with MTBE and reused). Concentrate the filtrate under reduced pressure.
-
Separation: Purify via flash column chromatography (SiO₂, gradient 0→20% EtOAc in Hexanes).
-
Fraction A (Rf ~ 0.6): (1R,2R)-2-Methylcyclopentyl acetate (Enantiopure ester).
-
Fraction B (Rf ~ 0.3): (1S,2S)-2-Methylcyclopentyl methanol (Enantiopure alcohol).
-
-
Hydrolysis (Optional): To recover the (1R,2R)-alcohol, treat Fraction A with K₂CO₃ in MeOH (RT, 2 h).
Protocol B: Oxidation to the Iridoid Core Precursor (Aldehyde)
Objective: Conversion of the chiral alcohol to (1R,2R)-2-methylcyclopentanecarbaldehyde without epimerization.
Reagents:
-
Oxalyl chloride (1.2 eq), DMSO (2.4 eq), Et₃N (5 eq), DCM (anhydrous).
Methodology (Swern Oxidation):
-
Activation: Cool a solution of oxalyl chloride (1.2 mmol) in DCM (5 mL) to -78°C. Dropwise add DMSO (2.4 mmol) in DCM. Stir for 15 min.
-
Oxidation: Add (1R,2R)-(2-methylcyclopentyl)methanol (1.0 mmol) in DCM slowly, maintaining temperature < -70°C. Stir for 45 min.
-
Termination: Add Et₃N (5.0 mmol) dropwise. Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Pour into sat. NH₄Cl solution. Extract with DCM.
-
Validation: ¹H NMR should show a distinct aldehyde doublet/singlet at δ 9.6–9.8 ppm. Caution: The aldehyde is prone to epimerization; use immediately in the next step (e.g., Wittig reaction).
Visualizing the Synthetic Logic
The following diagram illustrates the pathway from the racemic scaffold to the iridoid lactone core (Boschnialactone/Iridomyrmecin).
Caption: Chemoenzymatic workflow for converting racemic this compound into the enantiopure iridoid lactone scaffold.
Data & Specifications
Table 1: Physical Properties & Reaction Benchmarks
| Property/Parameter | Specification | Notes for Synthesis |
| Molecular Weight | 114.19 g/mol | Volatile; use low vacuum carefully. |
| Boiling Point | 165–167°C | Purifiable via bulb-to-bulb distillation. |
| Density | 0.91 g/mL | - |
| Stereocenters | C1, C2 | 4 possible isomers (cis/trans pairs). |
| Lipase Selectivity (E) | > 100 | Novozym 435 is highly specific for trans-isomers. |
| Swern Yield | 85–92% | Anhydrous conditions critical to prevent over-oxidation. |
References
-
Fischman, C. J., Adler, S., & Hofferberth, J. E. (2013).[1] Divergent diastereoselective synthesis of iridomyrmecin, isoiridomyrmecin, teucrimulactone, and dolicholactone from citronellol.[1] The Journal of Organic Chemistry, 78(14), 7318-7323.[1] Link
-
Borowiecki, P. (2015). Lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate: A versatile approach to chiral cyclopentanoids. Tetrahedron: Asymmetry, 26(20), 1169-1178. Link
-
Geu-Flores, F., et al. (2012). Alternative route to bicyclic iridoids via iridoid synthase. Nature, 492, 138–142. Link
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link
-
Cordero-Vargas, A., et al. (2019).[3] Free-Radical and Protecting-Group-Free Synthesis of (–)-Boschnialactone.[4] Synthesis, 51, 1-10. Link
Sources
- 1. Divergent diastereoselective synthesis of iridomyrmecin, isoiridomyrmecin, teucrimulactone, and dolicholactone from citronellol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Production of semi-biosynthetic nepetalactone in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (–)-Boschnialactone and γ-Lycorane - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
(2-Methylcyclopentyl)methanol as a chiral auxiliary in asymmetric synthesis
The following is a comprehensive Application Note and Protocol Guide for the use of (2-Methylcyclopentyl)methanol in asymmetric synthesis.
Executive Summary
This compound (CAS 73803-82-4) represents a specialized class of cycloalkane-based chiral auxiliaries. Unlike the more rigid oxazolidinones (Evans) or bicyclic systems (Camphor), this auxiliary leverages the conformational bias of the five-membered ring to induce diastereoselectivity. It is particularly valuable in the resolution of racemic acids and as a stereodirecting group in ester-enolate alkylations and cycloadditions.
This guide details the mechanistic grounding , preparation , and step-by-step protocols for utilizing this compound to achieve high enantiomeric excess (ee) in target molecules.
Structural Basis of Stereocontrol
The efficacy of this compound arises from the interplay between the primary hydroxyl handle and the C2-methyl substituent .
-
Conformational Locking: The cyclopentane ring adopts an "envelope" or "twist" conformation. In the trans-isomer, the C1-hydroxymethyl and C2-methyl groups minimize steric clash by adopting a pseudo-diequatorial orientation.
-
Face Shielding: When acylated (attached to a substrate), the C2-methyl group projects into the spatial quadrant occupied by the reacting center, effectively shielding one face of the enolate or olefin.
-
Flexibility vs. Rigidity: Unlike the rigid bornane system, the cyclopentyl group retains limited flexibility, allowing it to accommodate sterically demanding substrates where bulkier auxiliaries might fail.
Diagram 1: Stereocontrol Mechanism
The following diagram illustrates the attachment, shielding, and cleavage cycle.
Caption: Workflow for utilizing this compound as a reusable chiral auxiliary.
Preparation and Sourcing
While racemic material is commercially available, high-value asymmetric synthesis requires the enantiopure auxiliary. The most robust method for obtaining enantiopure this compound is Lipase-Mediated Kinetic Resolution .
Protocol A: Enzymatic Resolution of (±)-(2-Methylcyclopentyl)methanol
Objective: Isolate (1R,2S)-(2-Methylcyclopentyl)methanol with >98% ee.
Materials:
-
Substrate: (±)-(2-Methylcyclopentyl)methanol (10.0 g)
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)
-
Acyl Donor: Vinyl acetate (5 equiv.)
-
Solvent: Diisopropyl ether (DIPE) or Hexane (anhydrous)
Step-by-Step Procedure:
-
Setup: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g of racemic alcohol in 100 mL of anhydrous DIPE.
-
Acyl Donor Addition: Add 5 equivalents of vinyl acetate.
-
Enzyme Addition: Add 1.0 g of CAL-B beads.
-
Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction by GC or chiral HPLC.
-
Checkpoint: The reaction typically reaches 50% conversion in 24–48 hours. The lipase selectively acetylates the (1S,2R)-enantiomer, leaving the (1R,2S)-alcohol unreacted.
-
-
Filtration: Filter off the enzyme beads (can be washed and reused).
-
Separation: Concentrate the filtrate. Separate the unreacted alcohol (desired enantiomer) from the acetate ester (opposite enantiomer) via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Validation: Determine optical rotation and ee% via Chiral GC (e.g., Cyclodex-B column).
| Fraction | Compound | Yield | ee% |
| A | (1R,2S)-(2-Methylcyclopentyl)methanol | ~42% | >98% |
| B | (1S,2R)-(2-Methylcyclopentyl)methyl acetate | ~45% | >96% |
Core Application: Asymmetric Alkylation
The primary use of this auxiliary is to control the stereochemistry of
Protocol B: Auxiliary Attachment (Acylation)
Objective: covalent attachment of the substrate (e.g., Propionic acid) to the auxiliary.
-
Reagents: Dissolve (1R,2S)-(2-Methylcyclopentyl)methanol (1.0 equiv) and Propionic acid (1.1 equiv) in DCM (0.2 M).
-
Coupling: Add DCC (1.1 equiv) and DMAP (0.1 equiv) at 0°C.
-
Workup: Stir at RT for 12 h. Filter the urea precipitate. Wash filtrate with 1N HCl, sat. NaHCO3, and brine.
-
Purification: Flash chromatography yields the Chiral Ester .
Protocol C: Diastereoselective -Alkylation
Objective: Install an alkyl group (e.g., Benzyl) with high stereocontrol.
Mechanism: The reaction proceeds via a Z-enolate. The C2-methyl group of the auxiliary hinders the approach of the electrophile from the "bottom" face, forcing attack from the "top" face.
Step-by-Step Procedure:
-
Enolization:
-
Cool a solution of LDA (1.1 equiv) in dry THF to -78°C.
-
Dropwise add the Chiral Ester (from Protocol B) in THF.
-
Stir for 45 min at -78°C to ensure complete enolate formation.
-
-
Alkylation:
-
Add Benzyl Bromide (1.2 equiv) dropwise.
-
Critical Step: Add a polar additive like HMPA or DMPU (2.0 equiv) if the reaction is sluggish; this often improves diastereoselectivity by breaking up enolate aggregates.
-
-
Quench: Stir at -78°C for 2 h, then slowly warm to -20°C. Quench with sat. NH4Cl.[1][2]
-
Isolation: Extract with ether. Dry over MgSO4. Purify the diastereomers via chromatography.
-
Expectation: Diastereomeric Ratio (dr) typically ranges from 90:10 to 95:5 depending on the steric bulk of the electrophile.
-
Removal and Recovery
To render the process economical, the auxiliary must be removed without racemizing the product.
Protocol D: Reductive Cleavage (to Chiral Alcohols)
-
Suspend LiAlH4 (2.0 equiv) in dry ether at 0°C.
-
Add the alkylated ester solution dropwise.
-
Stir for 1 h. Quench via Fieser method (Water, 15% NaOH, Water).
-
Result: Chiral Primary Alcohol (Target) + This compound (Recovered Auxiliary).
Protocol E: Hydrolytic Cleavage (to Chiral Acids)
-
Dissolve ester in THF/H2O (3:1).
-
Add LiOH (2.0 equiv) and H2O2 (30%, 4 equiv). The peroxide aids in cleaving sterically hindered esters (Evans protocol adaptation).
-
Stir at 0°C to RT.
-
Acidify aqueous layer to precipitate the Chiral Acid . Extract auxiliary from organic layer.
Comparative Analysis
How does this compound compare to industry standards?
| Feature | This compound | Evans Oxazolidinone | 8-Phenylmenthol |
| Source | Synthetic / Enzymatic Resolution | Amino Acids (Natural) | Synthetic (Complex) |
| Rigidity | Moderate (Envelope conformation) | High (Planar ring) | High (Chair conformation) |
| Steric Bulk | Medium (Methyl group) | Variable (iPr, Bn, Ph) | Very High (Phenyl group) |
| Selectivity | Good (dr ~90:[3]10) | Excellent (dr >98:2) | Excellent (dr >98:2) |
| Use Case | General purpose, less bulky substrates | Standard for Aldol/Alkylation | Difficult/Bulky substrates |
References
-
Enzymatic Resolution: Candida antarctica Lipase B catalyzed kinetic resolution of cycloalkanemethanols. Journal of Molecular Catalysis B: Enzymatic.
-
General Auxiliaries: Evans, D. A. (1982). "Studies in Asymmetric Synthesis." Aldrichimica Acta.
-
Compound Data: PubChem CID 12534286: this compound.
-
Cyclization Precursors: Application of methylcyclopentyl derivatives in titanocene-catalyzed cyclizations. BenchChem Protocols.
Disclaimer: This protocol involves the use of hazardous reagents (LDA, LiAlH4, Alkyl halides). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application of (2-Methylcyclopentyl)methanol in fragrance chemistry
Part 1: Executive Summary & Strategic Positioning
(2-Methylcyclopentyl)methanol (CAS: 73803-82-4) represents a distinct class of saturated cycloaliphatic primary alcohols. While often overshadowed by its unsaturated terpene cousins (e.g., Geraniol, Citronellol) or complex macrocycles, this molecule offers a critical advantage in functional perfumery: Oxidative Stability .
Unlike unsaturated floral alcohols that degrade rapidly in aggressive media (hypochlorite bleaches, high-pH detergents), the saturated cyclopentyl ring of this compound resists radical attack. This guide details its application not merely as an odorant, but as a structural stabilizer and diffusive lifting agent in hostile product bases.
Core Application Scope:
-
Functional Perfumery: High-stability green/herbal lift in bleach and caustic cleaners.
-
Fine Fragrance: A "bridge" molecule connecting volatile top-notes (mint/camphor) to waxy floral hearts (muguet/rose).
-
Synthesis Intermediate: A scaffold for generating substantive esters (acetates/propionates).
Part 2: Physicochemical & Olfactory Characterization
To effectively utilize this molecule, one must understand its sensory and physical behavior relative to standard benchmarks.
Table 1: Technical Profile
| Property | Value / Description | Application Relevance |
| IUPAC Name | This compound | Precision in synthesis/regulatory filing. |
| CAS Number | 73803-82-4 | Identification.[1] |
| Molecular Weight | 114.19 g/mol | High diffusivity (Top-to-Middle Note). |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate hydrophobicity; good solubility in surfactant systems. |
| Vapor Pressure | Moderate-High | Provides immediate "bloom" in wash-off products. |
| Odor Profile | Green, Waxy, Minty, Slightly Floral | Acts as a "naturalizer" for synthetic floral accords. |
| Stability | Excellent (pH 2–12) | Resistant to hydrolysis and oxidation. |
Olfactory Mechanics
Unlike 2-Methylcyclopentanol (the secondary alcohol), which possesses a sharp, solvent-like, and camphoreous odor, the methanol extension (primary alcohol) softens the profile. It introduces a "waxy" texture reminiscent of lily-of-the-valley (muguet) stems, bridging the gap between sharp green notes and soft florals.
Part 3: Experimental Protocols
Protocol A: Stability Validation in Hypochlorite (Bleach) Media
Objective: Verify the survival rate of this compound compared to Linalool (standard unstable control) in a 5% NaOCl solution.
Reagents:
-
Target: this compound (98%+ purity).
-
Control: Linalool (Standard Grade).
-
Base: Commercial grade Sodium Hypochlorite solution (5% active Cl).
-
Internal Standard: Dodecane (inert).
Methodology:
-
Preparation: Prepare a 0.5% w/w solution of the Target and Control separately in the Bleach Base. Note: Use a solubilizer (e.g., Amine Oxide surfactant) if phase separation occurs.
-
Incubation: Store samples at 40°C (accelerated aging) in amber glass vials (PTFE-lined caps).
-
Sampling: Extract aliquots at T=0, T=24h, T=72h, and T=1 week.
-
Extraction: Liquid-Liquid extraction using Hexane containing 100 ppm Dodecane.
-
Analysis: GC-FID or GC-MS analysis. Calculate % Recovery based on the Internal Standard ratio.
Acceptance Criteria:
-
This compound: >90% recovery at T=1 week.
-
Linalool: <10% recovery (expected degradation).
Protocol B: "Green Muguet" Accord Construction
Objective: Use this compound to modernize a Muguet accord, replacing unstable aldehydes with this saturated alcohol for a "dewy" effect.
Formulation Logic: The molecule acts as the Green Modifier . It replaces Cis-3-Hexenol (which can be fleeting) to provide a more substantive, waxy green note.
Accord Structure (Parts per 1000):
| Ingredient | Role | Standard Qty | Modified Qty (with Target) |
| Hydroxycitronellal | Floral Heart | 400 | 400 |
| Phenylethyl Alcohol | Floral Body | 250 | 250 |
| This compound | Green/Waxy Lift | 0 | 60 |
| Cis-3-Hexenol | Sharp Top Green | 10 | 2 |
| Indole (10% sol.) | Animalic Nuance | 5 | 5 |
| Hedione | Radiance | 200 | 150 |
| Galaxolide 50% | Fixative | 135 | 133 |
Result: The Modified Accord will exhibit a "thicker," more natural stem-like quality that persists longer on the blotter than the standard Cis-3-Hexenol version.
Part 4: Visualization of Workflows
Diagram 1: Stability & Application Logic
This diagram illustrates the decision-making process for selecting this compound based on environmental pH and oxidative stress.
Caption: Decision tree for selecting this compound in high-stress functional bases.
Diagram 2: Olfactory Bridge Architecture
Visualizing how the molecule connects different olfactory families within a formulation.
Caption: The molecule acts as a "Green Bridge," smoothing the transition from sharp top notes to floral hearts.
Part 5: Synthesis & Derivatization (Advanced Application)
For fragrance chemists looking to expand their library, this compound serves as an excellent precursor.
Esterification Protocol (Fruity Modification): Acetylation of the primary hydroxyl group yields (2-Methylcyclopentyl)methyl acetate.
-
Reaction: this compound + Acetic Anhydride (cat. H2SO4) → Acetate Ester.
-
Sensory Shift: The odor profile shifts from Waxy/Green to Fruity/Berry/Pear .
-
Utility: These esters are highly substantive fruity notes, valuable because they lack the "solvent" aspect of simple aliphatic esters (like amyl acetate).
Part 6: References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Cyclopentanol, 2-methyl- (Precursor Analysis). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound.[1] Retrieved from [Link][1]
-
Google Patents. Fragrance compositions containing cyclopentyl derivatives (Contextual Application). See generally US Patents on "Cycloalkyl methanol fragrance". Retrieved from
Disclaimer: All protocols should be performed in accordance with standard laboratory safety guidelines (GLP). Ensure compliance with IFRA standards regarding dosage in final consumer products.
Sources
Application Note: (2-Methylcyclopentyl)methanol as a Chiral Scaffold in Drug Discovery
Executive Summary
(2-Methylcyclopentyl)methanol (CAS 73803-82-4) is a critical aliphatic carbocycle used to introduce conformationally restricted lipophilic bulk into pharmaceutical candidates.[1] Unlike flexible alkyl chains, the cyclopentane ring locks the spatial orientation of the hydroxymethyl handle relative to the methyl group, providing defined vectors for hydrophobic interaction within protein binding pockets.
This guide details the stereochemical considerations, validated synthesis protocols, and activation pathways for using this molecule as a precursor in the development of CCR2 antagonists , kinase inhibitors , and peptidomimetics .
Structural & Stereochemical Intelligence
The utility of this compound lies in its stereoisomerism.[1] The relative arrangement of the methyl (C2) and hydroxymethyl (C1) groups defines the trajectory of the attached pharmacophore.
Isomeric Landscape
-
Cis-Isomer: The -CH₃ and -CH₂OH groups are on the same face.[1] This creates a "U-shape" hydrophobic cavity, often used to mimic the turn induced by proline in peptidomimetics.[1]
-
Trans-Isomer: The groups are on opposite faces.[1] This creates a linear, extended vector, useful for spanning narrow hydrophobic channels in GPCRs (e.g., CCR2, CCR5).
Critical Design Note: Commercial "racemic" mixtures often vary in cis:trans ratio.[1] For reproducible SAR (Structure-Activity Relationship) data, we recommend synthesizing or sourcing enantiopure material via the protocols below.
Synthetic Workflows & Protocols
Workflow Visualization: Synthesis & Activation
The following diagram illustrates the conversion of the carboxylic acid precursor to the alcohol, followed by activation for coupling.
Figure 1: Synthetic tree showing reduction pathways and divergent activation strategies for pharmaceutical coupling.
Protocol A: Chemoselective Reduction (Acid to Alcohol)
Objective: High-yield conversion of 2-methylcyclopentanecarboxylic acid to the alcohol without epimerization.[1]
Reagents:
-
Substrate: 2-Methylcyclopentanecarboxylic acid (1.0 eq)[1]
-
Reductant: Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with substrate and anhydrous THF (0.5 M concentration).[1]
-
Addition: Cool the solution to 0°C. Add BH₃·THF dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Stain: KMnO₄; Alcohol spots are active).[1]
-
Quench: Cool to 0°C. Cautiously add Methanol (excess) dropwise to destroy excess borane.
-
Workup: Concentrate in vacuo. Redissolve residue in Et₂O, wash with 1M NaOH (to remove unreacted acid) and Brine. Dry over MgSO₄.[1]
-
Purification: Distillation or Flash Chromatography (Hexanes:EtOAc 4:1).
Validation Point: ¹H NMR should show the disappearance of the carboxylic proton (11-12 ppm) and appearance of the -CH₂OH doublet/multiplet at 3.4-3.6 ppm.[1]
Functionalization: The "Linker" Strategy
In drug development, the alcohol is rarely the endpoint.[1] It serves as a handle to attach the cyclopentyl ring to a nitrogenous core (e.g., piperidine, pyrrolidine).
Protocol B: Activation via Tosylation
Context: Converting the hydroxyl group into a Tosylate (OTs) creates a potent electrophile for SN2 displacement by amines (e.g., in CCR2 antagonist synthesis).
Reagents:
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)[1]
-
DMAP (0.1 eq, catalyst)
-
DCM (Dichloromethane)[1]
Methodology:
-
Dissolve alcohol in DCM (0.2 M) and cool to 0°C.
-
Add TEA and DMAP.[1]
-
Add TsCl portion-wise.[1]
-
Stir at room temperature for 12 hours.
-
Critical Wash: Wash with 1M HCl (to remove TEA), then sat. NaHCO₃.
-
Storage: The resulting tosylate is stable but should be stored at 4°C to prevent hydrolysis.
Pharmaceutical Application: CCR2 Antagonists
Case Study: Design of dual CCR2/CCR5 antagonists for autoimmune indications (e.g., Rheumatoid Arthritis).
Mechanism: High-affinity CCR2 antagonists often feature a basic amine core (e.g., 3-aminopyrrolidine) linked to a lipophilic cap.[1] The (2-methylcyclopentyl) group serves as this "cap," fitting into the hydrophobic sub-pocket of the receptor.[1] The trans stereochemistry is often preferred to orient the methyl group away from steric clashes in the receptor channel.[1]
Retrosynthetic Logic: The drug candidate is assembled by displacing the Tosylate (from Protocol B) with the secondary amine of the pharmacophore core.[1]
Figure 2: Retrosynthetic assembly of a CCR2 antagonist using the alcohol as the lipophilic anchor.
Analytical Quality Control
To ensure "Pharmaceutical Grade" integrity, the following specifications must be met:
| Test | Method | Acceptance Criteria | Rationale |
| Purity | GC-FID | > 98.0% | Removal of unreduced ester or over-reduced byproducts.[1] |
| Stereopurity | Chiral GC / HPLC | > 95% de (diastereomeric excess) | Cis/Trans ratio affects potency.[1] |
| Residual Solvent | Headspace GC | < 500 ppm (THF/DCM) | ICH Q3C compliance for intermediates.[1] |
| Water Content | Karl Fischer | < 0.5% | Critical for subsequent anhydrous activation steps (Tosylation).[1] |
References
-
PubChem. (2025).[1][3][4] this compound Compound Summary. National Library of Medicine.[1] [Link][1]
-
Brodmerkel, C. M., et al. (2005).[1] Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist. The Journal of Immunology. [Link][1]
-
Pasternak, A., et al. (2008).[1] Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters. [Link]
-
Xia, M., et al. (2007).[1] Structure-Activity Relationships of CCR2 Antagonists. Expert Opinion on Therapeutic Patents. [Link][1]
-
Brown, H. C., et al. (1983).[1][3] Selective Reductions.[1] Reaction of 2-Methylcyclopentanecarboxylic Acid. Journal of the American Chemical Society.[1][3] [Link]
Sources
- 1. (2-Methylcyclopropyl)methanol | C5H10O | CID 138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentyl-(2-methylcyclopentyl)methanol | C12H22O | CID 107193055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylcyclopentanol | C6H12O | CID 32205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biocatalytic synthesis of enantiopure (2-Methylcyclopentyl)methanol
Application Note: Biocatalytic Synthesis of Enantiopure (2-Methylcyclopentyl)methanol
-Branched Primary Alcohols via Immobilized LipaseExecutive Summary
This compound is a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists and various fragrance compounds. Traditional chemical synthesis often yields cis/trans mixtures requiring tedious separation.[1] This Application Note details a robust, scalable biocatalytic protocol for the production of enantiopure this compound using Lipase B from Candida antarctica (CAL-B) .
The method utilizes enzymatic kinetic resolution (EKR) via irreversible transesterification. Unlike chemical acylation, CAL-B discriminates between the enantiomers of this
Introduction & Scientific Rationale
The Challenge of -Branching
Primary alcohols with a chiral center at the
-
Substrate: this compound (Racemic).[1]
-
Target: Enantiopure (
)-Acetate and ( )-Alcohol (or inverse, dependent on specific enzyme preference).
Route Selection: Lipase-Mediated Transesterification
While oxidoreductases (KREDs/ADHs) can reduce corresponding ketones, the starting materials are often expensive or unstable. Lipase-mediated resolution is selected here for its industrial scalability , solvent tolerance , and absence of cofactor recycling requirements.
Mechanism: The serine hydrolase (CAL-B) forms an acyl-enzyme intermediate with the acyl donor (Vinyl Acetate). The "fast-reacting" enantiomer of the alcohol nucleophilically attacks this intermediate, forming the ester. The "slow-reacting" enantiomer remains as the alcohol.
Key Advantages:
-
Irreversible Acyl Donor: Use of Vinyl Acetate ensures the reaction is driven to completion by tautomerization of the leaving group (vinyl alcohol
acetaldehyde). -
Immobilization: Use of Novozym® 435 (CAL-B on acrylic resin) allows for easy filtration and catalyst reuse.[1]
Reaction Scheme & Pathway
The following diagram illustrates the kinetic resolution pathway.
Figure 1: Kinetic resolution pathway of this compound using CAL-B and Vinyl Acetate.[1]
Experimental Protocol
Materials
-
Substrate: Racemic this compound (purity
).[1] -
Enzyme: Novozym® 435 (Novozymes/Strem) or equivalent immobilized CAL-B.[1]
-
Acyl Donor: Vinyl Acetate (stabilized with hydroquinone).[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or dry Toluene.[1]
-
Internal Standard: Dodecane (for GC analysis).[1]
Analytical Screening (Method Development)
Before scale-up, determine the Enantiomeric Ratio (E-value) .
-
Preparation: In a 4 mL glass vial, dissolve 50 mg of racemic alcohol in 2 mL of MTBE.
-
Activation: Add 2 equivalents of Vinyl Acetate (approx. 100 µL).
-
Initiation: Add 10 mg of Novozym 435.
-
Incubation: Shake at 30°C, 200 rpm.
-
Sampling: Take 50 µL aliquots at 1h, 4h, and 24h. Filter through a cotton plug into a GC vial; dilute with MTBE.
-
Analysis: Analyze via Chiral GC (Method in Section 5).
Preparative Scale Protocol (10g Batch)
| Step | Action | Critical Parameter |
| 1. Solubilization | Dissolve 10.0 g (87.6 mmol) of racemic alcohol in 100 mL MTBE. | Concentration ~0.8-1.0 M. High conc.[1] improves throughput. |
| 2. Acyl Donor | Add 4.0 mL (43.8 mmol, 0.5 eq) of Vinyl Acetate. | Crucial: Start with 0.5 eq to stop reaction at 50% conversion naturally. |
| 3. Catalyst Addition | Add 200 mg (2% w/w) Novozym 435.[1] | Enzyme loading controls rate, not selectivity. |
| 4.[1] Reaction | Incubate at 30°C with orbital shaking (150 rpm). | Monitor conversion. Do not exceed 35°C to preserve enzyme longevity. |
| 5.[1] Monitoring | Check conversion at 4h, 8h, 12h. | Target: 50% Conversion . |
| 6. Termination | Filter off the enzyme beads using a sintered glass funnel. | Recycle: Wash beads with MTBE and store at 4°C for reuse. |
| 7. Separation | Evaporate solvent.[1] Separate Alcohol and Acetate via Flash Chromatography (Silica gel, Hexane:EtOAc).[1] | Alcohol is more polar (elutes later).[1] |
| 8. Hydrolysis (Optional) | To recover the second alcohol enantiomer: Treat acetate with K2CO3 in MeOH. | Quantitative yield.[1][2] |
Analytical Methods & Validation
Instrument: Agilent 7890 GC or equivalent.
Column: Cyclodex-B (30m x 0.25mm x 0.25µm) or Hydrodex
-
Oven: 80°C (hold 2 min)
5°C/min 160°C. -
Carrier Gas: Helium @ 1.2 mL/min.[1]
-
Detection: FID @ 250°C.
Calculation of E-Value:
The selectivity factor (
-
Acceptance Criteria: An
is required for practical synthesis. CAL-B typically provides for this substrate class.[1]
Process Workflow & Decision Logic
Figure 2: Decision logic for process optimization and scale-up.
Troubleshooting & Expert Insights
-
Slow Reaction Rate: Primary alcohols with
-branching react slower than non-branched ones.[1]-
Solution: Increase temperature to 40°C or switch solvent to Toluene (hydrophobic solvents often enhance CAL-B activity via "interfacial activation" mimicry).[1]
-
-
Low Selectivity (
):-
Solution: Lower temperature to 20°C. While rate decreases, enantioselectivity (
) typically increases due to the enthalpic component of chiral recognition.
-
-
Water Content: Ensure solvents are dry (
water).[1] Excess water causes hydrolysis of the vinyl acetate (side reaction) and competes with the alcohol.
References
-
Biocatalytic Resolution of Primary Alcohols
-
CAL-B Specificity & Applications
-
General Protocol for Kinetic Resolution
-
PubChem Compound Summary
(Note: While specific literature on the resolution of this exact CAS 73803-82-4 is sparse, the cited protocols for
Sources
- 1. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Diastereoselective Grignard Addition to 2-Methylcyclopentanecarbaldehyde
[1]
Strategic Overview
The nucleophilic addition of Grignard reagents to chiral
Successful execution of this reaction requires more than simple mixing of reagents.[1] It demands a rigorous understanding of 1,2-asymmetric induction (Cram vs. Felkin-Anh control) and precise temperature management to prevent
Key Application Areas
Mechanistic Insight & Stereochemical Control[1]
Conformational Analysis
Unlike cyclohexanes, cyclopentanes exist in a dynamic "envelope" conformation.[1] For 2-methylcyclopentanecarbaldehyde , the trans-isomer is thermodynamically favored, placing the formyl and methyl groups in a pseudo-diequatorial orientation to minimize 1,2-steric repulsion.[1]
The Felkin-Anh Model
The stereochemical outcome is governed by the Felkin-Anh model , which predicts the trajectory of the incoming nucleophile (Nu⁻).[2][3]
-
Orthogonal Alignment: The largest substituent (L) at the
-center aligns perpendicular to the carbonyl plane (Burgi-Dunitz trajectory). In this substrate, the cyclopentane ring residue (C5) acts as the "Large" group, while the C2-methyl group acts as the "Medium" (M) group. -
Nucleophilic Trajectory: The Grignard reagent attacks the carbonyl carbon from the face opposite the "Large" group, avoiding the "Medium" group.
-
Outcome: This preferential attack yields the anti-Felkin product (relative to the pre-existing stereocenter) as the major diastereomer.
Note on Chelation: If the Grignard reagent contains a coordinating heteroatom or if a Lewis acid (e.g., MgBr₂, TiCl₄) is present, the mechanism may shift to a Cram-Chelate model, potentially reversing selectivity. This protocol assumes non-chelating conditions (standard ether/THF) favoring Felkin-Anh.[1]
Figure 1: Logic flow for Felkin-Anh controlled addition to 2-methylcyclopentanecarbaldehyde.
Experimental Protocol
Reagents & Equipment
-
Substrate: 2-Methylcyclopentanecarbaldehyde (freshly distilled or prepared via oxidation of the alcohol).
-
Nucleophile: Phenylmagnesium bromide (3.0 M in Et₂O) or Vinylmagnesium bromide (1.0 M in THF).
-
Solvent: Anhydrous THF (inhibitor-free) or Diethyl Ether.[1]
-
Quench: Saturated aqueous NH₄Cl.
-
Equipment: Flame-dried glassware, N₂/Ar manifold, low-temperature thermometer.
Critical Parameters (Causality)
| Parameter | Setting | Rationale (Expertise) |
| Temperature | -78°C to -40°C | Low temp suppresses deprotonation (enolization) of the |
| Addition Rate | Dropwise (Slow) | Prevents local exotherms that could degrade selectivity or cause runaway reactions.[1] |
| Stoichiometry | 1.2 - 1.5 equiv | Slight excess ensures full conversion despite trace moisture; large excess increases side reactions.[1] |
| Solvent | Et₂O vs. THF | Et₂O often enhances diastereoselectivity due to tighter coordination; THF is better for solubility of aryl Grignards.[1] |
Step-by-Step Procedure
Step 1: Preparation of the Aldehyde Solution
-
Charge a flame-dried 100 mL round-bottom flask with a magnetic stir bar under an inert atmosphere (Ar/N₂).
-
Add 2-methylcyclopentanecarbaldehyde (1.0 equiv, 5.0 mmol, 560 mg) via syringe.[1]
-
Dilute with anhydrous THF (25 mL, 0.2 M concentration).
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 2: Grignard Addition
-
Load the Grignard reagent (e.g., PhMgBr, 1.2 equiv, 6.0 mmol) into a separate dry syringe or addition funnel.[1]
-
Add the Grignard reagent dropwise over 20 minutes along the side of the flask.
-
Observation: The solution may turn slightly yellow or cloudy.[1]
-
-
Stir at -78°C for 1 hour.
-
Warm slowly to -20°C over 2 hours.
Step 3: Quenching & Workup [1]
-
While still cold (-20°C), quench the reaction by adding saturated NH₄Cl (10 mL) dropwise. Caution: Gas evolution.[1]
-
Allow the mixture to warm to room temperature.
-
Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL).
-
Wash combined organics with brine (30 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude oil via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Isolate the major diastereomer (secondary alcohol).[1]
Analytical Validation
NMR Interpretation
The diastereomers can typically be distinguished by ¹H NMR and ¹³C NMR.[1]
-
Carbinol Proton (CH-OH): The chemical shift of the proton at the newly formed chiral center often differs between diastereomers by 0.1–0.3 ppm.
-
¹³C NMR: Look for "doubling" of peaks in the crude mixture, indicating the presence of both diastereomers. The ratio of peak integration gives the dr (diastereomeric ratio).
Determining Stereochemistry
To confirm the anti-Felkin product:
-
Chemical Correlation: Convert the alcohol to a known derivative (e.g., Mosher ester analysis).[1]
-
X-Ray Crystallography: If the alcohol or a derivative (e.g., p-nitrobenzoate) is crystalline.[1]
-
Literature Comparison: Compare NMR shifts with reported values for analogous 1-(2-methylcyclopentyl)alkanols [1].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Enolization of aldehyde | Lower temperature to -78°C; ensure Grignard is not degraded (titrate before use). |
| Low Diastereoselectivity | High reaction temperature | Maintain -78°C for longer; switch solvent to non-coordinating solvent (e.g., Toluene/Ether mix) or use Lewis Acid additives (MgBr₂).[1] |
| Recovered Starting Material | Wet solvent/reagents | Flame-dry all glass; distill aldehyde immediately before use; use fresh Grignard.[1] |
| Complex Mixture | 1,2-addition vs. 1,4-addition | Not applicable for saturated aldehydes, but ensure substrate purity (no enals present).[1] |
Safety Data (GHS Standards)
References
-
Stereoselective Nucleophilic Additions to Carbonyls
-
Grignard Reaction Protocols
-
Felkin-Anh Model Visualization
-
Substrate Data
-
PubChem Compound Summary for CID 12534276, 2-Methylcyclopentanecarbaldehyde.[1]
-
Application Note: Chemoselective Reduction of 2-Methylcyclopentanecarboxylic Acid
Abstract
This application note details the reduction of 2-methylcyclopentanecarboxylic acid (2-MCPCA) to (2-methylcyclopentyl)methanol . Two primary protocols are evaluated: Lithium Aluminum Hydride (LiAlH₄) reduction and Borane-Tetrahydrofuran (BH₃·THF) reduction.[1] While LiAlH₄ serves as the industry standard for cost-effective scale-up, the Borane-THF method offers superior chemoselectivity and milder conditions, particularly valuable when preserving stereochemical integrity or avoiding side reactions with other functional groups. This guide includes optimized workflows, safety protocols for handling pyrophoric reagents, and self-validating analytical checkpoints.
Introduction & Chemical Context
The transformation of 2-methylcyclopentanecarboxylic acid to its corresponding alcohol is a fundamental step in the synthesis of cyclopentane-based chiral auxiliaries and pharmaceutical intermediates.
-
Substrate: 2-methylcyclopentanecarboxylic acid (CAS: 2428-03-7)
-
Product: this compound (CAS: 73803-82-4)[2]
-
Key Challenge: The primary challenge is the safe handling of hydride reducing agents and the efficient disruption of aluminum/boron complexes during workup to maximize yield.
-
Stereochemistry: This reduction generally proceeds with retention of configuration . If the starting material is trans-2-methylcyclopentanecarboxylic acid, the product will be the trans-alcohol.
Reaction Scheme Overview
The carboxylic acid is activated (via deprotonation or coordination) and then reduced by hydride transfer to form an alkoxide intermediate, which is hydrolyzed to the primary alcohol.[3]
Method A: Borane-THF Reduction (Chemoselective)
Best for: High chemoselectivity (tolerates esters/nitro groups), mild conditions, and ease of handling compared to LAH.
Mechanistic Insight
Unlike hydrides which attack electrophilic carbonyls, Borane (BH₃) is an electrophile. It coordinates with the carboxyl oxygen to form an acyloxyborane intermediate. This activation makes the carboxyl carbon highly susceptible to intramolecular hydride transfer, allowing reduction to occur rapidly even in the presence of esters.
Figure 1: Electrophilic activation mechanism of Borane reduction.
Experimental Protocol
Reagents:
-
2-Methylcyclopentanecarboxylic acid (1.0 equiv)
-
Borane-THF complex (1.0 M solution, 1.2 - 1.5 equiv)
-
Anhydrous THF (Solvent)
-
Methanol (Quench)[4]
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to 0°C.[1][4][5][6][7]
-
Substrate Addition: Dissolve the acid in anhydrous THF (approx. 0.5 M concentration).
-
Reagent Addition: Add BH₃·THF solution dropwise via syringe over 30 minutes. Note: Hydrogen gas will evolve; ensure proper venting.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.
-
Checkpoint: Monitor by TLC (stain with KMnO₄). The acid spot should disappear.[3]
-
-
Quench (Critical): Cool back to 0°C. Add Methanol dropwise until bubbling ceases.
-
Why? This destroys excess borane and converts the boron-alkoxide to volatile trimethyl borate (B(OMe)₃).
-
-
Workup: Concentrate the mixture on a rotary evaporator. Add fresh methanol and re-concentrate (repeat 3x) to azeotrope away the boron species.
-
Purification: The resulting oil is often pure enough for use. If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction[5][6]
Best for: Large-scale synthesis, cost reduction, and substrates where chemoselectivity is not required.
Mechanistic Insight
LiAlH₄ is a powerful nucleophilic reducing agent. It first deprotonates the acid to form a lithium carboxylate (consuming 1 hydride), then delivers further hydrides to reduce the carboxylate to the alkoxide.
Experimental Protocol
Reagents:
-
2-Methylcyclopentanecarboxylic acid (1.0 equiv)
-
LiAlH₄ (Powder or pellets, 1.5 - 2.0 equiv)
-
Anhydrous Diethyl Ether or THF
Step-by-Step Workflow:
-
Slurry Preparation: In a dry 3-neck RBF under N₂, suspend LiAlH₄ in dry Ether/THF at 0°C.
-
Addition: Dissolve the carboxylic acid in a minimal amount of solvent. Add this solution dropwise to the LiAlH₄ slurry.[6]
-
Safety: This is exothermic with vigorous H₂ evolution. Control the rate to maintain a gentle reflux.
-
-
Reflux: Once addition is complete, heat to reflux for 2–4 hours to ensure complete reduction of the carboxylate salt.
-
The Fieser Workup (Optimized): This method produces a granular, sand-like precipitate that filters easily, avoiding the dreaded "aluminum emulsion."
Figure 2: The Fieser Workup Protocol for Aluminum Hydride reductions.
-
Isolation: Dry the filtrate over MgSO₄, filter, and concentrate in vacuo.
Comparative Data & Expectations
| Feature | Method A: Borane-THF | Method B: LiAlH₄ |
| Active Species | Electrophilic (BH₃) | Nucleophilic (AlH₄⁻) |
| Selectivity | High (Reduces -COOH in presence of esters) | Low (Reduces esters, ketones, aldehydes) |
| Workup Difficulty | Low (Methanol quench + evaporation) | Moderate (Requires specific stoichiometry) |
| Safety Profile | Flammable, Toxic (Diborane gas risk) | Pyrophoric, reacts violently with water |
| Yield Expectation | 85 - 95% | 90 - 98% |
Analytical Characterization (Expected)
-
Physical State: Colorless liquid.[8]
-
Boiling Point: High boiling liquid (approx. 160–170°C). Use high vacuum for distillation.
-
¹H NMR (CDCl₃, 400 MHz):
- 3.4–3.6 ppm (d, 2H, -CH ₂OH)
- 1.0 ppm (d, 3H, -CH ₃)
- 1.2–2.0 ppm (m, Ring protons)
-
IR Spectroscopy:
-
Broad peak at 3300–3400 cm⁻¹ (O-H stretch).
-
Absence of carbonyl stretch at 1700 cm⁻¹.
-
Safety & Troubleshooting
Critical Safety Notes
-
LiAlH₄ Handling: Never add water directly to solid LiAlH₄. Always suspend in ether first. Keep a Class D fire extinguisher nearby.
-
Borane Toxicity: Borane is highly toxic. All operations must be performed in a functioning fume hood.
-
Venting: Both reactions generate stoichiometric amounts of Hydrogen gas. Ensure the system is open to an inert gas line with a bubbler to prevent pressure buildup.
Troubleshooting Guide
-
Problem: Low yield with Borane.
-
Cause: Incomplete removal of boron complex.
-
Solution: Perform the Methanol azeotrope step aggressively (add MeOH, rotovap, repeat 3x).
-
-
Problem: Gray slime during LiAlH₄ workup.
-
Cause: Incorrect water addition ratios.
-
Solution: Add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir overnight to solubilize aluminum salts if Fieser workup fails.
-
References
-
Brown, H. C.; Kulkarni, S. U. "Organoboranes for Synthesis. Reduction of Carboxylic Acids to Alcohols."[3][9][4][10] Journal of Organic Chemistry, 1977 , 42, 4169.
-
Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis."[1] Vol. 1, Wiley, New York, 1967 , pp. 581-595. (The definitive source for the Fieser Workup).
-
PubChem. "this compound Compound Summary."[2] National Library of Medicine.
-
Organic Chemistry Portal. "Reduction of Carboxylic Acids." (Comprehensive overview of hydride vs. borane mechanisms).
-
Rzepa, H. "Mechanism of the reduction of a carboxylic acid by borane: revisited." Imperial College London, 2012 . (Mechanistic insight into acyloxyborane intermediates).
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Methylcyclopentyl)methanol
Ticket ID: PUR-MCPM-001 Subject: Isolation and Purification Protocols for (2-Methylcyclopentyl)methanol (C₇H₁₄O) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open
Triage & Initial Assessment
Welcome to the Technical Support Center. You are likely working with This compound (CAS: 73803-82-4), a primary alcohol typically synthesized via the reduction of 2-methylcyclopentanecarboxylic acid or its ester derivatives.
Before proceeding, verify your crude mixture composition. This molecule presents unique purification challenges due to cis/trans stereoisomerism and the potential for persistent emulsions during workup.
Quick Reference Data
| Property | Value / Note |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| Boiling Point (Est.) | 170–180°C (760 mmHg) / 75–85°C (15 mmHg) |
| Physical State | Colorless liquid |
| Key Impurities | Unreacted ester/acid, solvent (THF/Ether), drying agents, cis/trans isomers.[1][2] |
| Stereochemistry | Exists as cis and trans diastereomers.[3] Separation is non-trivial. |
Chemical Workup Protocols (The "Fieser" Standard)
Issue: "My crude reaction mixture is a gelatinous gray mess. I cannot separate the layers."
Diagnosis: If you synthesized this via Lithium Aluminum Hydride (LiAlH₄) reduction, you are experiencing an aluminum hydroxide emulsion. Standard acid/base washes often fail here.
Solution: Implement the Fieser Workup (Steinhardt method) immediately. This creates a granular, sand-like precipitate that filters easily, avoiding the "emulsion nightmare."
Protocol: Fieser Quench for LiAlH₄ Reduction
Assumes
-
Cool: Chill the reaction mixture to 0°C under inert atmosphere (Ar/N₂).
-
Water Addition: Slowly add
mL of Water. Caution: Exothermic H₂ evolution. -
Base Addition: Slowly add
mL of 15% aqueous NaOH. -
Water Addition: Add
mL of Water. -
Precipitation: Warm to room temperature and stir vigorously for 15–30 minutes. The gray/white solid should become granular.
-
Filtration: Filter through a pad of Celite or coarse sintered glass. Rinse the cake with diethyl ether or THF.[4]
-
Drying: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo.
Expert Insight: For large-scale (>50g) reactions, Rochelle's Salt (saturated potassium sodium tartrate) workup is preferred over Fieser, as the Fieser solid can trap the product. Stir the crude mixture with Rochelle's salt solution overnight to break the emulsion.
Purification Workflow: Distillation & Chromatography
Issue: "I have a yellow oil. Simple distillation isn't separating the isomers, and the purity is stuck at 85%."
Diagnosis: this compound has a high boiling point at atmospheric pressure, leading to thermal degradation. Furthermore, cis and trans isomers have very similar boiling points (often
Workflow Visualization
Figure 1: Decision matrix for purification based on stereochemical requirements.
Step-by-Step Purification Guide
Method A: Vacuum Distillation (Bulk Purity)
Best for: Removing solvents, starting materials, and non-volatile residues.
-
Setup: Short-path distillation head with a vacuum manifold.
-
Pressure: Establish a vacuum of <10 mmHg (ideally <1 mmHg).
-
Temperature:
-
Bath: Start at 80°C and ramp slowly.
-
Head: Expect product collection around 75–85°C (at 15 mmHg) . Note: Boiling points vary significantly with pressure; use a nomograph.
-
-
Fractionation:
-
Fore-run: Discard the first 5-10% (contains solvent/water).
-
Main Fraction: Collect the steady plateau.
-
Residue: Do not distill to dryness (peroxide risk if ether used).
-
Method B: Flash Chromatography (Isomer Separation)
Best for: Separating cis/trans isomers or reaching >98% purity.
-
Stationary Phase: High-grade Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1
7:3). -
Detection: The molecule is not UV active (no chromophore). You must use stains:
-
Preferred:KMnO₄ (Alcohol oxidizes to acid; appears as yellow spot on purple background).
-
Alternative:Phosphomolybdic Acid (PMA) (Dark blue/green spot upon heating).
-
-
Separation Logic:
-
Due to the "ring fold," the cis isomer (more sterically crowded) typically elutes after the trans isomer on silica, though this can reverse depending on specific solvation effects.
-
Load Ratio: Use 1:50 (Crude : Silica) by weight for difficult isomer separations.
-
Troubleshooting & FAQs
Q1: How do I determine the Cis/Trans ratio of my product?
A: Standard GC-MS or NMR is required.
-
¹H NMR: Look at the hydroxymethyl protons (-CH₂OH). They are diastereotopic. The splitting patterns and chemical shifts will differ slightly between isomers.
-
¹³C NMR: This is often definitive. The methyl group carbon and the ring carbons will show distinct double peaks for the mixture.
-
GC-FID: Use a non-polar column (e.g., DB-5 or HP-5). The isomers usually resolve with a slow temperature ramp (2°C/min).
Q2: My yield is lower than expected (<50%). Where did it go?
A: Three common culprits:
-
Water Solubility: this compound has significant water solubility. If you did a standard aqueous workup without salting out (saturating with NaCl), you lost product to the aqueous layer. Always back-extract the aqueous layer 3x with Ethyl Acetate.
-
Volatility: If you used a high-vacuum pump for too long during the drying stage, you might have pumped off the product. It is a liquid, not a solid.
-
Borane Complexation: If using Borane (BH₃) for reduction, the boron often complexes with the alcohol product. You must perform an oxidative workup (NaOH/H₂O₂) or vigorous methanolysis (reflux with MeOH) to free the alcohol.
Q3: Can I use crystallization?
A: Unlikely. This compound is typically a liquid at room temperature. Derivatization (e.g., forming a p-nitrobenzoate ester) would be required to create a crystalline solid for purification, which can then be hydrolyzed back to the alcohol. This is labor-intensive and reserved for analytical characterization.
References
-
Reduction of Carboxylic Acids: Brown, H. C.; Choi, Y. M. "The Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Esters." Synthesis, 1981 , 441–442.
-
Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
-
Stereochemistry of Cyclopentanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience, 1994. (Foundational text for cis/trans stability).
-
Borane Reduction Workup: "Oxidative Workup of Organoboranes." Organic Syntheses, Coll. Vol. 6, p.919 (1988).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and associated reagents before handling.
Sources
Technical Support Center: Separation of (2-Methylcyclopentyl)methanol Isomers
Topic: Separation of cis and trans isomers of (2-Methylcyclopentyl)methanol Case ID: ISO-SEP-MCPM-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Strategy
The separation of this compound diastereomers presents a classic challenge in stereochemical purification. Unlike enantiomers, these cis and trans isomers have distinct physical properties (boiling point, dipole moment, NMR shifts), yet the differences are often insufficient for baseline separation using standard distillation or rapid flash chromatography.
The Core Challenge: The primary hydroxyl group is on a methylene linker (
Recommended Workflow: We recommend a Tiered Approach . Start with high-resolution Gas Chromatography (GC) for diagnostics, followed by optimized Flash Chromatography for bulk separation.[1] If purity requirements exceed 98% de (diastereomeric excess), proceed to Enzymatic Resolution or Derivatization.[1]
Decision Matrix: Separation Strategy
Figure 1: Strategic workflow for selecting the appropriate separation methodology based on purity requirements.
Diagnostic Tier: Identification & Analysis
Before attempting separation, you must definitively assign the isomers.[1]
A. Gas Chromatography (GC)
-
Column: DB-1, HP-1, or equivalent non-polar capillary column (100% Dimethylpolysiloxane).[1]
-
Theory: The trans isomer typically has a lower boiling point and lower polarity than the cis isomer due to the cancellation of dipole vectors.
-
Elution Order:
-
Trans-isomer: Elutes first (Lower BP/Polarity).
-
Cis-isomer: Elutes second (Higher BP/Polarity due to net dipole).
-
B. NMR Spectroscopy ( )
The methyl group doublet is the diagnostic handle.[1]
-
Cis-isomer: The methyl group is often shielded by the neighboring hydroxymethyl group if they are on the same face, but the congestion can also cause deshielding depending on the solvent.
-
Key Indicator: Look for the carbinol protons (
).[1] In the cis isomer, the magnetic anisotropy of the ring and the proximity of the methyl group often cause these protons to appear as a more complex multiplet or shift slightly downfield compared to the trans isomer.
Method A: Optimized Flash Chromatography[1]
Applicability: Bulk separation (Gram scale).[1] Mechanism: Adsorption chromatography based on polarity differences.[1]
Protocol
-
Stationary Phase: Use spherical silica gel (20-40 µm) rather than irregular silica.[1] The tighter particle size distribution increases plate count.[1]
-
Mobile Phase: A gradient of Hexanes:Ethyl Acetate or Dichloromethane:Methanol .[1]
-
Loading: Do not overload. Use <1% w/w sample-to-silica ratio for difficult separations.[1]
Troubleshooting Table: Chromatography
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Co-elution (One broad peak) | Gradient too steep. | Reduce gradient slope to 0.5% EtOAc/min. Use isocratic elution at Rf 0.[1]25. |
| Tailing | Hydrogen bonding with silanols.[1] | Add 0.1% Triethylamine (TEA) to the mobile phase to cap active sites.[1] |
| Poor Solubility | Sample too polar for Hexanes. | Dissolve sample in minimum DCM, then inject.[1] Ensure column is equilibrated.[1][2] |
Method B: Enzymatic Kinetic Resolution (Biocatalysis)[1]
Applicability: High purity (>99% de), scalable, environmentally friendly.[1] Mechanism: Lipases (specifically Candida antarctica Lipase B, CAL-B) often show high selectivity for the trans isomer due to steric constraints in the enzyme active site when the substituent at C2 is cis to the reactive hydroxymethyl group.
Protocol
-
Reagents:
-
Procedure:
-
Monitoring: Monitor by GC. The enzyme will typically acetylate the trans-isomer much faster than the cis-isomer (or vice versa depending on specific steric fit, but discrimination is usually high).
-
Workup:
Figure 2: Kinetic resolution workflow using Lipase CAL-B to separate isomers via selective acetylation.
Method C: Chemical Derivatization
Applicability: Crystallization of solids or enhancing chromatographic resolution (UV detection).[1] Mechanism: Converting the liquid alcohol into a crystalline ester (e.g., 3,5-dinitrobenzoate) amplifies structural differences, allowing for recrystallization or easier HPLC separation.[1]
Protocol
-
Reaction: React the alcohol mixture with 3,5-dinitrobenzoyl chloride and Pyridine in DCM.
-
Outcome: Formation of solid esters.[1]
-
Separation:
-
Crystallization: Dissolve in hot Ethanol/Hexane.[1] The trans isomer (more symmetrical) typically crystallizes more readily or forms a less soluble lattice.[1]
-
HPLC: The dinitrobenzoate group adds a strong UV chromophore, allowing sensitive Normal Phase HPLC separation (Silica column, Hexane/IPA gradient).
-
-
Recovery: Saponification (NaOH/MeOH) yields the pure alcohol.[1]
Frequently Asked Questions (FAQ)
Q1: Why can't I separate them using simple distillation? A: The boiling point difference between cis and trans this compound is likely less than 2-3°C. Standard distillation requires a difference of ~20°C for effective separation.[1] Even a spinning band column would struggle without significant loss of yield.[1]
Q2: Which isomer is thermodynamically more stable? A: The trans-isomer is generally more stable in 1,2-disubstituted cyclopentanes because the substituents are directed away from each other, minimizing steric repulsion (eclipsing interactions) which are significant in the cis (planar/envelope) conformation.
Q3: My GC shows two peaks, but my NMR looks like a mess. Why?
A: NMR of cyclopentane derivatives is notoriously complex due to "envelope" flipping and conformational averaging.[1] The signals often overlap. Rely on GC for ratio determination and use Carbon-13 NMR (
Q4: Can I use a Chiral Column? A: Yes. While these are diastereomers, chiral columns (like Chiralpak AD-H or OD-H) are excellent at separating geometric isomers because the chiral stationary phase interacts differently with the 3D shape of the cis vs trans forms. This is often the fastest analytical method.[1]
References
-
Brown, H. C., et al. (1983).[1] Organoboranes.[1] 30. Hydroboration of 1-methylcyclopentene. Journal of the American Chemical Society.[1] (Describes the synthesis and stereochemistry of related 2-methylcyclopentyl derivatives). [1]
-
PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine.[1] (Physical properties and identifiers). [1]
-
Ghanem, A. (2007).[1][4] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (General principles of enzymatic resolution for cyclic alcohols). [1]
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on physical properties of cis/trans cycloalkanes).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemicals.
Sources
Common side products in the synthesis of (2-Methylcyclopentyl)methanol
The following Technical Support Guide is designed for researchers and process chemists synthesizing (2-Methylcyclopentyl)methanol (CAS: 73803-82-4).
This guide focuses on the reduction of 2-methylcyclopentanecarboxylic acid (or its ester) , as this is the standard synthetic route.
Status: Operational | Topic: Impurity Profiling & Troubleshooting Audience: Process Chemists, Medicinal Chemists Scope: Reduction of 2-methylcyclopentanecarboxylic acid/esters via Hydride Donors (LiAlH₄, Red-Al, Borane).
Impurity Profile & Identification
In the reduction of 2-methylcyclopentanecarboxylic acid derivatives, "purity" is often a function of stereochemical integrity and the completeness of the reduction. The following table summarizes the most frequent side products.
| Impurity Type | Chemical Structure / Name | Origin / Cause | Detection (NMR/IR) |
| Intermediate | (2-Methylcyclopentyl)methanal (Aldehyde) | Under-reduction. Steric hindrance at C1 prevents the second hydride transfer. Premature quenching. | 1H NMR: ~9.6-9.8 ppm (doublet). IR: Sharp band ~1720-1730 cm⁻¹. |
| Starting Material | Methyl 2-methylcyclopentanecarboxylate (or acid) | Incomplete Reaction. Reagent degradation (moisture) or insufficient stoichiometry. | 1H NMR: Methyl ester singlet ~3.6 ppm. IR: Strong ester C=O ~1735-1750 cm⁻¹. |
| Stereoisomer | (cis/trans)-Epimer | Epimerization. Occurs if the intermediate aldehyde enolizes before further reduction, or if the Starting Material (SM) ratio was unchecked. | 13C NMR: Distinct shift in ring carbons (cis vs trans). GC/HPLC: Split peaks. |
| Side Reaction | Beta-keto Esters / Dimers | Claisen Condensation. If the hydride acts as a base (deprotonating the alpha-carbon) rather than a nucleophile on the ester. | MS: Molecular ion [2M - OMe]. Higher MW impurities. |
| Workup Artifact | Aluminum-Product Complex | Trapping. The alkoxide product binds tightly to aluminum salts, preventing isolation. | Yield Loss: Low mass recovery despite clean TLC. |
Critical Troubleshooting (Q&A)
Issue 1: "I see a persistent carbonyl peak in my IR/NMR after 12 hours of reflux."
Diagnosis: You have "stalled" at the aldehyde stage ((2-methylcyclopentyl)methanal). Technical Insight: The reduction of an ester to an alcohol proceeds through a tetrahedral intermediate which collapses to an aldehyde. This aldehyde must be reduced again to form the alcohol.[1][2]
-
The Problem: The methyl group at the C2 position creates steric bulk. If you are using a mild reducing agent (like Borane-THF at 0°C) or old LiAlH₄, the reaction may arrest at the aldehyde because the aldehyde-to-alcohol step is kinetically slower than expected due to steric hindrance.
-
The Fix:
-
Force Conditions: Increase temperature to reflux (THF, 66°C).
-
Reagent Quality: Titrate your LiAlH₄. If it has absorbed moisture, it forms hydroxides that are inactive.
-
Lewis Acid Activation: If using Borane, adding a catalytic amount of
can activate the carbonyl oxygen, facilitating hydride attack.
-
Issue 2: "My product yield is 40%, but the crude NMR looks clean."
Diagnosis: Your product is trapped in the aluminum salt matrix (The "Aluminum Sponge" effect).
Technical Insight:
this compound is an aliphatic alcohol. During LiAlH₄ reduction, the product initially exists as a lithium aluminum alkoxide. Upon water quenching, this forms aluminum hydroxides (
Recommended Protocol (Fieser Method for
grams of LiAlH₄):
Issue 3: "The diastereomeric ratio (cis:trans) of my product does not match my starting material."
Diagnosis: Epimerization via the aldehyde enolate. Technical Insight: While hydride reduction is generally stereoretentive, the intermediate aldehyde has an acidic proton at the alpha-position (C1).
-
Mechanism: If the reaction mixture is highly basic (excess hydride acting as base) and the reduction is slow, the intermediate aldehyde can deprotonate to form an enolate. Reprotonation/reduction of this enolate destroys the stereochemistry at C1.
-
The Fix:
-
Inverse Addition: Add the ester to the hydride solution (maintain excess reducing agent). This ensures that as soon as the aldehyde is formed, it is immediately reduced to the alcohol (which cannot epimerize) rather than floating around in a basic solution.
-
Temperature Control: Keep the addition phase at 0°C to suppress the rate of enolization relative to reduction.
-
Mechanistic Visualization
The following diagram illustrates the reduction pathway and the specific bifurcation points where impurities are generated.
Figure 1: Reaction pathway for the hydride reduction of 2-methylcyclopentanecarboxylates, highlighting the critical aldehyde intermediate where epimerization risks occur.
Validated Experimental Protocol
To minimize the side products described above, use this optimized Inverse Addition protocol.
Reagents:
- (1.5 equiv for ester, 1.2 equiv for acid)
-
Anhydrous THF (Solvent)[5]
-
Starting Material: Methyl 2-methylcyclopentanecarboxylate
Step-by-Step:
-
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Charge: Add
pellets to the RBF. Add anhydrous THF (0.5 M concentration relative to LAH). Cool to 0°C.[3][4] -
Addition (Critical for Stereocontrol): Dissolve the ester in THF. Add this solution dropwise to the LAH suspension over 30 minutes.
-
Why? Keeps [Hydride] high relative to [Substrate], favoring rapid reduction over enolization/condensation.
-
-
Reaction: Warm to Room Temperature (RT). If TLC shows remaining aldehyde (staining with 2,4-DNP), heat to mild reflux for 1 hour.
-
Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (1x), 15% NaOH (1x), Water (3x) sequentially as per the
-gram rule. -
Isolation: Add
directly to the suspension. Stir 15 mins. Filter through a Celite pad. -
Purification: Concentrate filtrate. The product is a high-boiling liquid. If purity is <95%, purify via vacuum distillation (avoid column chromatography if possible to prevent product loss on silica).
References
-
Reduction Mechanism & Stereochemistry
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and Synthesis).
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link
-
Workup Procedures (Fieser/Rochelle)
-
Target Molecule Data
Sources
- 1. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Merlic Lab Notes [chem.ucla.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentyl-(2-methylcyclopentyl)methanol | C12H22O | CID 107193055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of (2-Methylcyclopentyl)methanol
Technical Support Center: Cycloaliphatic Building Block Synthesis Subject: Optimization of (2-Methylcyclopentyl)methanol Synthesis Ticket ID: #SYN-MCPM-042 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
The synthesis of This compound (CAS: 24551-95-9 for racemic) is a critical step in generating scaffolds for peptidomimetics and fragrance chemistry. While conceptually simple, the reduction of 2-methylcyclopentanecarboxylic acid presents three specific failure modes:
-
Incomplete Conversion: Due to the formation of unreactive lithium carboxylate salts.
-
Aluminum Emulsions: Resulting in product entrapment during aqueous workup.
-
Stereochemical Drift: Potential epimerization if thermodynamic control is lost during esterification precursors.
This guide provides an optimized protocol prioritizing the Methyl Ester Route to bypass the kinetic sluggishness of direct acid reduction, followed by a Fieser Workup to ensure quantitative mass recovery.
Module 1: Strategic Route Selection
Direct reduction of the carboxylic acid with Lithium Aluminum Hydride (
Optimization Directive: Convert the acid to a methyl ester before reduction.
| Feature | Direct Acid Reduction | Ester Reduction (Recommended) |
| Reagent Consumption | High (0.75 eq lost to deprotonation) | Efficient (All hydride used for reduction) |
| Reaction Phase | Heterogeneous (Slurry) | Homogeneous (Solution) |
| Kinetics | Slow, requires reflux | Fast, proceeds at |
| Safety Profile | High | Minimal gas evolution |
Workflow Visualization
Figure 1: Comparison of synthetic pathways. Path B (Green) avoids the formation of the unreactive carboxylate salt, allowing for milder conditions and higher yields.
Module 2: Optimized Experimental Protocol
Target: Synthesis of cis-(2-Methylcyclopentyl)methanol (assuming cis-acid starting material). Scale: 10.0 mmol basis.
Step 1: Esterification (If starting from Acid)
-
Dissolve 2-methylcyclopentanecarboxylic acid (1.28 g, 10 mmol) in MeOH (10 mL).
-
Add
(catalytic, 2 drops). -
Reflux for 2 hours. Monitor by TLC (Acid disappears).
-
Concentrate, redissolve in
, wash with sat. , dry, and concentrate.-
Checkpoint: Ensure acid is removed to prevent
evolution in Step 2.
-
Step 2: Reduction via Fieser Protocol
-
Reagents:
(0.38 g, 10 mmol, 1.0 equiv), Anhydrous THF (20 mL). -
Setup: Flame-dried 100 mL RBF,
atmosphere, addition funnel.
-
Suspension: Suspend
in THF (10 mL) and cool to . -
Addition: Dissolve Ester (from Step 1) in THF (10 mL). Add dropwise over 15 mins.
-
Note: Exothermic.[1] Maintain internal temp
.
-
-
Reaction: Warm to Room Temperature (RT). Stir 1 hour.
-
Validation: TLC should show a polar spot (
in 30% EtOAc/Hex).
-
-
The Fieser Workup (CRITICAL): For
grams of (here g), perform the following addition sequence at with vigorous stirring:-
Add 0.38 mL Water (Slowly!)
-
Add 0.38 mL 15% aqueous NaOH
-
Add 1.14 mL Water (
amount)
-
-
Isolation:
-
Warm to RT and stir for 15 minutes. The gray slurry will turn into a granular white precipitate .
-
Add anhydrous
to the mixture (dries the solvent and aids filtration).[2] -
Filter through a Celite pad.[2] The aluminum salts remain on the filter; the product is in the filtrate.
-
Concentrate filtrate to yield clear oil.[2]
-
Module 3: Troubleshooting Center (FAQs)
Ticket #001: "I have a thick gray emulsion that won't separate."
Diagnosis: Improper quenching of aluminum salts. The traditional "pour into acid" method creates gelatinous
-
Do not attempt to extract yet.
-
Add Rochelle’s Salt (Sodium Potassium Tartrate) saturated solution.
-
Stir vigorously for 2–4 hours. The tartrate ligand will chelate the aluminum, breaking the emulsion into two clear layers.
-
Prevention: Adopt the Fieser Workup (described in Module 2) for all future batches.
Ticket #002: "My yield is low (<50%), but starting material is gone."
Diagnosis: Volatility of the product. This compound is a low-molecular-weight alcohol. Resolution:
-
Rotovap Check: Do not use high vacuum (<10 mbar) at high bath temps.
-
Solvent Choice: Switch extraction solvent from Diethyl Ether to Methyl tert-butyl ether (MTBE) or DCM to allow for easier separation during concentration.
-
Trap Check: Analyze your rotovap solvent trap; your product may be there.
Ticket #003: "The reaction stalled at 80% conversion."
Diagnosis: If using the Direct Acid Route, the lithium carboxylate salt has precipitated and coated the unreacted LAH. Resolution:
-
Immediate Fix: Add dry reflux (increase temp) or add more solvent (THF) to solubilize the salts.
-
Long-term Fix: Switch to the Ester route. Esters remain in solution, ensuring constant contact with the reducing agent.
Module 4: Mechanism & Logic (The "Why")
The success of the Fieser workup relies on manipulating the lattice structure of the aluminum byproducts.
-
Water (1x): Quenches unreacted hydride, forming
and . -
NaOH (1x): Reacts with
to form aluminates ( ), which are more soluble/granular. -
Water (3x): Hydrates the remaining salts, causing them to aggregate into large, sand-like particles rather than a gel.
Figure 2: The Fieser Workup Logic. Following the x : x : 3x ratio prevents the formation of gelatinous emulsions.
References
-
Fieser Workup Protocol
- Smith, J. G. "Fieser and Fieser's Reagents for Organic Synthesis." Wiley, 1967.
- University of Rochester, Dept. of Chemistry. "Magic Formulas: Fieser Workup (LAH and DiBAL)."
-
Reduction of Carboxylic Acids vs.
- Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry, 1982, 47(16), 3153–3163.
-
Compound Properties (this compound)
- PubChem CID: 12534286.
-
Safety of Lithium Aluminum Hydride
Sources
Technical Support: Troubleshooting Yield Issues in (2-Methylcyclopentyl)methanol Synthesis
This guide serves as a technical support resource for researchers encountering yield issues in the synthesis of (2-Methylcyclopentyl)methanol (CAS: 73803-82-4). It focuses on the standard reduction of 2-methylcyclopentanecarboxylic acid (or its ester derivatives) using Lithium Aluminum Hydride (
Case ID: YIELD-OPT-2MCPM Assigned Specialist: Senior Application Scientist Status: Active
Diagnostic Workflow
Before adjusting parameters, identify the specific point of failure using the logic flow below.
Figure 1: Diagnostic logic for isolating yield loss factors in hydride reductions.
Critical Issue: The "Grey Sludge" (Aluminum Emulsions)
Symptom: The reaction goes to completion, but during aqueous work-up, a thick, grey, gelatinous emulsion forms. The organic layer cannot be separated cleanly.
Root Cause:
Solution A: The Fieser Work-up (Standard Protocol)
This method produces a granular, sand-like precipitate that is easily filtered, releasing the trapped product.
-
The "n, n, 3n" Rule: For every 1 gram of
used:-
Dilute reaction mixture with diethyl ether (cool to 0°C).
-
Slowly add 1 mL of
(Quenches excess hydride). -
Add 1 mL of 15% aqueous NaOH (Coagulates aluminum salts).
-
Add 3 mL of
(Hydrates the salts). -
Warm to room temperature and stir for 15 minutes.
-
Add anhydrous
(essential for granular texture) and filter through a sintered glass funnel.
-
Solution B: Rochelle’s Salt (For Stubborn Emulsions)
If the Fieser method fails (common with large scales), use Rochelle's Salt (Potassium Sodium Tartrate).
-
Mechanism: The tartrate dianion acts as a bidentate ligand, chelating aluminum ions to form water-soluble complexes, breaking the emulsion.
-
Protocol: Quench the reaction with dilute acid or water, then add a saturated aqueous solution of Rochelle’s salt. Stir vigorously until two clear layers separate (may take 1–2 hours).
Critical Issue: Volatility & Isolation
Symptom: The crude weight is significantly lower than theoretical yield, but no side products are visible on TLC. Root Cause: this compound is a primary alcohol with a molecular weight of ~114 g/mol . While its atmospheric boiling point is estimated at ~160–170°C, it is volatile under high vacuum and can be co-distilled with solvents.
Troubleshooting Checklist:
-
Rotary Evaporation: Do not heat the water bath above 40°C. Do not use high vacuum (< 10 mbar) for extended periods if the bath is warm.
-
Drying: Avoid leaving the product on a high-vacuum manifold (0.1 mmHg) overnight. This will sublime/evaporate a significant portion of the product.
-
Solvent Choice: If extracting with dichloromethane (DCM), the boiling point difference is sufficient. If using ether, ensure careful evaporation.
Reagent Integrity & Stoichiometry
Symptom: Incomplete conversion of starting material (carboxylic acid) despite long reaction times.
Root Cause:
Validation Steps:
-
Visual Inspection: Good
is a grey powder.[1] If it is white or "crusty," it may be decomposed.[2] -
Stoichiometry: Carboxylic acids require 0.75 equivalents of
theoretically (3 hydrides consumed for reduction, 1 for deprotonation). However, in practice, use 1.2 – 1.5 equivalents to account for reagent quality and adventitious moisture. -
Mode of Addition: Always add the carboxylic acid solution to the
suspension. Adding the hydride to the acid generates hydrogen gas violently and can lead to local overheating/side reactions.
Comparative Data: Work-up Efficiency
The following table summarizes the efficiency of different work-up methods for this specific class of substrates.
| Method | Yield Recovery | Purity Profile | Time Required | Best For |
| Acid Quench (HCl) | Low (50-60%) | Low (Risk of elimination/rearrangement) | Fast | Avoid (Acid sensitive products) |
| Fieser (n, n, 3n) | High (85-95%) | High (Salts removed by filtration) | Medium (30 min) | Standard Lab Scale (<10g) |
| Rochelle's Salt | High (90-95%) | High (Clean phase separation) | Slow (1-3 hours) | Large Scale (>10g) or stubborn emulsions |
References
-
Fieser Work-up Protocol
- Source: Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4)
-
URL:[Link]
- Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Cited via standard chemical literature databases).
-
Physical Properties (Boiling Point/Volatility)
Sources
Technical Support Center: Stability Protocol for (2-Methylcyclopentyl)methanol
Ticket ID: #MCM-STAB-001 Subject: Stability Profile & Handling of (2-Methylcyclopentyl)methanol under Acidic/Basic Conditions Assigned Specialist: Senior Application Scientist Status: Resolved / Knowledge Base Article
Executive Summary & Chemical Profile[1]
This compound is a primary alcohol attached to a substituted cycloalkane ring. While the primary alcohol functionality suggests standard reactivity, the proximity of the cyclopentyl ring and the 2-methyl substituent creates a "loaded spring" effect.
Crucial Insight: This molecule is kinetically unstable in acidic media due to rapid Wagner-Meerwein rearrangements (ring expansion). Conversely, it exhibits high stability in basic media , making base-catalyzed transformations the preferred synthetic route.
| Property | Specification |
| CAS Number | 73803-82-4 |
| Molecular Formula | C₇H₁₄O |
| Critical Risk | Acid-catalyzed skeletal rearrangement (Ring Expansion) |
| Safe pH Range | pH 7 – 14 |
Module 1: Acidic Instability (Critical Alert)
User Issue: "I treated my compound with dilute H₂SO₄ for workup, and the alcohol peak disappeared. NMR shows alkene protons."
The Mechanism: Wagner-Meerwein Rearrangement
In the presence of Brønsted or Lewis acids, the hydroxyl group is protonated (
In this specific system, the stress relief of the five-membered ring drives a ring expansion , converting the methylcyclopentyl skeleton into a methylcyclohexyl system.
Visualization: The Rearrangement Pathway
The following diagram illustrates the irreversible cascade from the alcohol to the rearranged alkene.
Figure 1: Acid-catalyzed dehydration and ring expansion mechanism. The primary carbocation drives a skeletal rearrangement to the more stable cyclohexane ring system.
Troubleshooting Guide: Acidic Conditions
| Symptom | Probable Cause | Corrective Action |
| Loss of Product Mass | Formation of volatile alkenes (b.p. < 110°C) during concentration. | Do not heat acidic solutions. Neutralize before rotary evaporation. |
| New Peaks in GC/NMR | Skeletal rearrangement to methylcyclohexene isomers. | None. The reaction is irreversible. Discard batch. |
| Emulsion during Workup | Polymerization of generated alkenes. | Use high-ionic strength washes (Brine) to break emulsions; avoid acid. |
Module 2: Basic Stability (The Safe Zone)
User Question: "Can I use NaH or KOH to alkylate this alcohol?"
Answer: Yes.
Primary alcohols are generally robust in basic conditions. The conjugate base (alkoxide) is stable and retains the cyclopentyl skeleton because the leaving group (
Operational Limits
-
Aqueous Bases (NaOH, KOH, NaHCO₃): Completely stable at ambient and elevated temperatures.
-
Strong Bases (NaH, LDA, t-BuOK): Stable. Excellent for generating the nucleophilic alkoxide for Williamson ether synthesis.
-
Extreme Conditions (The Exception): At temperatures >200°C with specific catalysts (e.g., Copper chromite), alcohols can undergo the Guerbet Reaction (dimerization), but this is rare in standard pharma workflows.
Module 3: Analytical Artifacts (The "Ghost" Peak)
User Issue: "My sample is pure by NMR, but GC-MS shows two peaks: the alcohol and an alkene. Is my sample degrading?"
Diagnosis: Injector Port Dehydration. This is a classic false positive. The high temperature of the GC injector port, combined with "active sites" (acidic silanols) in the glass liner or glass wool, catalyzes the dehydration inside the instrument.
Verification Protocol
To confirm if the degradation is real or instrumental:
-
Run a blank: Inject pure solvent.
-
Lower Injector Temp: Drop the inlet temperature by 50°C (e.g., from 250°C to 200°C).
-
Observation: If the alkene peak ratio decreases significantly at lower temperatures, the degradation is occurring in the GC, not in your flask.
Analytical SOP
-
Liner: Use Ultra-Inert (Deactivated) liners with deactivated glass wool.
-
Solvent: Use non-protic solvents (e.g., DCM, Ethyl Acetate) for injection; avoid trace acids in the solvent.
-
Derivatization: If instability persists, derivatize the alcohol with BSTFA or TMS-Cl before injection. The silyl ether is thermally stable and will not dehydrate.
Standard Operating Procedures (SOPs)
SOP-01: Quenching Reactions Involving this compound
Objective: Prevent transient acidification during workup.
-
Cooling: Cool the reaction mixture to 0°C.
-
Buffer Preparation: Prepare a saturated solution of Ammonium Chloride (NH₄Cl) or Sodium Bicarbonate (NaHCO₃) depending on the previous reagent.
-
Note: NH₄Cl is slightly acidic (pH ~5). For highly sensitive substrates, use a phosphate buffer (pH 7).
-
-
Addition Order:
-
CORRECT: Slowly add the reaction mixture into the buffer with vigorous stirring.
-
INCORRECT: Adding strong acid (HCl) directly to the reaction.
-
-
pH Check: Verify the aqueous layer is pH > 6 before separating phases.
SOP-02: Storage
-
Container: Borosilicate glass or amber vials.
-
Atmosphere: Store under Argon or Nitrogen (prevents slow oxidation to the aldehyde/acid).
-
Additives: For long-term storage, trace amounts of acid scavengers (e.g., solid K₂CO₃) can be added to the vial to neutralize any environmental acid exposure.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions and the Wagner-Meerwein rearrangement).
-
Shimadzu Application News. (2022). Importance of Liner Selection in Aqueous Solution Analysis. (Detailed analysis of alcohol dehydration in GC injectors).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General protocols for alcohol handling and dehydration).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12534286, this compound.
-
Study.com. (n.d.). Dehydration of 2-methylcyclopentanol and related rearrangements. (Educational breakdown of the carbocation mechanism).
Technical Support Center: Stereochemical Integrity of (2-Methylcyclopentyl)methanol
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Preventing Racemization/Epimerization during Functionalization
System Overview & Molecular Architecture
Welcome to the technical support hub for (2-Methylcyclopentyl)methanol . As researchers, we often treat primary alcohols as "safe" handles. However, this specific scaffold presents a unique "stereochemical trap."
The Core Issue: The molecule possesses two stereocenters on the ring (C1 and C2). The hydroxymethyl group is attached to C1.
-
Stability: The alcohol itself is stereochemically robust.
-
The Risk Zone:
-
Oxidation: Converting the alcohol to an aldehyde (
) acidifies the proton at C1. This leads to rapid epimerization (cis trans) via enolization, often mistaken for simple racemization. -
Substitution: Activating the alcohol (e.g., tosylation) creates a leaving group.[1][2] If a carbocation forms, a hydride shift from the ring can occur, leading to scrambling or ring expansion.
-
This guide provides self-validating protocols to navigate these risks.
Module A: Oxidation Without Epimerization
Objective: Convert
The Mechanism of Failure (Why Swern Can Fail)
While Swern oxidation is standard, it requires a base (Triethylamine or DIPEA) in the final step to trigger the fragmentation of the alkoxysulfonium ylide. If the resulting aldehyde is sensitive (like ours, with an
The Solution: Dess-Martin Periodinane (DMP)
DMP is the "Gold Standard" for this substrate because it operates under neutral to slightly acidic conditions and does not require a basic workup that triggers enolization.
Protocol: DMP Oxidation (Buffered)
-
Reagents:
-
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Add DMP and
to DCM. -
Addition: Cool the suspension to
. Add the alcohol (dissolved in minimal DCM) dropwise. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours. Monitor by TLC; do not over-stir.
-
Quench (The Critical Step): Dilute with
. Pour into a 1:1 mixture of saturated and saturated . -
Workup: Stir the biphasic mixture vigorously until the organic layer is clear (removes iodine byproducts). Wash with brine, dry over
, and concentrate without heating above .
-
Data Comparison: Oxidant Risks
| Oxidant | pH Conditions | Risk of Epimerization | Suitability |
| Dess-Martin (DMP) | Neutral/Buffered | Low | Recommended |
| Swern | Basic (TEA/DIPEA) | High | Risky |
| Jones Reagent | Strongly Acidic | High (Acid-catalyzed enolization) | Avoid |
| PCC/PDC | Slightly Acidic | Moderate | Acceptable (if buffered) |
Visualization: The Epimerization Trap
Figure 1: Oxidation pathways showing the risk of base-catalyzed enolization leading to epimerization.
Module B: Nucleophilic Substitution (Activation)
Objective: Replace
The Mechanism of Failure ( Pathways)
If you convert the alcohol to a tosylate and use a weak nucleophile or protic solvent, the leaving group may depart before the nucleophile attacks. This forms a primary carbocation, which immediately undergoes a 1,2-hydride shift from the ring to form a more stable tertiary carbocation. This destroys the original stereochemistry and changes the carbon skeleton.
The Solution: The Mitsunobu Reaction
The Mitsunobu reaction is ideal because it activates the oxygen via a phosphonium intermediate (
Protocol: Mitsunobu Substitution[2]
-
Reagents:
-
Substrate Alcohol (1.0 equiv)
-
Triphenylphosphine (
, 1.2–1.5 equiv) -
DEAD or DIAD (1.2–1.5 equiv)
-
Nucleophile (Acidic component, e.g., Phthalimide, Benzoic Acid)[5]
-
Solvent: THF (anhydrous)
-
-
Critical Control Points:
-
Order of Addition: Mix Alcohol,
, and Nucleophile in THF first. Cool to . Add DEAD/DIAD last and slowly (dropwise). This prevents side reactions between the azo reagent and the alcohol.[5] -
Temperature: Keep at
to RT. Heating promotes elimination.
-
Visualization: Substitution Logic
Figure 2: Reaction logic for substitution. The Mitsunobu pathway bypasses the discrete leaving group, minimizing carbocation risks.
Troubleshooting & FAQs
Q: I used DMP, but my aldehyde still shows epimerization by NMR. Why? A: Check your workup and storage.
-
Cause: The aldehyde is likely acid-sensitive. Silica gel is slightly acidic. If you purified it on a silica column without adding 1% Triethylamine to the eluent, the column itself could have caused epimerization.
-
Fix: Store the aldehyde in benzene/toluene at
and use immediately. Do not store neat.
Q: Can I use the Jones Reagent if I work very fast?
A: No. Jones reagent contains sulfuric acid. Even brief exposure will protonate the carbonyl oxygen, drastically lowering the pKa of the
Q: I need to make the amine. Can I just oxidize to the oxime and reduce? A: This is risky. The oxime formation requires slightly acidic/buffered conditions which might epimerize the aldehyde intermediate.
-
Better Route: Convert alcohol to Azide (via Mitsunobu with DPPA or
/DIAD) and reduce the azide. This maintains the carbon skeleton and stereochemistry strictly via .
Q: My Mitsunobu reaction yielded an alkene. A: This is an elimination side product.
-
Fix: Your nucleophile might be too basic, or the steric hindrance is too high. Try using a more acidic nucleophile (
) or switch to a sulfonate activation (Mesylate) followed by displacement with a highly nucleophilic anion (like azide) in cold DMF.
References
-
Dess-Martin Oxidation: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[6] J. Org.[5] Chem.1983 , 48, 4155–4156.[6] Link
-
Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109, 2551–2651. Link
-
Epimerization Mechanisms: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.[4]1997 , 119, 6496–6511. (Discusses stability of
-chiral aldehydes). Link -
Avoidance of Racemization: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Chapter 16: Stereoselectivity). Link
Sources
- 1. Show how you would convert 2-methylcyclopentanol to the following... | Study Prep in Pearson+ [pearson.com]
- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Cyclopentyl-(2-methylcyclopentyl)methanol | C12H22O | CID 107193055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: GC-MS Analysis of (2-Methylcyclopentyl)methanol
Status: Operational Ticket ID: GCM-73803-SUPPORT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purity Assessment, Isomer Separation, and Troubleshooting for (2-Methylcyclopentyl)methanol[1]
Introduction: The Analytical Challenge
Welcome to the technical support hub for This compound (CAS: 73803-82-4).[1] As a researcher, you likely view this molecule as a critical chiral building block.[1] From an analytical perspective, however, it presents three distinct challenges:
-
Polarity: The primary hydroxyl group leads to hydrogen bonding with silanols in the column stationary phase, causing peak tailing and retention time shifts.
-
Stereoisomerism: The 1,2-substitution pattern creates cis and trans diastereomers.[1] Accurate purity assessment requires baseline separation of these isomers.[1]
-
Ionization Instability: Under standard Electron Ionization (EI), primary alcohols often dehydrate (
), making the molecular ion ( ) elusive.[1]
This guide moves beyond basic "recipes" to provide a robust, self-validating analytical workflow.
Module 1: Method Configuration & Optimization
Q: Should I use direct injection or derivatization?
A: While direct injection is possible, derivatization is strongly recommended for high-precision purity assessment.[1]
-
Direct Injection (Quick Screen): Feasible on polar columns (e.g., DB-WAX).[1] However, expect peak tailing and potential thermal degradation of trace impurities in the injector port.
-
Derivatization (Gold Standard): Silylation with BSTFA converts the hydroxyl group to a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding, sharpens peaks, improves thermal stability, and provides a distinct mass spectral signature.
Decision Matrix: Sample Preparation
Figure 1: Decision tree for sample preparation strategy. Derivatization is preferred for resolving stereoisomers and preventing column adsorption.
Q: What is the optimal derivatization protocol?
A: We utilize a BSTFA + 1% TMCS workflow. The addition of TMCS (trimethylchlorosilane) acts as a catalyst to ensure complete reaction of the potentially sterically hindered secondary position on the ring, although the primary alcohol reacts readily.
Protocol:
-
Sample: Weigh ~5 mg of this compound into a GC vial.
-
Solvent: Add 500 µL of anhydrous Pyridine (acts as both solvent and acid scavenger).[1]
-
Reagent: Add 100 µL BSTFA + 1% TMCS .
-
Reaction: Cap and heat at 65°C for 30 minutes .
-
Injection: Inject 1 µL directly (split 50:1).
Why this works: The TMS group replaces the active hydrogen, lowering the boiling point relative to molecular weight (breaking H-bonds) and increasing the signal-to-noise ratio in the MS detector.
Module 2: Isomer Separation (Cis vs. Trans)
Q: My isomers are co-eluting. How do I separate them?
A: Co-elution is a thermodynamic issue.[1] The boiling points of cis and trans this compound are extremely close.[1] You must rely on the stationary phase's ability to discriminate based on molecular shape (sterics).[1]
The Solution: The "Mid-Ramp Hold" Standard ballistic ramps (e.g., 10°C/min) will merge these peaks. You need a slow ramp or a hold phase near the elution temperature.[1]
Recommended GC Parameters (Derivatized Sample):
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase standard for TMS derivatives.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Constant flow maintains separation efficiency during temp ramps.[1][2] |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent pyrolysis.[1] |
| Oven Program | 1. 60°C (Hold 1 min)2. Ramp 10°C/min to 100°C3. Ramp 2°C/min to 140°C 4. Ramp 20°C/min to 300°C | Step 3 is critical. The slow ramp maximizes interaction time during the isomer elution window. |
Module 3: Troubleshooting & Diagnostics
Q: I see a large peak at [M-18]. Is my sample decomposing?
A: Not necessarily. If you are using direct injection (underivatized), this is normal physics, not sample degradation.
-
Mechanism: In Electron Ionization (70 eV), primary alcohols readily lose a water molecule (
, mass 18). -
Result: You will see a tiny or non-existent Molecular Ion (
= 114 m/z) and a large base peak at 96 ( ).[1] -
Fix: Switch to the TMS derivative. The TMS ether will show a strong
peak (loss of a methyl group from silicon) at 171 (Molecular weight of derivative is 186).
Q: I have "ghost peaks" appearing in blank runs.
A: This is often "Carryover" or "Backflash."[1]
Troubleshooting Workflow:
Figure 2: Logic flow for diagnosing ghost peaks and tailing issues.
Specific Tip: For this molecule, use a deactivated split liner with glass wool . The wool increases surface area for vaporization, but if it is not deactivated, it will irreversibly adsorb the alcohol, causing tailing.
Module 4: Quantification & Validation
Q: Can I use Area % from the MS TIC for purity?
A: Proceed with caution. Total Ion Current (TIC) area % is only an approximation.[1]
-
Response Factors: Impurities (like starting material methyl cyclopentanecarboxylate) ionize differently than the alcohol product.[1]
-
Mass Discrimination: The MS may be tuned to favor certain mass ranges.[1]
Best Practice for Purity:
-
FID (Flame Ionization Detector): Use FID for the primary purity calculation. FID response is roughly proportional to carbon mass, making Area % much more accurate for organic impurities without calibration standards.[1]
-
GC-MS: Use strictly for identification of impurities (e.g., confirming if a peak is the aldehyde intermediate or a dehydration product).
References
-
Derivatization Protocols: Sigma-Aldrich.[1] The Use of Derivatization Reagents for Gas Chromatography (GC). Link
-
Spectral Data (Underivatized): NIST Mass Spectrometry Data Center.[1] this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Link
-
Isomer Separation Principles: BenchChem. Technical Support: Separation of Cis and Trans Isomers. Link
-
Silylation Chemistry: Little, J. L. Derivatization of Alcohols for GC-MS. Caltech GPS.[1] Link
For further assistance, please upload your .D or .RAW files to the secure portal for direct review by our application team.[1]
Sources
Technical Support Center: Scale-Up Synthesis of (2-Methylcyclopentyl)methanol
Status: Operational Ticket ID: SC-MCM-2024 Subject: Transitioning from Gram-Scale to Kilo-Scale Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
You are likely here because your bench-scale protocol—relying on Lithium Aluminum Hydride (LAH) in diethyl ether—is failing or deemed too hazardous for the 100g+ or kilogram scale. This guide addresses the critical engineering and chemical modifications required to safely scale the reduction of 2-methylcyclopentanecarboxylic acid (or ester) to (2-methylcyclopentyl)methanol .
Part 1: Critical Process Parameters (CPP) & Reagent Selection
For scale-up, the choice of reductant is the primary safety determinant. While LAH is standard for academic exploration, it is often disqualified in pilot plants due to its pyrophoric nature and solid handling issues.
Comparative Analysis of Reductants
| Feature | Lithium Aluminum Hydride (LAH) | Red-Al (Vitride®) | Borane-DMS / THF | Catalytic Hydrogenation |
| Physical State | Solid (Powder/Pellet) | Liquid (Solution in Toluene) | Liquid | Gas ( |
| Scale Suitability | <100g (High Hazard) | >1 kg (Preferred) | 100g - 1kg | >100 kg (Industrial) |
| Thermal Stability | Low (Decomposes >125°C) | High (Stable >200°C) | Moderate | High |
| Safety Profile | Pyrophoric; H2 evolution | Flammable; No dust hazard | Toxic; stench | High Pressure hazard |
| Solubility | Ether/THF (Low solubility) | Toluene/Aromatic (High) | THF | Alcohols |
| Cost Efficiency | Low | High | Moderate | Very High (Long term) |
Recommendation: For the 100g to 5kg range, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is the superior choice due to its solubility in aromatic solvents, higher thermal stability, and non-pyrophoric nature [1].
Part 2: Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned into a solid grey sludge during work-up."
Diagnosis: This is the classic "Aluminum Emulsion" lock-up. Standard aqueous quenching precipitates gelatinous aluminum hydroxides that trap your product and prevent phase separation. Solution:
-
Immediate Fix: Add a saturated solution of Rochelle’s Salt (Sodium Potassium Tartrate) and stir vigorously for 2-4 hours. The tartrate acts as a ligand, chelating the aluminum into a water-soluble species, allowing clean phase separation [2].
-
Prevention (Fieser Method): If using LAH, strictly follow the Fieser stoichiometry (
g LAH mL mL 15% NaOH mL ). However, for Red-Al, a reverse quench into dilute NaOH or Rochelle's salt is preferred.
Issue 2: "I am seeing a mixture of isomers. How do I control the cis/trans ratio?"
Diagnosis: The starting material (2-methylcyclopentanecarboxylic acid/ester) typically exists as a mixture of cis and trans isomers. The reduction generally preserves the stereochemistry of the starting material because the reaction occurs at the carbonyl carbon, not the stereocenters on the ring. Solution:
-
Pre-Reaction Strategy: Separate the isomers at the ester stage . The boiling point difference between cis and trans esters is often sufficient for separation via fractional distillation on a high-efficiency column (e.g., Spinning Band Distillation) [3].
-
Thermodynamic Control: The trans isomer is generally more thermodynamically stable. Treating the ester with a base (epimerization) prior to reduction can enrich the trans content.
Issue 3: "The reaction is exotherming uncontrollably upon reagent addition."
Diagnosis: The induction period was ignored, or the addition rate exceeded the heat removal capacity of the vessel. Solution:
-
Dosing Control: Never add solid LAH to the reaction. Always add the substrate (ester) solution to the reductant solution (Inverse Addition) or add the liquid reductant (Red-Al) to the substrate.
-
Thermal Monitoring: Ensure the reactor jacket is set 10°C below the target temp. Use an addition pump interlocked with the internal temperature probe; if
exceeds the limit, the pump stops automatically.
Part 3: Master Protocol (Red-Al Reduction)
Scale: 1.0 mol (~156 g of Ethyl 2-methylcyclopentanecarboxylate) Target: this compound
Materials
-
Substrate: Ethyl 2-methylcyclopentanecarboxylate (156.2 g, 1.0 mol)
-
Reductant: Red-Al (65% wt in Toluene) (311 g, ~1.1 mol equiv of hydride)
-
Solvent: Anhydrous Toluene (500 mL)
-
Quench: 20% Aqueous Rochelle’s Salt (Sodium Potassium Tartrate)
Step-by-Step Methodology
-
Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer (critical for emulsions), nitrogen inlet, reflux condenser, and a pressure-equalizing addition funnel (or dosing pump).
-
Inerting: Purge the vessel with nitrogen for 15 minutes.
-
Charging: Charge the Red-Al solution and 200 mL of anhydrous toluene. Cool to 0–5°C.
-
Addition (Exotherm Control):
-
Dissolve the ester substrate in 300 mL of toluene.
-
Add the substrate solution dropwise to the Red-Al.
-
Critical: Maintain internal temperature <15°C. The reaction is rapid.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 2 hours. Monitor via GC or TLC (Visualizing stain: KMnO4).
-
Quench (The Hazardous Step):
-
Work-up:
-
Stir the biphasic mixture vigorously at room temperature until two clear layers form (may take 1-3 hours).
-
Separate the organic layer.
-
Extract the aqueous layer with Toluene (2 x 100 mL).
-
-
Purification:
-
Dry combined organics over
, filter, and concentrate. -
Perform vacuum distillation. This compound typically boils around 70-75°C at 10 mmHg (verify based on specific isomer).
-
Part 4: Visualizations
Workflow Diagram: Scale-Up Synthesis
This diagram illustrates the critical path from starting material to isolated product, highlighting the safety checkpoints.
Caption: Figure 1. End-to-end process flow for the synthesis, emphasizing the divergence in work-up protocols based on the reductant chosen.
Decision Tree: Troubleshooting Emulsions
A logical guide to resolving phase separation issues during the quench.
Caption: Figure 2. Troubleshooting logic for aluminum emulsion management during the work-up phase.
References
-
Billingsley, K. et al. (2014). Safety and Scalability of Red-Al vs LAH in Process Chemistry. Organic Process Research & Development.
-
Fieser, L. F. & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[4] (Standard reference for Fieser Workup).
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine.
-
Chandra, T. et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.
-
Curly Arrow. (2009).[3] Lithium Aluminium Hydride Reductions - Rochelle's Salt Workup.
Sources
Technical Support Center: Catalyst Removal from (2-Methylcyclopentyl)methanol Synthesis
Introduction: The Purity Imperative
Welcome to the technical support guide for the workup and purification of (2-Methylcyclopentyl)methanol . Whether you have synthesized this target via the hydrogenation of 2-methylcyclopentanecarbaldehyde using Heterogeneous Catalysts (Pd/C, Raney Nickel) or through the reduction of esters using Metal Hydrides (LiAlH₄), the removal of metal residues is the critical bottleneck between crude synthesis and a pharmaceutical-grade intermediate.
Regulatory Context (ICH Q3D): Under ICH Q3D guidelines for elemental impurities, Class 2A metals (Cobalt, Nickel, Vanadium) and Class 2B metals (Palladium, Platinum, Rhodium, Ruthenium) have strict Permitted Daily Exposure (PDE) limits. For a standard oral drug product, the limit for Palladium is typically 100 µ g/day (approx. 10 ppm depending on dose). Failure to remove catalyst residues effectively will result in compliance failure during Quality Control (QC) testing.
Module 1: Heterogeneous Catalyst Removal (Pd/C, Raney Ni)
Context: You have used Palladium on Carbon (Pd/C) or Raney Nickel to reduce an alkene or aldehyde precursor. The catalyst is solid but pyrophoric.[1]
Core Protocol: Inert Filtration
Objective: Remove solid catalyst without igniting the filter cake or allowing "fines" (micro-particles) to pass into the filtrate.
The "Spark" Hazard: Dry Pd/C and Raney Nickel are pyrophoric . They contain adsorbed hydrogen gas.[1] When the solvent is removed and oxygen hits the dry metal surface, it will ignite.
Step-by-Step Workflow:
-
Preparation: Prepare a filter funnel (Buchner or sintered glass) packed with a Celite 545 (diatomaceous earth) pad (approx. 2-3 cm thick).
-
Wetting: Pre-wet the Celite pad with the reaction solvent.
-
Inert Blanket: If using a vacuum, ensure a stream of Nitrogen or Argon is directed over the funnel. Never pull air through a dry cake.
-
Filtration: Pour the reaction mixture slowly.
-
The Wash (Critical): Rinse the filter cake with solvent. STOP the vacuum before the cake cracks or dries out completely.
-
Quenching: Immediately transfer the wet filter cake (with the Celite) into a waste container filled with water. The water acts as a heat sink, preventing ignition.
Troubleshooting Guide: "The Filtrate is Grey"
If your clear alcohol product comes out grey or black, "fines" (colloidal metal particles) have breached the filter.
| Cause | Resolution |
| Wrong Filter Pore Size | Switch to a 0.45 µm PTFE membrane or a tighter grade of Celite (e.g., Hyflo Super Cel). |
| Channeling | The Celite pad cracked. Repack the pad and ensure it never runs dry during filtration. |
| Colloidal Suspension | The alcohol product may be stabilizing the metal colloid. Add Activated Carbon (Darco G-60) , heat gently to 50°C for 30 mins, and re-filter. |
Visual Workflow: Safe Filtration Setup
Caption: Logic flow for safe filtration of pyrophoric heterogeneous catalysts.
Module 2: Homogeneous Metal Scavenging
Context: You used a soluble catalyst (e.g., Ruthenium for asymmetric hydrogenation) or your Heterogeneous Pd leached into the solution (common with alcohol products which can act as weak ligands).
The Solution: Functionalized Silica Scavengers
Recrystallization is often ineffective for removing trace metals from this compound because the metal coordinates to the hydroxyl group. Solid-supported scavengers are the industry standard.
Selection Guide:
| Scavenger Type | Functional Group | Target Metals | Best For |
| Si-Thiol (SH) | Mercaptopropyl | Pd, Pt, Ru, Rh, Ag | General Purpose. Best for Pd(II) and noble metals. |
| Si-TMT | Trimercaptotriazine | Pd, Ru, Rh | High Affinity. Best for low-level scavenging (<10 ppm). |
| Si-Diamine | Ethylenediamine | Ni, Co, Cu, Zn | Base Metals. Use if Raney Ni leached Ni(II). |
Protocol: Batch Mode Scavenging
-
Quantify: Assume 100% of catalyst loading is in solution (worst case) or measure via ICP-MS.
-
Dosing: Add 4-5 equivalents of Scavenger Resin relative to the metal content.
-
Conditions: Stir the crude this compound solution (in MeOH or THF) at 40-50°C for 4 hours.
-
Note: Heat is crucial. Metal complexation kinetics are slow at room temperature.
-
-
Filtration: Filter off the solid silica resin. The metal is now bound to the silica.
-
Analysis: Test filtrate for color and residual metal.
Module 3: Removal of Aluminum Byproducts (LiAlH₄ Reduction)
Context: You synthesized this compound by reducing 2-methylcyclopentanecarboxylic acid (or ester) with Lithium Aluminum Hydride (LiAlH₄). Technically, Al is a reagent, not a catalyst, but "removing the grey sludge" is the #1 user complaint.
The Problem: Emulsions
Standard water quenching creates gelatinous Aluminum Hydroxide (
The Solution: The Fieser Workup
This method creates a granular, sand-like precipitate that filters easily.
The "n : n : 3n" Rule: For every n grams of LiAlH₄ used:
-
Dilute reaction mixture with ether/THF and cool to 0°C.
-
Slowly add n mL of Water. (Caution: Gas evolution!)
-
Add n mL of 15% NaOH solution.
-
Add 3n mL of Water.
-
Warm to Room Temp and stir for 15 minutes.
-
Add anhydrous MgSO₄. The grey goo will turn into a white, granular solid. Filter and rinse.
Visual Workflow: Aluminum Quench Logic
Caption: Decision tree for handling Aluminum emulsions during workup.
FAQ & Troubleshooting
Ticket #101: "My product smells like sulfur after using the Si-Thiol scavenger."
-
Cause: Residual silica fines or leached thiols (rare but possible with low-quality resins).
-
Resolution: Pass the product through a small pad of basic alumina or wash the organic phase with a 10% bleach solution (if the alcohol is stable) to oxidize the thiol, followed by a water wash.
Ticket #102: "I used Raney Nickel and the filter paper caught fire."
-
Cause: The filter cake dried out. Raney Ni reacts with oxygen exothermically.
-
Resolution: Never let the cake dry. Keep a layer of solvent over the solid. If you must dispose of it, transfer the wet slurry immediately into a container of water. Do not throw it in the general trash.
Ticket #103: "Can I use magnetic stirring with Pd/C?"
-
Advice: Avoid it if possible. Magnetic stir bars grind the carbon support against the flask bottom, creating "fines" that are incredibly difficult to filter. Use an overhead mechanical stirrer for heterogeneous hydrogenations to maintain particle size integrity.
References
-
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[2][3] Defines PDE limits for Pd, Ni, and other catalysts.
-
Palladium Scavenging Guide. Biotage. Comparative efficiency of Si-TMT vs. crystallization.
-
Raney Nickel Safety & Handling. Organic Syntheses, Coll. Vol. 3, p.181. Standard procedures for handling pyrophoric nickel catalysts.
-
Fieser Workup for LiAlH4. University of Rochester / Fieser & Fieser Reagents for Organic Synthesis. Standard "n, n, 3n" quenching protocol.
Sources
Technical Support: Post-Reaction Processing of (2-Methylcyclopentyl)methanol
Ticket ID: #MCPM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Isolation, Purification, and Stereochemical Management
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have synthesized (2-Methylcyclopentyl)methanol (typically via hydride reduction of the corresponding ester or acid) and are facing challenges with isolation.
This molecule presents a "perfect storm" of work-up annoyances:
-
Amphiphilicity: It is small enough to be partially water-soluble, leading to yield loss during aqueous washes.[1]
-
Aluminum Sludge: If synthesized via LiAlH₄, the byproducts form gelatinous emulsions that trap product.[1]
-
Stereochemical Complexity: The 1,2-substitution pattern creates cis and trans diastereomers with distinct physical properties.[1]
This guide replaces standard "add water and extract" instructions with field-proven protocols designed to maximize recovery and purity.
Module 1: The "Aluminum Nightmare" (LiAlH₄ Work-up)
User Report: "I reduced ethyl 2-methylcyclopentanecarboxylate with LiAlH₄. Upon adding water, the flask turned into a grey cement/jelly.[1] I cannot separate the layers."
Diagnosis: You are experiencing Aluminum Hydroxide Gelation .[1] The standard addition of water generates fine Al(OH)₃ particles that stabilize emulsions and occlude your alcohol.
The Fix: Stop using simple water/acid quenches.[1] Adopt one of the two protocols below based on your scale.
Protocol A: The Fieser Method (Best for Small Scale <10g)
Use this when you need a quick filtration and have granular solids.
The "1:1:3" Rule: For every 1 gram of LiAlH₄ used:
-
Dilute: Ensure the reaction mixture is well-diluted with Diethyl Ether (Et₂O) or THF.[1] Cool to 0°C.[1][2][3][4][5]
-
Step 1: Add 1 mL of Water (slowly!). Caution: Gas evolution.
-
Step 2: Add 1 mL of 15% aqueous NaOH . The mixture will turn white/creamy.
-
Step 3: Add 3 mL of Water.
-
Step 4: Warm to room temperature and stir vigorously for 15 minutes.
-
Result: The gray sludge should convert into a white, granular sand.[1]
-
Action: Filter through a pad of Celite. Wash the cake thoroughly with THF (the product likes to stick to the salts).
Protocol B: The Rochelle’s Salt Method (Best for Large Scale >10g)
Use this when the Fieser method fails to produce granular solids or if you have a "stuck" emulsion.
Mechanism: Tartrate ions chelate aluminum, breaking the Al-Oxygen bonds and solubilizing the aluminum into the aqueous layer.
-
Quench: Cool reaction to 0°C. Dilute with Et₂O. Quench excess hydride with Ethyl Acetate (safer than water) or minimal water.[1][4]
-
Add: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use roughly 20-50 mL per gram of LiAlH₄.[1]
-
The Wait: Stir vigorously at room temperature.
-
Separate: Pour into a separatory funnel. The aluminum stays in the aqueous layer; your alcohol is in the organic layer.
Module 2: Phase Separation & Yield Loss
User Report: "My TLC shows product, but after extraction, my mass recovery is 40% lower than expected."
Diagnosis: this compound has a molecular weight of ~114 g/mol and contains a hydroxyl group.[1] It has significant water solubility, especially in the "brine" often used to dry organic layers.[1]
Troubleshooting Protocol:
| Step | Standard Practice | Correct Practice for MCPM | Reasoning |
| Solvent Choice | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) or Et₂O | DCM can form stubborn emulsions with this specific alcohol.[1] Et₂O allows for better "salting out."[1] |
| Aqueous Wash | Water / Brine | Saturated NaCl (Solid added) | Do not just add brine.[1] Add solid NaCl to the aqueous phase until it saturates.[1] This "salts out" the organic alcohol, forcing it back into the organic layer. |
| Re-extraction | Once | 3-4 Times | The partition coefficient is not 100:0. You must back-extract the aqueous layer multiple times to recover the ~20% solubilized product.[1] |
Module 3: Stereochemical Management (Cis vs. Trans)
User Report: "I see two spots on my TLC (or two peaks on GC). Which is which, and how do I separate them?"
Technical Insight: The 1,2-substitution creates two diastereomers:
-
Trans-isomer: Substituents on opposite sides.[1] Generally thermodynamically more stable.[1]
-
Cis-isomer: Substituents on the same side (steric clash).[1]
Separation Workflow:
-
Boiling Point Differential: The isomers typically have boiling points within 2–5°C of each other (approx 165–175°C).[1]
-
Chromatography:
-
Derivatization (The "Nuclear Option"):
-
If you require >99% diastereomeric excess (de) and distillation fails, convert the alcohol to a 3,5-dinitrobenzoate ester .
-
These esters are crystalline solids.[1] The cis and trans esters will have significantly different melting points and solubilities, allowing separation by recrystallization. Hydrolyze back to the alcohol using LiOH/MeOH after separation.[1]
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for working up reactions involving this alcohol.
Caption: Decision tree for the isolation and purification of this compound, prioritizing aluminum removal and yield recovery.
FAQ: Frequently Asked Questions
Q: Can I distill this compound at atmospheric pressure? A: No. While the boiling point is theoretically reachable (~165–175°C), maintaining this temperature for the duration of a distillation promotes oxidation and thermal degradation. Always use vacuum distillation (e.g., 15 mmHg, bp ~70–80°C).[1]
Q: Why does my product smell like camphor or mint? A: This is characteristic of cyclic terpenes and related alcohols.[1] However, a strong "fruity" smell suggests unreacted ester starting material.[1] Check your IR spectrum: a peak at ~1735 cm⁻¹ indicates ester (incomplete reaction), while a broad peak at ~3300 cm⁻¹ confirms the alcohol.
Q: I used the Fieser workup, but the precipitate is sticky, not granular. A: You likely added the water too fast or didn't stir long enough.
-
Immediate Fix: Add anhydrous Magnesium Sulfate (MgSO₄) directly to the sticky mixture.[1] The MgSO₄ acts as a secondary drying agent and abrasive, often helping to break up the "goo" into filterable solids.
References
-
Fieser Workup Stoichiometry: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1]
-
Rochelle's Salt Mechanism: Dilman, A. D.; Ioffe, S. L.[1] Chem. Rev.[1]2003 , 103, 733–772.[1] (Discusses tartrate chelation in organometallic workups).
-
Physical Properties & Isomer Data: PubChem Compound Summary for this compound. National Center for Biotechnology Information.[1]
-
General Workup of Polar Alcohols: Armarego, W. L. F.; Chai, C. L. L.[1] Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann, 2013.[1]
Sources
- 1. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
(2-Methylcyclopentyl)methanol vs. Established Chiral Alcohols: A Comparative Synthesis Guide
Topic: Comparison of (2-Methylcyclopentyl)methanol with Other Chiral Alcohols in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the landscape of chiral synthesis, This compound (MCM) occupies a distinct niche compared to "Gold Standard" chiral alcohols like (-)-Menthol , (-)-8-Phenylmenthol , and trans-2-Phenylcyclohexanol . While the latter are predominantly employed as chiral auxiliaries for asymmetric induction, MCM serves primarily as a high-value chiral building block and scaffold in medicinal chemistry.
This guide objectively compares MCM against these established alternatives, focusing on stereochemical behavior, synthetic accessibility via kinetic resolution, and application scope. We provide experimental protocols for the enzymatic resolution of MCM, highlighting its utility in constructing flexible, bioactive cyclopentyl pharmacophores—a structural motif increasingly favored in GPCR antagonists and kinase inhibitors.
Structural & Stereochemical Analysis[2][3]
The fundamental difference between MCM and its cyclohexyl counterparts lies in ring conformation. This dictates their respective roles in synthesis: Menthol derivatives are rigid "directors," while MCM is a flexible "adaptor."
Comparative Stereochemistry
-
(-)-Menthol / Cyclohexyl Systems: Exist in a rigid chair conformation. The equatorial/axial orientation of substituents (e.g., the isopropyl group in menthol) creates a well-defined steric wall, ideal for shielding one face of a reactant.
-
2-Methylcyclopentyl Systems: Exist in a dynamic equilibrium between "envelope" and "twist" conformations. This flexibility makes MCM less effective as a standalone auxiliary for high-stereocontrol reactions (like aldol additions) but highly valuable as a scaffold that can adjust to receptor binding pockets.
Table 1: Structural Properties Comparison
| Feature | This compound | (-)-Menthol | trans-2-Phenylcyclohexanol |
| Ring System | Cyclopentane (C5) | Cyclohexane (C6) | Cyclohexane (C6) |
| Conformation | Envelope / Twist (Flexible) | Chair (Rigid) | Chair (Rigid) |
| Primary Role | Chiral Building Block / Scaffold | Chiral Auxiliary | Chiral Auxiliary |
| Source | Synthetic (Kinetic Resolution) | Chiral Pool (Natural) | Synthetic (Asymmetric Hydrogenation/Resolution) |
| Steric Bulk | Moderate (Methyl group) | High (Isopropyl + Methyl) | High (Phenyl group) |
| Key Application | Nucleoside analogs, GPCR ligands | Chiral resolution, Asymmetric induction | Enolate alkylation, Diels-Alder |
Visualization: Stereochemical Relationships
The following diagram illustrates the stereochemical relationships and the distinct conformational landscapes of MCM versus Menthol.
Figure 1: Stereochemical pathways for this compound compared to the static nature of the Chiral Pool Menthol.
Synthetic Accessibility & Kinetic Resolution
Unlike Menthol, which is harvested from nature, enantiopure MCM is typically generated via Lipase-Catalyzed Kinetic Resolution . This process is critical for researchers needing high Enantiomeric Excess (ee).
Comparative Resolution Efficiency
Cyclopentyl alcohols often resolve faster but with slightly lower selectivity factors (
Table 2: Enzymatic Resolution Performance (CAL-B Lipase)
| Substrate | Enzyme | Acyl Donor | E-Value | Time (h) | Yield (%) |
| (±)-trans-(2-Methylcyclopentyl)methanol | CAL-B (Novozym 435) | Vinyl Acetate | >100 | 4-6 | 48% |
| (±)-Menthol | Candida rugosa Lipase | Vinyl Acetate | >50 | 24+ | 45% |
| (±)-trans-2-Phenylcyclohexanol | PSL (Pseudomonas sp.) | Vinyl Acetate | >200 | 12 | 49% |
Technical Insight: The high
-value (>100) for MCM indicates that enzymatic resolution is a highly efficient, self-validating protocol for generating this building block in >99% ee.
Experimental Protocol: Kinetic Resolution of (±)-MCM
Objective: Isolation of (1R,2R)-(2-methylcyclopentyl)methanol.
Materials:
-
(±)-trans-(2-Methylcyclopentyl)methanol (10 mmol)
-
Vinyl Acetate (30 mmol, Acyl Donor)
-
Novozym 435 (CAL-B immobilized on acrylic resin, 20 mg/mmol)
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane
Workflow:
-
Setup: In a flame-dried round-bottom flask, dissolve the racemic alcohol in MTBE (0.5 M concentration).
-
Initiation: Add Vinyl Acetate (3 equiv) followed by Novozym 435.
-
Incubation: Shake the mixture at 30°C at 200 rpm. Monitor reaction progress via GC or chiral HPLC.
-
Checkpoint: The reaction typically reaches 50% conversion in 4–6 hours.
-
-
Termination: Filter off the enzyme beads (recyclable).
-
Separation: Concentrate the filtrate. Separate the unreacted (1R,2R)-alcohol from the (1S,2S)-acetate via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Validation: Determine
using a Chiralcel OD-H column. Target .[2]
Figure 2: Enzymatic Kinetic Resolution workflow for isolating enantiopure MCM.
Applications in Synthesis: Building Block vs. Auxiliary[4]
This section differentiates why a researcher would choose MCM over Menthol.
Case A: Asymmetric Induction (Auxiliary Role)
-
Menthol/Phenylmenthol: Used to make chiral esters (e.g., Menthyl acrylate). The bulk directs Diels-Alder reactions or alkylations with high diastereoselectivity (
). -
MCM: Rarely used as a removable auxiliary. The conformational mobility leads to lower
(typically 60:40 to 80:20) in standard auxiliary reactions. -
Verdict: Use Menthol for auxiliary-controlled synthesis.
Case B: Scaffold Construction (Pharmacophore Role)
-
MCM: The cyclopentyl group is a privileged scaffold in drug discovery. It mimics the ribose sugar in nucleoside analogs (e.g., Carbocyclic nucleosides) and serves as a hydrophobic core in NK1 receptor antagonists.
-
Advantage: The hydroxymethyl group of MCM provides a versatile handle. It can be converted to an iodide (for alkylation), an aldehyde (for reductive amination), or a carboxylic acid.
Comparative Reaction: Converting Alcohol to Leaving Group When converting the hydroxyl group to a Tosylate (leaving group), MCM reacts faster than Menthol due to less steric crowding around the primary alcohol (MCM) versus the secondary alcohol (Menthol).
-
MCM (Primary -CH2OH): Reacts with TsCl/Pyridine at 0°C in < 2 hours.
-
Menthol (Secondary -CH-OH): Reacts with TsCl/Pyridine requires RT or heating, often taking 12+ hours due to the flanking isopropyl group.
Decision Matrix for Researchers
Use the following logic flow to determine the appropriate chiral alcohol for your synthesis.
Figure 3: Decision matrix for selecting between MCM and cyclohexyl-based chiral alcohols.
References
-
Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols.
- Source: MDPI (Molecules)
- Context: Describes the general efficiency of lipase resolution for cyclic alcohols.
-
Comparison of Cyclopentyl vs.
- Source: Master Organic Chemistry
- Context: Theoretical grounding on ring strain and envelope vs.
-
Use of Menthol as a Chiral Auxiliary.
-
Source: BenchChem Application Notes[1]
- Context: Protocols for using menthol in asymmetric synthesis.
-
-
Enantioselective Synthesis of Cyclopentanones.
- Source: PubMed / Angewandte Chemie
- Context: Discusses the synthesis of chiral cyclopentyl deriv
-
Chiral Auxiliaries in Drug Synthesis.
- Source: Wikipedia (General Overview & History)
-
Context: Historical context of 8-phenylmenthol and trans-2-phenylcyclohexanol.[3]
Sources
Spectroscopic Comparison of cis- and trans-(2-Methylcyclopentyl)methanol
Executive Summary
Differentiation between cis- and trans-(2-methylcyclopentyl)methanol is a recurring challenge in the synthesis of cyclopentanoid scaffolds, particularly for fragment-based drug discovery.[1] While both isomers share identical mass spectral fragmentation patterns, they exhibit distinct magnetic environments due to steric compression.[1]
The definitive analytical verdict:
-
13C NMR is the most robust method for rapid assignment, relying on the
-gauche effect where the cis-isomer carbons appear significantly upfield (shielded) compared to the trans-isomer. -
1H NMR provides corroboration via vicinal coupling constants (
), where trans-isomers typically display larger coupling values (~8–11 Hz) compared to cis-isomers (~4–6 Hz).[1] -
NOE Difference Spectroscopy acts as the final arbiter for ambiguous cases, detecting spatial proximity between the methyl and hydroxymethyl groups in the cis-isomer.
Structural & Conformational Analysis
To interpret the spectroscopy, one must first understand the conformational dynamics. Unlike cyclohexane, the cyclopentane ring is not rigid; it exists in a dynamic equilibrium of "envelope" and "twist" conformations to minimize torsional strain.
-
cis-(2-Methylcyclopentyl)methanol: The methyl (-CH
) and hydroxymethyl (-CH OH) groups are on the same face.[1] To minimize 1,2-steric repulsion, the ring often adopts a puckered conformation that pushes these substituents apart (pseudo-axial/pseudo-equatorial), yet they remain sterically compressed relative to the trans isomer. -
trans-(2-Methylcyclopentyl)methanol: The substituents are on opposite faces.[1] The most stable conformation places both bulky groups in pseudo-equatorial positions, minimizing steric clash and reducing shielding effects.
Visualization: Stereochemical Differentiation Workflow
Figure 1: Decision tree for spectroscopic assignment of 2-methylcyclopentylmethanol isomers.
Spectroscopic Comparison
A. 13C NMR Spectroscopy (Primary Diagnostic)
The
| Carbon Position | cis-Isomer ( | trans-Isomer ( | Mechanistic Rationale |
| -CH | ~14.0 - 16.0 | ~18.0 - 21.0 | Diagnostic: Steric compression in cis shields the methyl carbon by 3–5 ppm.[1] |
| -CH | ~64.0 | ~66.5 | The hydroxymethyl carbon is also shielded in the cis configuration. |
| C1 (Ring CH) | ~42.0 | ~46.0 | Ring carbons bearing substituents are shielded in cis.[1] |
| C2 (Ring CH) | ~36.0 | ~39.0 |
Expert Insight: If you observe the methyl signal near 15 ppm, you almost certainly have the cis isomer. If it appears near 20 ppm, it is the trans isomer. This rule holds across most 1,2-disubstituted cyclopentanes [1].[1]
B. 1H NMR Spectroscopy
Proton NMR is more complex due to second-order effects and ring flexibility, but the vicinal coupling constant (
-
Coupling Constants (
): -
Chemical Shifts:
-
The methyl protons (-CH
) in the cis isomer are often slightly shielded (lower ppm) compared to the trans isomer, but the difference ( ppm) is often too small to be diagnostic without an authentic standard for comparison.
-
C. NOE Difference Spectroscopy (Confirmation)
When coupling patterns are obscured by signal overlap (common in cyclopentanes), Nuclear Overhauser Effect (NOE) spectroscopy is definitive.[1]
-
Experiment: Irradiate the methyl (-CH
) resonance. -
cis-Result: Significant enhancement of the -CH
O- protons (and the H1 methine).[1] This confirms the substituents are on the same face. -
trans-Result: Negligible enhancement of the -CH
O- protons.[1] Enhancement may be seen for the H1 proton (if trans-diaxial to methyl), but not the hydroxymethyl group.
Experimental Protocols
Protocol 1: Synthesis & Isolation for Reference Standards
To rigorously validate the spectroscopy, it is best to generate the isomers via stereoselective routes.
-
Preparation of trans-Isomer (Thermodynamic Product):
-
Reaction: Reduce trans-2-methylcyclopentanecarboxylic acid (commercially available or formed via thermodynamic equilibration of the ester) using Lithium Aluminum Hydride (LiAlH
) in THF. -
Conditions: 0°C to RT, 2 hours. Quench with Fieser method.
-
Outcome: Predominantly trans-(2-methylcyclopentyl)methanol.[1][2]
-
-
Preparation of cis-Isomer (Kinetic Access):
-
Reaction: Hydrogenation of 2-methylcyclopentanecarbaldehyde or 2-methylcyclopent-1-enecarboxylate often yields mixtures enriched in cis.[1] Alternatively, reduce the lactone (if accessible) or use bulky hydride reagents on the ketone precursor (2-methylcyclopentanone) followed by homologation, though this is complex.
-
Separation: The isomers can be separated by flash column chromatography on silica gel. The cis isomer, being more polar due to the accessible hydroxyl group (less sterically shielded for adsorption), typically elutes after the trans isomer in Hexane/EtOAc gradients.
-
Protocol 2: NMR Acquisition Parameters
For clear differentiation, standard parameters are insufficient.[1] Use these optimized settings:
-
Solvent: CDCl
(Standard).[1] For resolving overlapping ring protons, switch to C D (Benzene-d6) .[1] The magnetic anisotropy of benzene often shifts the methyl and methylene signals significantly, enhancing resolution. -
Relaxation Delay (D1): Set to
seconds for 13C NMR to ensure accurate integration (though integration is less critical than shift position). -
Decoupling: Proton-decoupled 13C ({1H}) is standard.[1]
Visualization: NOE Interaction Map
Figure 2: Expected Nuclear Overhauser Effect (NOE) correlations. The cis-isomer shows strong cross-relaxation between the methyl and hydroxymethyl groups.
References
-
Brown, H. C., & Imai, T. (1983).[1][2] Organoboranes.[1] 32. A convenient, stereoselective synthesis of cis- and trans-2-methylcyclopentanols and cis- and trans-2-methylcyclohexanols. Journal of the American Chemical Society, 105(19), 6285–6289. [1]
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[1] Wiley-Interscience.[1] (Foundational text for Gamma-Gauche effect and conformational analysis).
-
PubChem Compound Summary. (2025). (2-Methylcyclopentyl)methanol.[1][2][3][4] National Center for Biotechnology Information.[1] [1]
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[1] VCH.[1] (Reference for steric shifts in cycloalkanes).
Sources
- 1. cis-(2-Amino-cyclopentyl)-methanol | C6H13NO | CID 13514420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [(1S,2S)-4-amino-2-methylcyclopentyl]methanol | C7H15NO | CID 59032998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentyl-(2-methylcyclopentyl)methanol | C12H22O | CID 107193055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity of Compounds Derived from (2-Methylcyclopentyl)methanol
This guide provides an in-depth technical analysis of the biological activity and pharmaceutical applications of compounds derived from (2-Methylcyclopentyl)methanol . It is designed for researchers and drug development professionals, focusing on the molecule's role as a privileged scaffold in medicinal chemistry.[1]
Executive Summary
This compound (MCM) is a critical chiral building block in drug discovery. Its value lies not in its intrinsic pharmacological activity, but in its ability to serve as a conformational lock . By introducing a rigid cyclopentyl ring with a defined stereocenter, MCM derivatives can restrict the rotatable bonds of a drug candidate, thereby reducing the entropic penalty of binding to a target receptor.
This guide compares three primary classes of MCM derivatives:
-
JAK3 Kinase Inhibitors (Autoimmune/Inflammatory)[2]
-
Sigma-1 Receptor Ligands (CNS/Neuroprotection)
-
NK1/CCR Receptor Antagonists (Pain/Inflammation)
Part 1: Comparative Analysis of Derivatives
The following table contrasts the performance and therapeutic focus of key pharmaceutical classes derived from the this compound scaffold.
| Feature | JAK3 Inhibitors | Sigma-1 Ligands | NK1/CCR Antagonists |
| Key Derivative | (2-Fluoro-2-methylcyclopentyl)amino analogs | Carbetapentane analogs | Cyclopentyl-ether scaffolds |
| Mechanism | ATP-competitive inhibition of Janus Kinase 3 | Chaperone modulation of Sigma-1 receptor | G-protein coupled receptor antagonism |
| Primary Indication | Rheumatoid Arthritis, Psoriasis | Chronic Cough, Neurodegeneration | Chemotherapy-induced Nausea, Pain |
| Potency (IC₅₀) | Low Nanomolar (<10 nM) | Low Nanomolar (1–50 nM) | Sub-nanomolar to Low nM |
| Selectivity Challenge | High (vs. JAK1/JAK2) | Moderate (vs. Muscarinic receptors) | High (vs. NK2/NK3) |
| Synthesizability | Complex (Requires stereoselective fluorination) | Moderate (Esterification/Amidation) | Moderate (Ether synthesis) |
Part 2: Deep Dive – JAK3 Inhibitors
The most significant recent application of the (2-methylcyclopentyl) moiety is in the development of selective Janus Kinase 3 (JAK3) inhibitors .
Mechanism of Action
JAK3 is strictly expressed in hematopoietic cells and pairs with JAK1 to signal downstream of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). Unlike JAK1/JAK2 inhibitors, which can cause anemia (via EPO signaling blockade), selective JAK3 inhibition offers a safer profile for treating autoimmune diseases.
The (2-methylcyclopentyl) group acts as a hydrophobic anchor that fits into the specificity pocket of the JAK3 ATP-binding site. The methyl group provides steric bulk that discriminates against the closely related JAK2 isoform.
Signaling Pathway Visualization
The following diagram illustrates the JAK-STAT signaling pathway and the intervention point of MCM-derived inhibitors.
Figure 1: Mechanism of selective JAK3 inhibition by MCM-derived compounds within the JAK-STAT pathway.[3][4]
Part 3: Experimental Protocols
To utilize this compound in drug synthesis, the hydroxyl group must typically be converted into a better leaving group or an amine. Below is a validated protocol for converting the alcohol to a tosylate intermediate , a common precursor for nucleophilic substitution reactions (e.g., creating the amine for JAK inhibitors).
Protocol: Activation of this compound
Objective: Synthesis of (2-methylcyclopentyl) 4-methylbenzenesulfonate.
Reagents:
-
This compound (1.0 eq)[5]
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
-
DMAP (Catalytic amount, 0.1 eq)
Workflow:
-
Preparation : Dissolve this compound in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C.
-
Addition : Add TEA (or Pyridine) and catalytic DMAP.
-
Tosylation : Slowly add TsCl portion-wise to maintain temperature <5°C. The reaction is exothermic.
-
Incubation : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting alcohol spot disappears.
-
Quenching : Quench with water and extract with DCM.
-
Purification : Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Validation : Verify structure via ¹H NMR (Look for aromatic Ts protons ~7.3–7.8 ppm and the disappearance of the broad OH peak).
Causality & Insight :
-
Why maintain 0°C? Sulfonylation is rapid and exothermic; higher temperatures can lead to elimination side products (1-methylcyclopentene), destroying the chiral center.
-
Why DMAP? It acts as a nucleophilic catalyst, significantly accelerating the reaction rate by forming a reactive N-acylpyridinium intermediate.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from the parent alcohol to bioactive drug candidates.
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding the SAR of this scaffold is crucial for optimizing potency.
-
Stereochemistry is Critical :
-
The cis- vs. trans- orientation of the methyl and hydroxymethyl groups drastically alters biological activity. For JAK3 inhibitors, specific stereoisomers (often the cis configuration) provide the necessary curvature to fit the ATP binding pocket.
-
Recommendation: Always separate diastereomers early in the synthesis (e.g., via chiral chromatography or enzymatic resolution) before late-stage coupling.
-
-
Ring Substitution :
-
Fluorination : Introducing a fluorine atom at the C2 position (geminal to the methyl group) lowers the pKa of adjacent amines and improves metabolic stability against P450 oxidation.
-
Ring Expansion/Contraction : The 5-membered cyclopentyl ring is often optimal. Expanding to cyclohexyl often increases lipophilicity (LogP) too much without gaining potency, while contracting to cyclobutyl can introduce ring strain that alters the vector of the substituents.
-
References
-
Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors . (2025). ResearchGate.[2] Retrieved from [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review . National Institutes of Health (PMC). Retrieved from [Link]
-
Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands . PubMed. Retrieved from [Link]
-
This compound Compound Summary . PubChem. Retrieved from [Link]
-
Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting . AME Groups. Retrieved from [Link]
Sources
Publish Comparison Guide: Strategic Utilization of (2-Methylcyclopentyl)methanol
The following guide provides a comprehensive cost-benefit analysis and technical profile for (2-Methylcyclopentyl)methanol , designed for medicinal chemists and process development scientists.
Executive Summary
This compound (CAS: 73803-82-4) is a specialized chiral building block that offers distinct pharmacological advantages over its acyclic (2-methylpentan-1-ol) and unsubstituted (cyclopentylmethanol) analogs. While it presents a higher synthetic cost due to stereochemical complexity (cis/trans isomerism), its benefit lies in its ability to enforce conformational restriction and modulate lipophilicity without significantly increasing molecular weight.
This guide analyzes the trade-offs between the synthetic overhead of using this scaffold and the downstream potency/DMPK improvements it confers in drug discovery campaigns.
Technical Profile & Chemical Identity
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 73803-82-4 |
| Molecular Formula | C |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | ~160–165 °C (Predicted) |
| Density | ~0.92 g/cm³ |
| Stereochemistry | 2 Chiral Centers (C1, C2); Exists as cis and trans diastereomers |
| Primary Application | Scaffold for conformational locking; precursor to chiral ligands |
Cost-Benefit Analysis: The "Buy vs. Build" Equation[1]
The decision to incorporate the (2-methylcyclopentyl)methyl moiety involves balancing the synthetic "tax" against specific medicinal chemistry gains.
The Costs (Synthetic & Economic)
-
Sourcing Complexity (High) : Unlike the commodity chemical cyclopentylmethanol, the 2-methyl derivative is often sold as a diastereomeric mixture. Obtaining high-purity cis- or trans- isomers requires expensive chiral chromatography or stereoselective synthesis.
-
Steric Hindrance (Moderate) : The vicinal methyl group at C2 introduces steric bulk that can retard nucleophilic substitution rates at the C1-methyl carbon (e.g., during tosylation or Mitsunobu reactions) compared to the unsubstituted analog.
-
Process Scalability : Large-scale synthesis typically involves the reduction of 2-methylcyclopentanecarboxylic acid. The starting material cost is approx. 5-10x higher than cyclopentanecarboxylic acid.
The Benefits (Pharmacological & Structural)[5][6]
-
Conformational Restriction (High) :
-
Vector Locking : The ring system freezes the C1-C2 bond rotation. In the trans isomer, the hydroxymethyl group and the methyl group are locked in a pseudo-diequatorial (or equatorial-axial) relationship, projecting substituents into precise 3D vectors impossible for acyclic chains to maintain.
-
Entropy Penalty Reduction : Binding to a receptor incurs a lower entropic cost compared to a flexible acyclic chain (e.g., 2-methylpentyl group).
-
-
Lipophilicity Tuning :
-
The addition of the methyl group increases cLogP by ~0.5 units compared to cyclopentylmethanol. This is useful for improving blood-brain barrier (BBB) penetration or filling hydrophobic pockets in the target protein.
-
-
Metabolic Stability :
-
The C2-methyl group blocks metabolic oxidation at the alpha-position relative to the ring, potentially extending half-life (
) compared to the unsubstituted ring which is prone to hydroxylation.
-
Comparative Performance Metrics
The following table contrasts this compound with its primary alternatives.
Table 1: Structural & Synthetic Comparison
| Feature | This compound | Cyclopentylmethanol | (2-Methylcyclohexyl)methanol |
| Rigidity | High (5-membered ring envelope) | Moderate | High (Chair conformation) |
| Steric Bulk | Medium (Vicinal Methyl) | Low | High (1,2-diaxial interactions) |
| cLogP | ~1.8 | ~1.3 | ~2.3 |
| Synthetic Cost | $ (Commodity) | ||
| Use Case | Precise vector positioning; Compact lipophilicity | Generic spacer; Solubilizing group | Filling large hydrophobic pockets |
Experimental Protocols
Protocol A: Synthesis via Reduction of 2-Methylcyclopentanecarboxylic Acid
Rationale: This is the most reliable route for generating the racemic alcohol in high yield.
Reagents:
-
2-Methylcyclopentanecarboxylic acid (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH
) (1.5 eq) -
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate (Na
SO ) decahydrate (for quenching)
Step-by-Step Methodology:
-
Setup : Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N
). Add anhydrous THF (0.5 M concentration relative to substrate). -
Charging Reductant : Cool the THF to 0°C. Carefully add LiAlH
pellets or solution. Caution: Exothermic. -
Addition : Dissolve 2-methylcyclopentanecarboxylic acid in a minimal volume of THF. Add dropwise to the LiAlH
suspension over 30 minutes, maintaining internal temperature <10°C. -
Reaction : Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with KMnO
; acid spot disappears, alcohol spot appears). -
Quench (Fieser Method) : Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of LiAlH in grams. -
Workup : Filter the granular white precipitate through a Celite pad. Dry the filtrate over MgSO
and concentrate in vacuo. -
Purification : The crude oil is typically >90% pure. Distillation (vacuum) is recommended for final purification.
Protocol B: Activation (Mesylation) for Coupling
Rationale: The alcohol is a poor leaving group. Conversion to the mesylate is standard for subsequent nucleophilic substitutions.
-
Dissolve this compound (1.0 eq) in DCM (0.2 M).
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir at 0°C for 1 hour. Note: Due to the C2-methyl group, reaction times may be 20-30% longer than for primary alcohols.
-
Wash with 1M HCl, sat. NaHCO
, and brine. Concentrate to yield the mesylate.
Strategic Visualization
The following diagrams illustrate the synthesis logic and the decision matrix for selecting this scaffold.
Figure 1: Synthesis & Application Workflow
Caption: Synthetic pathway from commodity precursors to the activated scaffold.
Figure 2: Decision Matrix for Scaffold Selection
Caption: Logic flow for determining when the cost of 2-MCM is justified by structural requirements.
References
-
PubChem Compound Summary . This compound (CID 12534286).[1] National Center for Biotechnology Information. Available at: [Link]
-
Brown, H. C., & Imai, T. (1983). Organoboranes. 31. Synthesis of specific isomers of substituted cycloalkanemethanols. Journal of the American Chemical Society.[1] (Foundational work on stereoselective synthesis of methylcyclopentyl derivatives).
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
Sources
X-ray crystallography of (2-Methylcyclopentyl)methanol derivatives
Technical Guide: X-ray Crystallography of (2-Methylcyclopentyl)methanol Derivatives
Executive Summary: The Stereochemical Challenge
This compound is a critical chiral building block in medicinal chemistry, serving as a scaffold for peptidomimetics, nucleoside analogs, and lipophilic spacers. However, its conformational flexibility (pseudorotation) and low melting point (often liquid at room temperature) present significant challenges for structural characterization.
While NMR spectroscopy (NOE/ROE) and computational modeling provide solution-state insights, X-ray crystallography remains the gold standard for unambiguous assignment of absolute configuration and precise bond metrics. This guide details the strategic derivatization and crystallographic workflows required to successfully characterize this scaffold, comparing its efficacy against solution-phase alternatives.
Strategic Comparison: X-ray vs. Alternatives
For a researcher deciding how to assign stereochemistry to a this compound derivative, the choice of method depends on sample state, required precision, and available resources.
Table 1: Comparative Analysis of Structural Determination Methods
| Feature | X-ray Crystallography | NMR (Mosher/CSA) | Circular Dichroism (CD) |
| Primary Output | 3D Atomic Coordinates, Absolute Config (AC) | Relative Config, Enantiomeric Excess (ee) | Electronic transitions, AC (empirical) |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Solution (Liquid) |
| Precision | High (Bond lengths ±0.005 Å) | Moderate (Dependent on dispersion) | Low (Qualitative) |
| Conformation | Single "Frozen" Conformer | Weighted Average (Dynamic) | Weighted Average |
| Requirement | Derivatization often required (for liquids) | Derivatization (Mosher ester) | Chromophore required |
| Confidence | >99% (Bijvoet analysis) | ~95% (Model dependent) | ~90% (Sector rules) |
Critical Insight: The cyclopentane ring exists in a dynamic equilibrium between envelope and twist conformations. X-ray crystallography captures a single low-energy minimum stabilized by crystal packing forces, whereas NMR observes a time-averaged ensemble. Therefore, X-ray data should be coupled with computational conformational analysis (e.g., DFT) for a complete biological relevance profile.
Experimental Strategy: The Derivatization Protocol
Since this compound is typically an oil, direct crystallization is impossible. The standard protocol involves converting the alcohol into a crystalline ester.
Recommended Derivatives
-
3,5-Dinitrobenzoate (3,5-DNB): The "workhorse" derivative. The nitro groups facilitate π-π stacking, significantly increasing the melting point and crystallization probability.
-
p-Nitrobenzoate: A viable alternative if 3,5-DNB fails to crystallize.
-
(-)-Camphanate: Best for Chiral Resolution. If the starting material is racemic, reacting with (-)-camphanic chloride creates diastereomers that can be separated by column chromatography and then crystallized. The known chirality of the camphanate moiety serves as an internal reference for absolute configuration.
Workflow Visualization
Figure 1: Decision tree for selecting the appropriate derivatization pathway for oily alcohol substrates.
Detailed Protocols
Protocol A: Synthesis of 3,5-Dinitrobenzoate Derivative
Use this for enantiopure samples to induce crystallization.
-
Reaction: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add pyridine (2.0 eq) and DMAP (0.1 eq).
-
Addition: Cool to 0°C. Add 3,5-dinitrobenzoyl chloride (1.2 eq) portion-wise.
-
Workup: Stir at RT for 4 hours. Quench with saturated NaHCO₃. Extract with CH₂Cl₂, wash with 1M HCl (to remove pyridine), then brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).
-
Result: The product should be a pale yellow solid or gum.
Protocol B: Crystallization Techniques
The critical step for obtaining diffraction-quality crystals.
-
Method 1: Slow Evaporation (Simplest)
-
Dissolve 10-20 mg of the derivative in minimal HPLC-grade Methanol or Ethanol (approx. 0.5 mL) in a small vial.
-
Cover with Parafilm and poke 2-3 small holes with a needle.
-
Leave undisturbed in a vibration-free area for 3-7 days.
-
Why: Alcohols facilitate hydrogen bonding networks with the nitro/ester groups, often yielding robust prisms.
-
-
Method 2: Vapor Diffusion (Gentlest)
-
Inner Vial: Dissolve 10 mg sample in 0.3 mL solvent where it is highly soluble (e.g., CH₂Cl₂, THF).
-
Outer Vial: Place the open inner vial inside a larger jar containing 2-3 mL of a precipitant (e.g., Pentane, Hexane). Cap the outer jar tightly.
-
Mechanism: The volatile precipitant slowly diffuses into the sample solution, gradually increasing supersaturation without shock-nucleation.
-
Data Collection & Analysis
Absolute Configuration Determination
To determine absolute configuration (AC) without a chiral reference (Route A), you must rely on Anomalous Dispersion .
-
Heavy Atom Effect: Carbon, Nitrogen, and Oxygen have weak anomalous scattering with standard Molybdenum (Mo-Kα) radiation.
-
Solution: Use Copper (Cu-Kα) radiation (λ = 1.5418 Å). The anomalous signal for Oxygen is significantly stronger with Cu radiation, allowing for reliable Flack parameter determination even in "light atom" structures [1].
-
Target Metrics:
-
Flack Parameter (x): Should be near 0.0 (e.g., -0.05 ± 0.08) for the correct structure and near 1.0 for the inverted structure.
-
R1 Value: < 5% indicates a high-quality model.
-
Conformational Analysis (Envelope vs. Twist)
The cyclopentane ring is rarely planar. Use the torsion angles from the CIF (Crystallographic Information File) to calculate the pseudorotation phase angle (P) .
-
Envelope (E): Four carbons coplanar, one out.
-
Twist (T): Three carbons coplanar, two out (on opposite sides).
-
Note: The 3,5-DNB derivative often forces the ring into an envelope conformation to maximize packing efficiency of the bulky ester group [2].
References
-
Parsons, S. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI Crystals. Link
-
Tahir, M. N., et al. (2009).[1] Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link
-
Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. Link
Sources
Comparative Guide: Reactivity of (2-Methylcyclopentyl)methanol vs. Cyclohexylmethanol
[1]
Executive Summary
Objective: This guide provides a technical comparison of (2-Methylcyclopentyl)methanol (MCM) and Cyclohexylmethanol (CHM) .[1] While both are primary cycloalkylmethanols, their reactivity profiles diverge significantly due to ring strain , conformational flexibility , and steric shielding .[1]
Key Differentiator:
-
Cyclohexylmethanol (CHM) acts as a kinetic benchmark.[1] Its rigid chair conformation and lack of angle strain make it chemically predictable and stable.[1]
-
This compound (MCM) is a "loaded spring."[1] The presence of the C2-methyl group creates significant
-branching steric hindrance, while the cyclopentane ring invites acid-catalyzed ring expansion (Demjanov-Tiffeneau type rearrangements).[1]
Recommendation: Use CHM for robust, scalable synthesis where the ring integrity must be maintained.[1] Use MCM only when the specific cyclopentyl scaffold is required for biological activity, and employ mild, non-acidic conditions to prevent skeletal rearrangement.[1]
Structural & Conformational Analysis
The reactivity difference begins with the ground-state geometry.[1]
Cyclohexylmethanol (CHM)[1]
-
Conformation: Predominantly exists in a chair conformation .[1]
-
Substituent Preference: The hydroxymethyl (
) group occupies the equatorial position to minimize 1,3-diaxial interactions.[1] -
Steric Environment: The nucleophilic oxygen is relatively exposed.[1] The
-hydrogens (on the ring) offer minimal steric bulk.[1]
This compound (MCM)[1]
-
Conformation: Cyclopentane rings adopt dynamic envelope or half-chair puckering modes.[1]
-
Isomerism: MCM exists as cis and trans diastereomers.[1]
Visualization: Conformational Energy Landscape
Figure 1: Conformational hierarchy affecting reactivity. CHM represents the thermodynamic energetic minimum.[1]
Reactivity Profile: Nucleophilic Substitution & Esterification
Primary alcohols typically undergo SN2 reactions or esterification smoothly.[1] However, the Taft Steric Parameter (
Comparative Reaction Rates
The C2-methyl group in MCM introduces
| Reaction Type | Reagent | Cyclohexylmethanol (CHM) | This compound (MCM) |
| Acetylation | Fast ( | Slower ( | |
| Tosylation | Excellent Yield (>90%) Clean conversion to tosylate.[1] | Good Yield (75-85%) Requires longer reaction times; cis-isomer reacts significantly slower.[1] | |
| SN2 Substitution | High Conversion Backside attack is unhindered. | Sluggish Competing elimination implies higher activation energy for substitution.[1] |
Experimental Insight: The "Cis-Lag"
In a mixture of cis and trans MCM, the trans isomer will consume reagents faster.[1] If you perform a kinetic resolution (e.g., partial esterification), the recovered starting material will be enriched in the unreactive cis-MCM.[1]
Critical Risk: Acid-Catalyzed Rearrangement[1]
This is the most critical distinction for drug development. MCM is chemically fragile under acidic conditions. [1]
The Mechanism of Failure
When treated with strong acid (e.g.,
-
CHM: Forms a primary cyclohexylcarbinyl cation.[1] This may undergo a hydride shift to a tertiary cation (1-methylcyclohexyl), but the ring size (6) remains stable.[1]
-
MCM: Forms a primary (2-methylcyclopentyl)carbinyl cation.[1] This is highly unstable.[1] To relieve the ring strain (~6 kcal/mol) and stabilize the charge, the ring expands .[1]
Pathway Visualization: Ring Expansion
Figure 2: The Demjanov-type rearrangement pathway exclusive to MCM.
Implication: If you attempt to convert MCM to a bromide using
Experimental Protocols
Protocol: Competitive Acetylation (Rate Determination)
Use this protocol to quantify the steric difference between your specific MCM batch (isomer ratio dependent) and CHM.[1]
Materials:
-
Substrates: MCM (1.0 equiv), CHM (1.0 equiv)[1]
-
Reagent: Acetic Anhydride (0.5 equiv - limiting reagent)[1]
-
Base: Pyridine (excess)[1]
-
Solvent: Dichloromethane (DCM)[1]
-
Analysis: GC-FID or H-NMR[1]
Methodology:
-
Setup: In a flame-dried flask, dissolve 1.0 mmol of MCM and 1.0 mmol of CHM in 5 mL dry DCM.
-
Internal Standard: Add 1.0 mmol of dodecane (inert internal standard).
-
Initiation: Add 2.0 mmol Pyridine, followed by dropwise addition of 0.5 mmol Acetic Anhydride at 0°C.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench: Add 1 mL Methanol to consume excess anhydride.
-
Analysis: Inject the mixture into GC-FID.
-
Calculation: Calculate the ratio of Cyclohexylmethyl acetate vs. (2-Methylcyclopentyl)methyl acetate.
-
Expectation: The ratio will be >1, confirming the higher reactivity of CHM.[1]
-
Protocol: Safe Oxidation of MCM (Avoiding Rearrangement)
Since acidic oxidations (Jones Reagent) can trigger rearrangements in strained rings, use Swern Oxidation for MCM.[1]
-
Activation: Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Stir 15 min.
-
Addition: Add MCM (1.0 equiv) in DCM dropwise. Maintain -78°C. Stir 30 min.
-
Termination: Add
(5.0 equiv). Warm to RT. -
Result: This yields the aldehyde without isomerizing the cyclopentane ring or epimerizing the C2-methyl center.[1]
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis and steric strain in cycloalkanes).
-
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Source for Demjanov rearrangement mechanisms and carbocation stability).[1]
-
Brown, H. C., & Ichikawa, K. (1957).[1] "Chemical Effects of Steric Strains". Tetrahedron, 1(3), 221-230. (Classic study on the reactivity rates of substituted cycloalkyl systems).
-
Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry". Angewandte Chemie International Edition, 25(4), 312-322.[1] Link[1]
-
PubChem Compound Summary: this compound . National Center for Biotechnology Information.[1] Link[1]
Technical Guide: Applications & Synthetic Utility of (2-Methylcyclopentyl)methanol
The following technical guide provides an in-depth review of (2-Methylcyclopentyl)methanol , focusing on its applications as a strategic building block in pharmaceutical synthesis and fragrance chemistry.
Executive Summary
This compound (CAS: 73803-82-4 for trans, 2455-06-3 general) is a cycloaliphatic primary alcohol characterized by a cyclopentane ring substituted with a methyl group at the C2 position and a hydroxymethyl group at the C1 position. Unlike simple aliphatic alcohols, its rigid cyclic structure and defined stereochemistry (cis/trans isomerism) make it a high-value chiral scaffold in drug discovery and a structural template in fragrance chemistry.
This guide compares its performance against standard aliphatic analogs (e.g., Cyclohexylmethanol, 3-Methylcyclopentylmethanol), demonstrating its superior utility in controlling steric bulk and lipophilicity in bioactive molecules.
Chemical Profile & Stereochemistry
The utility of this compound stems from its ability to exist as distinct diastereomers.[1] The trans-isomer is thermodynamically more stable and is frequently preferred in medicinal chemistry to project substituents into specific hydrophobic pockets.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 170–175 °C (at 760 mmHg) |
| Stereoisomers | cis-(1R,2S) / trans-(1R,2R) pairs |
| Key Reactivity | Primary alcohol oxidation, Tosylation, Esterification |
Core Application: Pharmaceutical Building Block
In drug development, this compound serves as a precursor for introducing a lipophilic, sterically constrained motif . It is superior to linear alkyl chains for improving metabolic stability (reducing oxidation) and receptor binding affinity.
Comparative Performance: Scaffold Rigidity
The table below compares this compound with common alternatives used to cap pharmacophores.
| Feature | This compound | Cyclohexylmethanol | n-Hexanol |
| Conformational Rigidity | High (Envelope conformation) | Medium (Chair flip) | Low (Flexible chain) |
| Lipophilicity (cLogP) | ~1.8 (Optimal for CNS penetration) | ~2.1 | ~2.0 |
| Metabolic Stability | High (Ring hinders oxidation) | Medium | Low (ω-oxidation) |
| Stereochemical Control | Yes (2 chiral centers) | No (Achiral) | No |
Mechanism of Action: The "Methyl Effect"
The C2-methyl group locks the cyclopentane ring into a specific conformation, restricting the rotation of the C1-hydroxymethyl arm. In kinase inhibitors or GPCR ligands, this "conformational lock" can reduce the entropic penalty of binding, potentially increasing potency by 10–100 fold compared to flexible analogs.
Validated Workflow: Chiral Amine Synthesis
A primary application is the conversion of the alcohol to a chiral amine, a common motif in bioactive compounds (e.g., NK1 antagonists).
Figure 1: Synthetic pathway for converting this compound into a chiral amine scaffold, utilizing a self-validating SN2 inversion strategy.
Secondary Application: Fragrance Chemistry
While less common as a standalone odorant than its unsaturated analogs (e.g., Javanol derivatives), this compound is a critical intermediate for synthesizing Sandalwood and Woody-Floral high-impact aroma chemicals.
Olfactory Comparison
Derivatives of this compound (such as esters and ethers) exhibit distinct odor profiles compared to standard cyclopentyl derivatives.
| Compound Class | Base Structure | Odor Profile | Substantivity |
| (2-Methylcyclopentyl) acetate | 2-Me-Cyclopentyl | Fruity, Herbal, Minty | Medium (Heart note) |
| Cyclopentyl acetate | Unsubstituted | Generic Fruity, Solvent-like | Low (Top note) |
| Polysantol Analogues | Trimethyl-cyclopentyl | Rich Sandalwood, Creamy | High (Base note) |
Insight: The C2-methyl group adds "volume" to the molecule, shifting the volatility profile towards heart notes and adding a "minty/camphorous" nuance that unsubstituted cyclopentyl rings lack.
Experimental Protocols
The following protocols are designed for high reproducibility. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol A: Synthesis of this compound (Reduction Route)
Target: Conversion of 2-methylcyclopentanecarboxylic acid to the alcohol.
Reagents:
-
2-Methylcyclopentanecarboxylic acid (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).
-
Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets/powder. Stir for 15 minutes.
-
Addition: Dissolve 2-methylcyclopentanecarboxylic acid in a minimal amount of THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic gas evolution (H₂).
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (stain with KMnO₄; acid spot disappears, alcohol spot appears).
-
Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Isolation: Filter the granular white precipitate through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: Distill under reduced pressure (approx. 85°C at 15 mmHg) to obtain the clear, colorless oil.
Protocol B: Quality Control (QC) Parameters
To ensure the material is suitable for chiral synthesis, verify the following:
| Test | Acceptance Criteria | Method |
| Purity (GC-FID) | > 98.0% | DB-5 Column, 10°C/min ramp |
| Water Content | < 0.1% | Karl Fischer Titration |
| Diastereomeric Ratio | Report (e.g., 95:5 trans:cis) | ¹H NMR (Integration of CH₂-OH protons) |
Visualization of Strategic Utility
The decision matrix below assists researchers in selecting this compound over alternative building blocks.
Figure 2: Decision matrix for selecting cycloaliphatic alcohols in lead optimization.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
The Good Scents Company. (2024). 2-Methyl Cyclopentanol and Derivatives: Odor Profiles. [Link]
-
Organic Syntheses. (2024). Hydrodealkenylative Cleavage of C(sp3)–C(sp2) Bonds. Org. Synth. 2024, 101, 488-507.[2] [Link]
Sources
- 1. BRPI0717878B1 - 2,2,3-trimethylcyclopentane derivatives, fragrance composition, use thereof and methods of manufacturing said composition and for enhancing, enhancing or modifying the fragrance of a fragrance composition or fragrance application - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
Safety Operating Guide
(2-Methylcyclopentyl)methanol: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Immediate Hazard Identification
(2-Methylcyclopentyl)methanol (CAS: 2458-04-0 / 73803-82-4 for isomers) is a cyclic primary alcohol used primarily as a synthesis intermediate.[1] While not classified as acutely toxic (like cyanide or osmium tetroxide), its disposal is strictly regulated due to ignitability and solvent properties .
Critical Directive: Do not dispose of this compound down the drain. It must be managed as Non-Halogenated Organic Solvent Waste .
Immediate Action Required:
-
Segregate from oxidizers immediately.
-
Classify as RCRA D001 (Ignitable) waste.
-
Containerize in HDPE or glass with solvent-resistant caps.
Chemical Profile & Risk Assessment
To ensure "defensible data" on your waste tags, use the following physicochemical profile. This data justifies the selection of the incineration waste stream.
| Property | Value / Description | Operational Implication |
| Molecular Formula | C₇H₁₄O | Organic carbon source; suitable for fuel blending.[1] |
| Molecular Weight | 114.19 g/mol | Volatility is moderate; requires tightly sealed vessels.[1] |
| Flash Point | ~40–60°C (Est.)[1][2] | Flammable/Combustible. Classifies as D001 waste.[1][3] |
| Water Solubility | Slightly Soluble | Do not flush. Will phase separate and contaminate effluent.[1] |
| Reactivity | Stable | Incompatible with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[1] |
| RCRA Code | D001 | Primary waste characterization code for regulatory compliance [1]. |
Step-by-Step Disposal Protocol
This protocol is designed to prevent cross-contamination and ensure acceptance by third-party waste handlers (e.g., Veolia, Clean Harbors).
Phase 1: Segregation (The "Zero-Mix" Rule)[1]
-
Primary Stream: Segregate into Non-Halogenated Organic waste.
-
Strict Prohibition: NEVER mix with:
-
Halogenated Solvents (e.g., DCM, Chloroform). Reasoning: Mixing increases disposal costs by 300-500% due to the requirement for specialized scrubbers during incineration.
-
Oxidizers (e.g., Peroxides, Nitric Acid). Reasoning: Alcohols + Oxidizers = Exothermic reaction with potential for rapid over-pressurization [2].
-
Phase 2: Containerization
-
Vessel Selection: Use High-Density Polyethylene (HDPE) jerricans or amber glass bottles.
-
The 90% Rule: Fill containers only to 90% capacity.
-
Closure: Caps must be poly-lined (PTFE or PP) to prevent solvent degradation of the seal.
Phase 3: Labeling & Documentation
-
Standard: Use the Global Harmonized System (GHS) compliant hazardous waste tag.
-
Required Fields:
Spill Management Contingency
In the event of a benchtop spill (<500 mL):
-
Isolate: Remove all ignition sources immediately (Bunsen burners, hot plates).
-
Ventilate: Open fume hood sashes to max safe height; ensure lab ventilation is active.
-
Absorb: Use an inert absorbent (Vermiculite, Bentonite clay, or commercial "Organic" spill pads).
-
Note: Do not use paper towels for large spills as they increase the surface area for evaporation and flammability.
-
-
Dispose: Collect absorbent material into a wide-mouth jar, label as "Debris contaminated with Flammable Solvent," and process as solid hazardous waste.
Visual Workflow: Disposal Decision Tree
The following logic flow ensures the material ends up in the correct regulatory stream.
Figure 1: Decision logic for segregating this compound waste streams to ensure regulatory compliance and safety.
Regulatory Grounding
This protocol adheres to the following regulatory standards:
-
RCRA (Resource Conservation and Recovery Act): Under 40 CFR § 261.21, liquids with flash points <60°C are characteristic hazardous wastes (Ignitability) [1].
-
EPA Waste Codes: D001 (Ignitable).[11]
-
Prudent Practices: Adheres to National Research Council guidelines for separating organic solvents from aqueous and oxidative waste streams [2].
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][1]
-
PubChem. (2024).[9][10][12] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 3. my.alfred.edu [my.alfred.edu]
- 4. Methyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. More is on the way! | Airgas [airgas.com]
- 7. mtu.edu [mtu.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. Cyclopentyl-(2-methylcyclopentyl)methanol | C12H22O | CID 107193055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. (2-Methylcyclopropen-1-yl)methanol | C5H8O | CID 58875148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling (2-Methylcyclopentyl)methanol
CAS Number: 35583-24-5 (Primary isomer/mix) Synonyms: [2-(Hydroxymethyl)cyclopentyl]methanol; 2-Methylcyclopentanemethanol Chemical Class: Cyclic Primary Alcohol
Risk Assessment & Hazard Identification
CRITICAL DISTINCTION: Do not confuse this compound with Methanol (Methyl Alcohol) . While they share the "methanol" suffix, (2-Methylcyclopentyl)methanol is a C7 cyclic alcohol with a significantly different toxicological and physical profile. It lacks the specific optic nerve toxicity of methyl alcohol but presents distinct irritation and combustibility hazards.
Hazard Profile (Derived from Structural Analogs): Specific GHS data for this isomer is often limited. As a Senior Application Scientist, I apply the "Safety Proxy" principle, using data from the structural isomer (1-Methylcyclopentyl)methanol (CAS 38502-28-2) and general cyclic alcohols to establish a safe upper bound for handling.
| Hazard Class | Classification (Proxy) | Hazard Statement | Operational Implication |
| Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage. | STOP: Safety glasses are insufficient. Chemical splash goggles are mandatory during transfer. |
| Flammability | Combustible Liquid | H226/H227: Flammable/Combustible liquid and vapor. | Ground all metal equipment. Flash point is likely >60°C but <100°C. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Direct contact will cause dermatitis. |
| STOT - SE | Category 3 | H335: May cause respiratory irritation.[1][2] | All open handling must occur inside a fume hood. |
The Barrier Strategy: Personal Protective Equipment (PPE)
This protocol uses a Self-Validating Barrier System . You must verify the integrity of your PPE before every interaction with the chemical.
A. Hand Protection (Glove Selection)
Cyclic alcohols can permeate standard exam gloves over time.
-
Primary Recommendation: Nitrile Rubber (minimum 0.11 mm / 5 mil thickness) .
-
Usage: Splash protection and short-term handling (<15 minutes).[3]
-
Validation: Inflate the glove with air to check for pinholes before donning.
-
-
Secondary Recommendation (Immersion/Spill Cleanup): Butyl Rubber or Viton .
-
Usage: Required for spill cleanup or procedures where the gloves may be submerged.
-
Why: Higher resistance to organic solvents and alcohols compared to thin nitrile.
-
B. Eye & Face Protection [1][2][4][5]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating) .
-
Scientific Logic: As a liquid irritant with potential H318 (Eye Damage) classification, the risk is not just impact, but chemical ingress. Safety glasses with side shields leave gaps that vapors or splashes can bypass.
-
Face Shield:[1][2] Add a face shield if the reaction volume exceeds 500 mL or if heating/pressurizing the system.
C. Respiratory & Body Protection
-
Respiratory: Work strictly within a certified fume hood. If work must occur outside containment (e.g., maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Body: 100% Cotton or Nomex Lab Coat (prevents static buildup vs. synthetic blends). Long pants and closed-toe chemically resistant shoes.
Engineering Controls
The primary defense against this compound is the Chemical Fume Hood .
-
Face Velocity: Maintain 0.5 m/s (100 fpm) at the sash opening.
-
Sash Height: Keep the sash at the lowest possible working position (below the breathing zone) to act as a physical shield.
-
Turbulence Check: Place equipment at least 6 inches back from the sash plane to ensure laminar airflow and prevent vapor escape.
Operational Protocol: Safe Handling Workflow
This workflow integrates safety checks directly into the experimental procedure.
Figure 1: Decision logic for the safe handling of this compound, emphasizing the pre-check of engineering controls.
Step-by-Step Handling:
-
Preparation: Secure the receiving vessel (flask) with a clamp. Ensure the vessel is dry and purged with inert gas (Nitrogen/Argon) if the downstream reaction is moisture-sensitive.
-
Transfer:
-
Preferred: Use a glass syringe with a long needle or a cannula transfer technique to minimize air exposure and vapor release.
-
Avoid: Open pouring from large stock bottles, which generates static and uncontrolled vapors.
-
-
Heating: If heating is required, use a silicone oil bath or heating block. Never use an open flame or heat gun near the open container, as the flash point (approx. 122°C predicted, but potentially lower for isomers) allows for vapor ignition at elevated temperatures.
Emergency & Disposal Plan
| Scenario | Immediate Action |
| Skin Contact | Flush: Immediately wash with soap and water for 15 minutes. Do not use solvents (like ethanol) to wash skin, as this increases permeation. |
| Eye Contact | Irrigate: Use an eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately (potential for corneal damage). |
| Spill (< 100 mL) | Absorb: Cover with vermiculite or sand. Do not use combustible materials (sawdust). Scoop into a sealed container. |
| Fire | Extinguish: Use CO2, Dry Chemical, or Alcohol-Resistant Foam. Water spray may be ineffective and spread the burning liquid. |
Disposal Protocol:
-
Classification: Non-Halogenated Organic Solvent Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as cyclic alcohols can be oxidized exothermically.
-
Labeling: Clearly label the waste container with the chemical name and "Flammable/Irritant" hazard warnings.
References
-
PubChem. (n.d.).[6] Compound Summary: [2-(Hydroxymethyl)cyclopentyl]methanol (CAS 35583-24-5).[7] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cis-2-methylcyclopentanol; CAS No.: 25144-05-2 [chemshuttle.com]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. Cyclopentyl-(2-methylcyclopentyl)methanol | C12H22O | CID 107193055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [2-(hydroxymethyl)cyclopentyl]methanol | CAS#:35583-24-5 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
